Product packaging for Dehydrololiolide(Cat. No.:CAS No. 19355-58-9)

Dehydrololiolide

Cat. No.: B1588472
CAS No.: 19355-58-9
M. Wt: 194.23 g/mol
InChI Key: DJSMGUVSIWKZJW-UHFFFAOYSA-N
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Description

Dehydrololiolide is a sesquiterpene lactone found in several medicinal plants. It serves as an important natural product reference standard in phytochemical and pharmacological research. Recent studies highlight its significant biological activities, particularly its anticholinesterase potential, which suggests relevance for investigating therapeutic approaches for neurological conditions . Research into its closely related analog, Loliolide, reveals promising neuroprotective properties. Studies show that Loliolide can protect against neurological cell death induced by neurotoxins, with mechanisms involving mitochondrial protection, reduction of oxidative stress and apoptosis, and inhibition of the NF-κB pathway . This underscores the research value of this class of compounds in neuroscience. This compound is also recognized as a potential anti-aging bioagent . The compound is identified in various plant species, including the herb Clerodendranthus spicatus and the green seaweed Codium tomentosum , reflecting its broad distribution in nature. Its molecular formula is C11H14O3, and its CAS registry number is 1133-04-6 . For qualified researchers, this compound provides a valuable tool for exploring natural product chemistry, neuropharmacology, and drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1588472 Dehydrololiolide CAS No. 19355-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSMGUVSIWKZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19355-58-9
Record name Dehydrololiolide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROLOLIOLIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydrololiolide: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide is a monoterpenoid lactone, a natural compound that has garnered significant interest within the scientific community. Its presence has been identified across a diverse range of terrestrial and marine organisms. This interest is largely due to its potential biological activities, including its role as an aromatase inhibitor, making it a candidate for further investigation in drug development, particularly in oncology.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of this compound, details established experimental protocols for its isolation and characterization, and explores its biosynthetic origins and key biological activities.

Natural Occurrences of this compound

This compound is widely distributed in nature. It has been isolated from numerous plant species, where it may play a role in allelopathy and defense mechanisms, as well as from various marine organisms.[4][5][6]

Terrestrial Plants

The compound has been identified in a variety of medicinal and common plants. Its presence is not confined to a specific part of the plant, having been isolated from leaves, flowers, and aerial parts.

Marine Organisms

The marine environment is another significant, though less explored, reservoir of this compound.[6][7] While specific organisms are not as extensively documented as terrestrial plants, the potential for discovering novel sources in marine ecosystems remains high. Marine organisms, including sponges and algae, are known producers of a vast array of secondary metabolites.[7][8][9]

Data Presentation: Natural Sources of this compound

The following table summarizes the documented natural sources of this compound. Quantitative yields of natural products like this compound are infrequently reported and can vary significantly based on the organism's geographical location, season of collection, and the extraction method employed.

Kingdom/PhylumSpecies NamePart of OrganismReference
Plantae Brassaiopsis glomerulataLeaves[1]
Nicotiana tabacum (Tobacco)Not Specified[10]
Dregea volubilisNot Specified[4]
Inula britannicaFlowers, Aerial Parts[11]
Ludwigia decurrensNot Specified[12]
Xanthium spinosumNot Specified[4]
Paspalum commersoniiNot Specified[4]
Eichhornia crassipes (Water Hyacinth)Not Specified[4]
Animalia Sponges (Porifera)Whole Organism[8]

Biosynthesis Pathway

This compound is not synthesized de novo but is rather a degradation product of carotenoids.[5] Carotenoids, such as β-carotene and lutein, undergo photo-oxidation or enzymatic cleavage to yield various smaller molecules, including C11-norisoprenoids like this compound.[5] This metabolic pathway highlights the compound's origin from fundamental plant pigments.

G Carotenoids Carotenoids (e.g., β-carotene, Lutein) Oxidation Photo-oxidation / Enzymatic Cleavage Carotenoids->Oxidation This compound This compound Oxidation->this compound

Figure 1: Simplified biosynthetic pathway of this compound from carotenoids.

Experimental Protocols: Isolation and Identification

The isolation and characterization of this compound from natural sources involve a multi-step process combining extraction, fractionation, purification, and spectroscopic analysis.

General Experimental Workflow

A typical workflow for obtaining pure this compound from a plant source is outlined below. This process, known as bioassay-guided fractionation, uses a biological assay (e.g., an aromatase inhibition assay) to direct the purification process toward the most active fractions.[1][13]

G Start Plant Material (e.g., Dried Leaves) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Fractionation Column Chromatography (e.g., Silica (B1680970) Gel) Partition->Fractionation Purification Purification (e.g., Prep-HPLC) Fractionation->Purification Identification Structure Elucidation (NMR, MS) Purification->Identification

Figure 2: General workflow for the isolation and identification of this compound.
Detailed Methodology: Example from Brassaiopsis glomerulata

The following protocol is based on the methods described for the isolation of this compound from the leaves of Brassaiopsis glomerulata.[1]

  • Extraction :

    • Air-dried and ground leaves (e.g., 1.1 kg) are extracted overnight with methanol (B129727) (3 x 3 L).

    • The resulting macerate is concentrated in vacuo to yield a crude methanol extract.

  • Partitioning :

    • The crude extract is partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity. This compound typically partitions into the more polar ethyl acetate fraction.

  • Fractionation :

    • The active ethyl acetate extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column.

    • The column is eluted with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate, followed by ethyl acetate-methanol mixtures.

    • Fractions are collected and tested for biological activity (e.g., aromatase inhibition) to identify those containing the compound of interest.

  • Purification :

    • The active fractions are further purified using additional chromatographic techniques. This may include column chromatography on Sephadex LH-20 or high-performance liquid chromatography (HPLC), often on a C18 column.[13][14]

  • Identification and Characterization :

    • The structure of the purified compound is elucidated using a combination of spectroscopic methods.[13][15]

      • Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

      • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry.

    • Quantitative Analysis : Once identified, the concentration of this compound in extracts can be determined using validated methods like UHPLC-MS/MS, which offers high sensitivity and specificity.[16][17][18]

Biological Activity: Aromatase Inhibition

A primary area of interest for drug development professionals is the activity of this compound as an aromatase inhibitor.[1][2] Aromatase (CYP19) is a critical enzyme in the biosynthesis of estrogens from androgens.[2] By inhibiting this enzyme, this compound can reduce the production of estrogens, a key therapeutic strategy in hormone-receptor-positive breast cancer.[2][3][19]

  • Mechanism : this compound has been shown to inhibit aromatase in cell-based assays.[1] It competes with the natural androgen substrates, thereby blocking their conversion to estrogens.

  • Significance : Natural products that selectively inhibit aromatase are sought after as they may offer a better safety profile compared to synthetic drugs.[3]

G Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase (CYP19) Enzyme Androgens->Aromatase Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens Conversion Dehydro This compound Dehydro->Block Block->Aromatase Inhibition

Figure 3: Signaling pathway showing inhibition of aromatase by this compound.

Conclusion

This compound is a widely distributed natural product derived from the degradation of carotenoids. It has been isolated from a diverse array of terrestrial plants and is presumed to exist in various marine organisms. Its biological activity, particularly as an aromatase inhibitor, makes it a compound of significant interest for pharmaceutical research and development. The established protocols for its extraction, isolation, and characterization provide a solid foundation for researchers to further explore its therapeutic potential and to screen new natural sources for its presence. Future work should focus on obtaining more quantitative data from various sources and exploring its full range of biological activities in vivo.

References

Dehydrololiolide: Discovery, Isolation, and Characterization from Brassaiopsis glomerulata

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the monoterpenoid (-)-dehydrololiolide from the leaves of Brassaiopsis glomerulata (Blume) Regel of the Araliaceae family. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key processes and biological context.

Introduction

Brassaiopsis glomerulata is a plant native to South and Southeast Asia, where it has been traditionally used in remedies for conditions like rheumatism and back pain.[1][2] Scientific investigation into its chemical constituents has revealed its potential as a source of bioactive compounds. Bioassay-guided fractionation of extracts from the leaves of B. glomerulata collected in Indonesia led to the identification of several compounds with aromatase inhibitory activity.[1][3] Among these was (-)-dehydrololiolide, a monoterpenoid that demonstrated activity in a cell-based aromatase inhibition assay.[1][4]

Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and is a key target in the development of therapies for hormone-dependent cancers, such as certain types of breast cancer.[1][3] The discovery of natural compounds like dehydrololiolide that can inhibit this enzyme is of significant interest to the drug development community.[5]

Bioassay-Guided Discovery

The discovery of this compound in Brassaiopsis glomerulata was the result of a bioassay-guided fractionation approach. The ethyl acetate-soluble extract of the plant's leaves was found to inhibit aromatase.[1][3] This initial activity prompted further separation and testing of individual fractions to isolate the active compounds. This process ultimately led to the isolation of (-)-dehydrololiolide, which was shown to be active in a cell-based aromatase inhibition (AI) bioassay.[1]

Experimental Protocols

The following protocols are detailed based on the methodologies described in the primary literature for the isolation and characterization of this compound from Brassaiopsis glomerulata.[1]

3.1 Plant Material and Extraction

  • Plant Material: Air-dried and ground leaves of B. glomerulata (1.1 kg) were used as the starting material.[1]

  • Extraction: The ground leaves were extracted with methanol (B129727) (3 x 3 L) overnight.[1]

  • Concentration: The resulting macerate was concentrated under vacuum to yield a crude methanol extract (46.1 g).[1]

  • Solvent Partitioning: The crude extract was partitioned to obtain a petroleum ether extract (11.6 g), an ethyl acetate (B1210297) extract (8.2 g), and an aqueous extract (13.3 g).[1] The ethyl acetate extract was selected for further fractionation based on its aromatase inhibition activity.[1]

3.2 Isolation and Purification of (-)-Dehydrololiolide

The isolation of (-)-dehydrololiolide was achieved through a multi-step chromatographic process:

  • Sephadex LH-20 Gel Chromatography:

    • An aliquot of a fraction from a previous Si gel chromatography step (Fraction F034, 0.3 g) was subjected to chromatography on a Sephadex LH-20 gel column (2.5 × 76 cm).[1]

    • The mobile phase used was methanol.[1]

    • This separation yielded 12 pooled fractions (F055–F066).[1]

  • Preparative Reversed-Phase HPLC:

    • A combination of fractions F057–F058 (0.1 g) was further purified using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

    • The HPLC system was monitored at 220 and 254 nm with a flow rate of 7 mL/min.[1]

    • The solvent gradient started with 85:15 water-acetonitrile for 10 minutes, followed by a 60-minute gradient to 1:9 water-acetonitrile.[1]

    • (-)-Dehydrololiolide (12) was isolated at a retention time (tR) of 29.5 minutes, yielding 3.5 mg of the pure compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the extraction and isolation of (-)-dehydrololiolide and its biological activity.

ParameterValueReference
Extraction and Isolation
Starting Plant Material (dried leaves)1.1 kg[1]
Methanol Extract Yield46.1 g[1]
Ethyl Acetate Extract Yield8.2 g[1]
Final Yield of (-)-Dehydrololiolide (12)3.5 mg[1]
Biological Activity
Cell-Based Aromatase Inhibition (PCA at 50 μM)21.8%[1][4]

PCA: Percentage of Control Activity

Visualization of Workflow and Biological Pathway

5.1 Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of (-)-dehydrololiolide from Brassaiopsis glomerulata.

G Start Dried & Ground Leaves of Brassaiopsis glomerulata (1.1 kg) Extraction Methanol Extraction (3 x 3L, overnight) Start->Extraction Concentration Concentration in vacuo (46.1 g crude extract) Extraction->Concentration Partition Solvent Partitioning Concentration->Partition EtOAc Ethyl Acetate Extract (8.2 g) (Active Fraction) Partition->EtOAc Bioassay Guided PetEther Petroleum Ether Extract (11.6 g) Partition->PetEther Aqueous Aqueous Extract (13.3 g) Partition->Aqueous Sephadex Sephadex LH-20 Chromatography (Methanol) EtOAc->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Final (-)-Dehydrololiolide (3.5 mg) HPLC->Final

Isolation workflow for (-)-dehydrololiolide.

5.2 Aromatase Signaling Pathway and Site of Inhibition

This diagram illustrates the role of aromatase in estrogen synthesis and the inhibitory action of compounds like this compound.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor Estrogens->ER Gene Gene Transcription & Cell Proliferation ER->Gene This compound (-)-Dehydrololiolide This compound->Aromatase Inhibition

Aromatase pathway and inhibition by (-)-dehydrololiolide.

Conclusion

The isolation of (-)-dehydrololiolide from Brassaiopsis glomerulata highlights the value of bioassay-guided fractionation in discovering novel bioactive compounds from natural sources.[1] The demonstrated in-vitro activity of this compound as an aromatase inhibitor suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the context of hormone-dependent diseases.[4][6] Further research is warranted to fully elucidate its mechanism of action, in-vivo efficacy, and safety profile.

References

Physical and chemical properties of Dehydrololiolide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered interest within the scientific community for its potential biological activities, notably as an aromatase inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for assessing its biological activity. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a C11-norisoprenoid with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2] It exists as different stereoisomers, with the (-)-dehydrololiolide enantiomer being of particular interest due to its biological activity. While experimental data on some physical properties remain limited, a compilation of available and computed data is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
IUPAC Name 4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dionePubChem
CAS Number 19355-58-9 ((+/-)-Dehydrololiolide)PubChem
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3 0.6PubChem (Computed)
Stereochemistry Exists as (+/-), (S), and (-) isomers[1][2]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete set of publicly available spectra for a single enantiomer is not readily accessible, data for related compounds and partial data for this compound are presented here to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of this compound.

¹³C NMR: The ¹³C NMR spectrum of (+)-Dehydrololiolide is available on the SpectraBase database, though full access may require a subscription.[3] For reference, the ¹³C NMR chemical shifts for the related compounds loliolide (B148988) and epi-loliolide are provided in the literature and can serve as a guide for spectral interpretation.[4]

¹H NMR: Detailed ¹H NMR data with chemical shifts and coupling constants for this compound are not fully available in the public domain. However, ¹H NMR data for loliolide and epi-loliolide are available and can be used for comparative analysis.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, a general interpretation based on its structure would anticipate the following:

  • ~1750 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated lactone.

  • ~1680 cm⁻¹: Absorption corresponding to the C=C stretching of the enone system.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene (B1212753) groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The expected [M+H]⁺ ion would be at m/z 195.1016. The fragmentation pattern would likely involve losses of CO, CO₂, and portions of the alkyl chain.

Experimental Protocols

Isolation of (-)-Dehydrololiolide from Brassaiopsis glomerulata

This protocol is based on the bioassay-guided fractionation method described for the isolation of aromatase inhibitors from the leaves of Brassaiopsis glomerulata.[5]

Experimental Workflow for Isolation

experimental_workflow plant_material Air-dried leaves of B. glomerulata (1.1 kg) extraction Methanol (B129727) extraction (3 x 3 L, overnight) plant_material->extraction concentration Concentration in vacuo extraction->concentration partition Partitioning concentration->partition petroleum_ether Petroleum Ether Extract partition->petroleum_ether ethyl_acetate Ethyl Acetate (B1210297) Extract (8.2 g) partition->ethyl_acetate aqueous Aqueous Extract partition->aqueous vlc Silica (B1680970) Gel Vacuum Liquid Chromatography ethyl_acetate->vlc fractionation Gradient Elution (Petroleum Ether -> Ethyl Acetate -> Methanol) vlc->fractionation active_fraction Active Fractions Containing (-)-Dehydrololiolide fractionation->active_fraction

Figure 1: General workflow for the isolation of (-)-Dehydrololiolide.

Methodology:

  • Extraction: Air-dried and ground leaves of B. glomerulata (1.1 kg) are extracted with methanol (3 x 3 L) overnight.[5]

  • Concentration: The resulting macerate is concentrated under vacuum to yield a crude extract (46.1 g).[5]

  • Partitioning: The crude extract is partitioned between petroleum ether, ethyl acetate, and water to separate compounds based on polarity. This yields a petroleum ether extract (11.6 g), an ethyl acetate extract (8.2 g), and an aqueous extract (13.3 g).[5]

  • Chromatography: The ethyl acetate extract, which contains (-)-dehydrololiolide, is subjected to silica gel vacuum liquid chromatography.[5]

  • Fractionation: The column is eluted with a gradient of increasing polarity, starting with 100% petroleum ether, followed by a gradient of petroleum ether-ethyl acetate, and then ethyl acetate-methanol.[5]

  • Isolation: Fractions are collected and monitored for the presence of the target compound, which can be identified through techniques like thin-layer chromatography and further spectroscopic analysis.

Aromatase Inhibition Assay

This protocol describes a general in vitro assay to determine the aromatase inhibitory activity of a test compound like this compound. The assay measures the conversion of a radiolabeled androgen to estrogen.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1β-³H(N)]-androst-4-ene-3,17-dione.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).

  • Extraction: Extract the product (estrone) and any remaining substrate into the organic phase.

  • Quantification: Measure the amount of ³H₂O released into the aqueous phase, which is proportional to the aromatase activity, using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Aromatase Inhibition

(-)-Dehydrololiolide has been identified as an inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[1] In a cell-based assay using SK-BR-3 human breast cancer cells, (-)-dehydrololiolide demonstrated 21.8% inhibition of aromatase activity at a concentration of 50 μM.[1] A specific IC₅₀ value has not been reported. Aromatase inhibitors are crucial in the treatment of estrogen receptor-positive breast cancer by reducing the production of estrogens that fuel tumor growth.

Aromatase Inhibition Signaling Pathway

aromatase_inhibition cluster_0 Aromatase-Mediated Estrogen Synthesis cluster_1 Inhibition by this compound Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to This compound (-)-Dehydrololiolide This compound->Inhibition GeneExpression Gene Expression (promoting cell proliferation) ER->GeneExpression Activates

Figure 2: Mechanism of aromatase inhibition by (-)-Dehydrololiolide.
Other Potential Signaling Pathways

Currently, there is a lack of direct scientific evidence from the conducted searches to definitively link this compound to the modulation of other major signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or MAPK (Mitogen-activated protein kinase). These pathways are fundamental in regulating cellular processes like inflammation, proliferation, and apoptosis, and their dysregulation is often implicated in cancer. Further research is warranted to explore the potential effects of this compound on these and other signaling cascades to fully elucidate its pharmacological profile.

Logical Relationship of this compound's Activity

logical_relationship This compound (-)-Dehydrololiolide AromataseInhibition Aromatase Inhibition This compound->AromataseInhibition AllelopathicEffect Allelopathic Effects This compound->AllelopathicEffect ReducedEstrogen Reduced Estrogen Production AromataseInhibition->ReducedEstrogen AnticancerEffect Potential Anticancer Effect (in ER+ cancers) ReducedEstrogen->AnticancerEffect

Figure 3: Known and potential biological effects of (-)-Dehydrololiolide.

Conclusion

This compound presents an interesting natural product scaffold for further investigation, particularly in the context of cancer research due to its aromatase inhibitory activity. This guide has consolidated the currently available data on its physical and chemical properties, provided protocols for its isolation and biological evaluation, and outlined its known mechanism of action. Future research should focus on obtaining more precise quantitative data for its physical properties, completing its spectroscopic characterization, determining its IC₅₀ for aromatase inhibition, and exploring its effects on other critical cellular signaling pathways. Such studies will be instrumental in fully understanding the therapeutic potential of this compound.

References

The Biological Activity of Dehydrololiolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Monoterpenoid Lactone

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. The primary activities identified through various in vitro and in vivo studies include anticancer, anti-inflammatory, and aromatase inhibitory effects. Terpenoids possessing a lactone moiety are recognized for a wide array of biological properties, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

The anticancer potential of this compound is a significant area of investigation. Like many terpenoid lactones, its mechanism of action is often linked to the inhibition of key signaling pathways that regulate cell growth and survival. A crucial mechanism for the anticancer and anti-inflammatory activities of many terpenoid lactones is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Quantitative Data on Cytotoxic Activity:

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, the general cytotoxic potential of terpenoid lactones is well-documented. Further screening and quantitative analysis are necessary to fully characterize this compound's cytotoxic profile.

Table 1: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer[Data Not Available]
A549Lung Cancer[Data Not Available]
HeLaCervical Cancer[Data Not Available]
HT-29Colon Cancer[Data Not Available]
Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. This activity is primarily attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators. The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of terpenoid lactones.

Quantitative Data on Anti-inflammatory Activity:

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data for Illustrative Purposes)

AssayCell LineIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7[Data Not Available]
TNF-α InhibitionRAW 264.7[Data Not Available]
IL-6 InhibitionRAW 264.7[Data Not Available]
Aromatase Inhibitory Activity

This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. This activity suggests its potential application in the treatment of hormone-dependent cancers, such as certain types of breast cancer.

Quantitative Data on Aromatase Inhibitory Activity:

Cell LineConcentrationPercent InhibitionIC50 (µM)
SK-BR-350 µM21.8%[Not Reported]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated.

Aromatase Inhibition Assay (Tritiated Water Release Assay)

This protocol details the measurement of aromatase inhibitory activity by quantifying the release of tritiated water from a radiolabeled substrate.

Materials:

  • SK-BR-3 cells (or other aromatase-expressing cells)

  • This compound

  • [1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH

  • Chloroform (B151607)

  • Dextran-coated charcoal

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture SK-BR-3 cells to near confluence. Treat the cells with various concentrations of this compound for a predetermined period.

  • Enzyme Reaction: Incubate the cell homogenates or microsomes with the tritiated androstenedione (B190577) substrate and NADPH in a reaction buffer at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding chloroform to extract the unmetabolized steroid substrate.

  • Separation of Tritiated Water: Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining steroid. Centrifuge to pellet the charcoal.

  • Scintillation Counting: Transfer an aliquot of the aqueous supernatant containing the released ³H₂O to a scintillation vial with a scintillation cocktail.

  • Quantification: Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of tritiated water released is proportional to the aromatase activity. Calculate the percentage of inhibition of aromatase activity for each concentration of this compound compared to a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and anticancer effects of this compound is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibits Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes Induces Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Target Genes->Pro-inflammatory Cytokines Cell Proliferation Genes Cell Proliferation Genes Target Genes->Cell Proliferation Genes Ubiquitination & Degradation->NF-κB (p50/p65) Releases Apoptosis_Induction cluster_pathways This compound This compound Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Mitochondria Mitochondria Intrinsic Pathway->Mitochondria Activates Death Receptors Death Receptors Extrinsic Pathway->Death Receptors Activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Dehydrololiolide: An In-Depth Technical Guide on its Allelopathic Effects on Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring carotenoid-derived metabolite found in a variety of plant species, has garnered significant interest for its potent allelopathic activities. This technical guide provides a comprehensive overview of the known allelopathic effects of this compound and its closely related analogue, loliolide (B148988), on the germination and growth of various plant species. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and agrochemical development.

Introduction to this compound and its Allelopathic Potential

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. This compound is a monoterpenoid lactone that has been identified as a significant allelochemical in several plant species. Its presence is often associated with the inhibitory effects of plant extracts on the growth of neighboring or competing flora. Understanding the allelopathic properties of this compound is crucial for its potential application as a natural herbicide or as a lead compound for the development of novel, environmentally benign weed management strategies.

Quantitative Allelopathic Effects of Loliolide and Related Compounds

The inhibitory effects of loliolide and its derivatives have been quantified in several studies, typically reported as the concentration required for 50% inhibition (I₅₀) of growth. The following table summarizes the available quantitative data on the allelopathic effects of loliolide and dehydrovomifoliol (B108579) on various plant species.

CompoundTarget Plant SpeciesParameterI₅₀ Value (mM)Reference
LoliolideCress (Lepidium sativum)Root Growth0.33[1]
Shoot Growth0.15[1]
LoliolideAlfalfa (Medicago sativa)Root Growth2.23[1]
Shoot Growth2.33[1]
LoliolideItalian Ryegrass (Lolium multiflorum)Root Growth1.23[1]
Shoot Growth1.83[1]
DehydrovomifoliolCress (Lepidium sativum)Root Growth1.2[1]
Shoot Growth2.0[1]

Experimental Protocols

This section outlines the generalized methodologies for the extraction, isolation, and bioassay of this compound to assess its allelopathic potential.

Extraction and Isolation of this compound

The isolation of this compound from plant material typically follows a bioassay-guided fractionation approach.

Experimental Workflow for Extraction and Isolation:

G plant_material Plant Material (e.g., leaves, roots) extraction Extraction with Organic Solvent (e.g., Methanol (B129727), Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) fractions->chromatography Bioassay-guided sub_fractions Sub-fractions chromatography->sub_fractions hplc Preparative HPLC sub_fractions->hplc Bioassay-guided pure_compound Pure this compound hplc->pure_compound spectroscopy Structural Elucidation (NMR, MS, IR) pure_compound->spectroscopy

Caption: Bioassay-guided isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: Fresh or dried plant material is collected and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 48 hours). The process is often repeated to ensure complete extraction.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Bioassay-Guided Fractionation: Each fraction is tested for its allelopathic activity using a suitable bioassay (see section 3.2). The most active fraction is selected for further purification.

  • Chromatographic Purification: The active fraction is subjected to one or more rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using a gradient of solvents to separate the components. The resulting sub-fractions are again tested for their activity.

  • High-Performance Liquid Chromatography (HPLC): The most active sub-fractions are further purified by preparative HPLC to yield the pure compound.

  • Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Allelopathy Bioassay

Standard seed germination and seedling growth bioassays are used to evaluate the allelopathic potential of extracts, fractions, or pure compounds.

Experimental Workflow for Allelopathy Bioassay:

G test_solution Prepare Test Solutions (Different Concentrations) application Apply Test Solution to Filter Paper test_solution->application petri_dish Petri Dish with Filter Paper petri_dish->application seeds Select and Sterilize Seeds (e.g., Cress, Lettuce) seeds->petri_dish incubation Incubate in Controlled Environment (Temperature, Light/Dark) application->incubation measurements Measure Germination Rate, Root and Shoot Length incubation->measurements data_analysis Data Analysis and I₅₀ Calculation measurements->data_analysis

Caption: General workflow for a seed germination and seedling growth bioassay.

Methodology:

  • Test Species Selection: Commonly used indicator species with rapid germination and sensitivity to allelochemicals include cress (Lepidium sativum), lettuce (Lactuca sativa), and ryegrass (Lolium multiflorum).

  • Preparation of Test Solutions: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetone) and then diluted with distilled water to prepare a series of concentrations. A control solution without the test compound is also prepared.

  • Bioassay Setup: A filter paper is placed in a sterile petri dish, and a known volume of the test solution is applied. The solvent is allowed to evaporate completely.

  • Seed Plating and Incubation: A specific number of seeds of the test species are placed on the treated filter paper. The petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C in the dark) for a specified period (e.g., 48-72 hours).

  • Data Collection and Analysis: After the incubation period, the germination percentage, root length, and shoot length of the seedlings are measured. The percentage of inhibition is calculated relative to the control. The I₅₀ value is determined by plotting the inhibition percentage against the concentration of the test compound.

Signaling Pathways of Loliolide-Induced Allelopathy

Recent research has shed light on the molecular mechanisms underlying the allelopathic effects of loliolide. (-)-Loliolide is recognized as a general plant stress signal that activates defense responses through the jasmonate signaling pathway.[2]

Proposed Signaling Pathway for (-)-Loliolide:

G loliolide (-)-Loliolide (Stress Signal) receptor Putative Receptor loliolide->receptor ca_influx Ca²⁺ Influx receptor->ca_influx ros_production H₂O₂ Production (ROS Burst) receptor->ros_production ja_biosynthesis Jasmonic Acid (JA) Biosynthesis ca_influx->ja_biosynthesis ros_production->ja_biosynthesis gene_expression Expression of Defense-Related Genes ja_biosynthesis->gene_expression defense_compounds Production of Defensive Compounds (Phenolics, Flavonoids, Terpenoids, etc.) gene_expression->defense_compounds

Caption: (-)-Loliolide induced defense signaling pathway.

Pathway Description:

  • Signal Perception: (-)-Loliolide, acting as a belowground stress signal, is perceived by a putative receptor on the plant cell membrane.

  • Second Messenger Activation: This perception triggers an influx of calcium ions (Ca²⁺) into the cytoplasm and a burst of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[2]

  • Jasmonic Acid Biosynthesis: The increase in intracellular Ca²⁺ and H₂O₂ levels activates the biosynthesis of jasmonic acid (JA), a key plant defense hormone.[2]

  • Gene Expression and Defense Response: Elevated JA levels lead to the expression of a suite of defense-related genes. This, in turn, results in the production and accumulation of various defensive secondary metabolites, including phenolic acids, flavonoids, and terpenoids, which contribute to the observed allelopathic effects.[2]

Conclusion and Future Perspectives

This compound and its related compounds exhibit significant allelopathic activity against a range of plant species. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into their potential as natural herbicides. The elucidation of the jasmonate-mediated signaling pathway offers valuable insights into their mode of action at the molecular level. Future research should focus on expanding the range of plant species tested, conducting field trials to validate laboratory findings, and further dissecting the signaling cascade to identify specific molecular targets. Such efforts will be instrumental in harnessing the full potential of this compound in sustainable agriculture and weed management.

References

Dehydrololiolide: A Potential Aromatase Inhibitor for Hormone-Dependent Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Aromatase, a cytochrome P450 enzyme, is a critical player in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens. In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues like adipose tissue becomes the main contributor to circulating estrogen levels. In estrogen receptor-positive (ER+) breast cancer, the most common subtype of breast cancer, estrogens act as a key driver of tumor growth and progression. Aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for ER+ breast cancer in postmenopausal women, working by blocking this final step of estrogen synthesis.[1][2][3] The search for novel, potent, and selective AIs with favorable safety profiles is an ongoing endeavor in oncological research. Natural products have historically been a rich source of novel therapeutic agents, and among them, dehydrololiolide has emerged as a compound of interest for its potential aromatase inhibitory activity.

This compound is a monoterpenoid lactone that has been isolated from various plant sources. Preliminary in vitro studies have suggested its potential to inhibit aromatase, thereby positioning it as a candidate for further investigation as a potential therapeutic agent for hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential aromatase inhibitor, including available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways.

Quantitative Data on Aromatase Inhibitory Activity

The available data on the aromatase inhibitory activity of this compound is currently limited to a single study. The key findings from this in vitro investigation are summarized in the table below.

CompoundCell LineConcentration (µM)% Inhibition of ProliferationIC50 (µM)Reference
This compoundSK-BR-35021.8%Not Reported[4]

Note: The SK-BR-3 cell line is estrogen receptor-negative (ER-), which is an important consideration for interpreting this data. Aromatase inhibitors are typically evaluated in ER-positive cell lines where the growth is dependent on estrogen. The observed anti-proliferative effect in an ER-negative cell line may suggest a mechanism of action that is independent of the estrogen receptor signaling pathway, or that the SK-BR-3 cells used in the study had been engineered to express aromatase.

Experimental Protocols

To provide a framework for further research and to enable replication and expansion of the initial findings, this section details the standard methodologies for key experiments used in the evaluation of potential aromatase inhibitors.

In Vitro Aromatase Inhibition Assays

1. Tritiated Water-Release Assay: This is a widely used and highly sensitive biochemical assay to directly measure the catalytic activity of aromatase.

  • Principle: The assay measures the release of tritiated water ([³H]₂O) from the substrate [1β-³H]-androst-4-ene-3,17-dione during its conversion to estrone (B1671321) by the aromatase enzyme.

  • Materials:

    • Human placental microsomes or recombinant human aromatase

    • [1β-³H]-androst-4-ene-3,17-dione (substrate)

    • NADPH (cofactor)

    • Test compound (this compound)

    • Dextran-coated charcoal

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and the aromatase enzyme source.

    • Add varying concentrations of this compound to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the tritiated substrate.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding an equal volume of chloroform (B151607) to extract the unmetabolized substrate.

    • Centrifuge to separate the aqueous and organic phases.

    • Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

    • Measure the radioactivity of the tritiated water in the aqueous supernatant using a liquid scintillation counter.

    • Calculate the percentage of aromatase inhibition by comparing the radioactivity in the presence of this compound to the control (vehicle-treated) samples.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell-Based Aromatase Activity Assay: This type of assay evaluates the inhibitory effect of a compound in a cellular context, which can provide insights into cell permeability and metabolism of the test compound.

  • Principle: This assay typically uses an estrogen-responsive cell line (e.g., MCF-7) that endogenously expresses aromatase or has been engineered to do so. The production of estrogen by these cells is measured in the presence and absence of the test compound.

  • Cell Line: SK-BR-3 (as used in the reported study) or MCF-7aro (MCF-7 cells stably transfected with the aromatase gene) are suitable cell lines.[4]

  • Materials:

    • Selected breast cancer cell line

    • Cell culture medium and supplements

    • Testosterone or androstenedione (B190577) (aromatase substrate)

    • This compound

    • Estrogen detection kit (e.g., ELISA) or a reporter gene assay system

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified period.

    • Add the aromatase substrate (testosterone or androstenedione) to the culture medium.

    • Incubate for a period sufficient for estrogen production.

    • Collect the cell culture supernatant.

    • Measure the concentration of estradiol (B170435) in the supernatant using a sensitive immunoassay (e.g., ELISA).

    • Calculate the percentage of aromatase inhibition and determine the IC50 value.

Cell Proliferation Assay
  • Principle: To assess the downstream effect of aromatase inhibition on cell growth, a proliferation assay is performed on estrogen-dependent breast cancer cells.

  • Cell Line: MCF-7 or T-47D (ER-positive breast cancer cell lines).

  • Materials:

    • Selected cell line

    • Phenol (B47542) red-free cell culture medium supplemented with charcoal-stripped serum (to remove endogenous steroids)

    • Testosterone

    • This compound

    • MTT, XTT, or other proliferation assay reagent

  • Procedure:

    • Seed the cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

    • Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of testosterone.

    • Incubate for several days (typically 3-5 days).

    • Measure cell viability using a standard proliferation assay (e.g., MTT assay).

    • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Visualization

Aromatase inhibitors exert their anti-cancer effects by depleting the levels of estrogen, thereby preventing the activation of the estrogen receptor and its downstream pro-proliferative signaling pathways. The following diagrams illustrate the key signaling pathways involved and the hypothetical point of intervention for this compound.

Aromatase_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Breast Cancer Cell Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ERα) Estrogens->ER Binding & Activation ERE Estrogen Response Element (in DNA) ER->ERE Binding Proliferation Cell Proliferation & Survival ERE->Proliferation Gene Transcription This compound This compound This compound->Aromatase Inhibition

Figure 1: Simplified signaling pathway of estrogen synthesis and action in breast cancer cells, illustrating the inhibitory role of this compound on aromatase.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_Data Data Analysis cluster_Downstream Mechanism of Action Studies Biochemical_Assay Biochemical Assay (Tritiated Water-Release) IC50 Determine IC50 (for aromatase inhibition) Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assay (MCF-7aro or SK-BR-3) Cell_Based_Assay->IC50 Proliferation_Assay Proliferation Assay (MCF-7 or T-47D) GI50 Determine GI50 (for growth inhibition) Proliferation_Assay->GI50 Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) IC50->Signaling_Analysis GI50->Signaling_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Signaling_Analysis->In_Vivo_Studies

Figure 2: A logical workflow for the preclinical evaluation of this compound as a potential aromatase inhibitor.

Conclusion and Future Directions

The preliminary evidence suggesting that this compound possesses aromatase inhibitory activity is promising and warrants further in-depth investigation. The single reported data point of 21.8% inhibition of proliferation in SK-BR-3 cells at a 50 µM concentration provides a starting point for more comprehensive studies.[4] Future research should focus on:

  • Comprehensive Dose-Response Studies: Determining the IC50 of this compound for aromatase inhibition using both biochemical and cell-based assays is a critical next step.

  • Evaluation in ER-Positive Cell Lines: Assessing the anti-proliferative effects of this compound in well-established ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) is essential to confirm its potential as a therapeutic for hormone-dependent breast cancer.

  • Mechanism of Action Studies: Investigating the precise molecular mechanism of aromatase inhibition (e.g., competitive vs. non-competitive) and exploring its effects on downstream signaling pathways will provide valuable insights.

  • In Vivo Efficacy: Preclinical studies in animal models of ER-positive breast cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Literature review on the therapeutic potential of Dehydrololiolide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. This document summarizes the available quantitative data, details experimental methodologies from key studies, and visualizes the compound's known molecular interactions.

Anti-Cancer Potential

The primary evidence for the anti-cancer potential of this compound stems from its activity as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy in the treatment of hormone-dependent breast cancer.

Quantitative Data

Currently, the publicly available quantitative data on the direct anti-proliferative or cytotoxic effects of this compound against various cancer cell lines is limited. However, one study has reported its aromatase inhibitory activity.

Cell Line Assay Type Concentration Effect Reference
SK-BR-3 (Human breast adenocarcinoma)Aromatase Inhibition (Proliferative Capacity Assay)50 μM21.8% Inhibition[1]

Table 1: Aromatase Inhibitory Activity of this compound. This table summarizes the reported quantitative data on the aromatase inhibitory effect of this compound in a human breast cancer cell line.

Experimental Protocols

The following is a description of the general methodology used to assess the aromatase inhibitory activity of this compound in SK-BR-3 cells.

Cell Culture and Treatment:

  • Cell Line: SK-BR-3 human breast adenocarcinoma cells, which are known to express aromatase.

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

  • Treatment: For the assay, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with this compound at the desired concentration (e.g., 50 μM) in a serum-free medium containing a substrate for aromatase (e.g., androstenedione).

Aromatase Activity Assay (Proliferative Capacity Assay):

This assay indirectly measures aromatase activity by quantifying the proliferation of hormone-dependent breast cancer cells in response to the conversion of androgens to estrogens by the aromatase enzyme.

  • Cell Seeding: SK-BR-3 cells are seeded in 96-well plates at a predetermined density.

  • Treatment: After cell attachment, the medium is replaced with a serum-free medium containing androstenedione (B190577) (an aromatase substrate) and the test compound (this compound). A control group without the test compound is also included.

  • Incubation: The cells are incubated for a specific period (e.g., 72 hours) to allow for the conversion of androstenedione to estrogens and subsequent cell proliferation.

  • Cell Viability Measurement: Cell proliferation is assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition of proliferative capacity (PCA) is calculated by comparing the absorbance of the treated cells to the control cells.

Signaling Pathways

The aromatase inhibitory activity of this compound suggests an interaction with the estrogen biosynthesis pathway. By reducing the local production of estrogens within the tumor microenvironment, this compound can potentially attenuate the estrogen receptor-mediated signaling that drives the proliferation of hormone-dependent breast cancer cells.

Aromatase_Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Proliferation Cell Proliferation ER->Proliferation Gene Transcription This compound This compound This compound->Aromatase Inhibition

Figure 1: this compound's Mechanism of Aromatase Inhibition. This diagram illustrates how this compound inhibits the Aromatase enzyme, thereby blocking the conversion of androgens to estrogens and subsequent estrogen receptor-mediated cell proliferation.

Anti-Inflammatory Potential

While the anti-inflammatory properties of this compound have been suggested, there is a notable lack of specific quantitative data and detailed mechanistic studies in the currently available scientific literature. Research on structurally related terpenoids suggests that potential anti-inflammatory mechanisms could involve the modulation of key inflammatory signaling pathways such as NF-κB, JAK-STAT, and PI3K-Akt. However, direct evidence for this compound's activity on these pathways is yet to be established.

Future research is warranted to explore the anti-inflammatory effects of this compound, including:

  • In vitro assays: Measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, and quantifying the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Mechanism of action studies: Investigating the effect of this compound on the activation and translocation of key transcription factors like NF-κB, and its impact on the phosphorylation status of proteins in the JAK-STAT and PI3K-Akt signaling cascades.

Conclusion and Future Directions

The current body of evidence, although limited, points towards a therapeutic potential for this compound, particularly in the context of hormone-dependent breast cancer through its aromatase inhibitory activity. However, to fully realize its potential and advance it as a viable therapeutic candidate, further rigorous investigation is imperative.

Future research should focus on:

  • Comprehensive Anti-Cancer Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its spectrum of activity and potency.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its aromatase inhibitory effect and exploring its impact on other critical cancer-related signaling pathways.

  • Thorough Anti-Inflammatory Investigation: Conducting detailed in vitro and in vivo studies to quantify its anti-inflammatory efficacy and unravel the signaling pathways involved.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to evaluate its drug-like properties and safety.

The insights gained from such studies will be crucial in guiding the future development of this compound as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

References

Dehydrololiolide CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological effects, and the methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical data, experimental protocols, and an exploration of its potential mechanisms of action.

Chemical Identification and Molecular Structure

This compound is a C11-norisoprenoid that exists as different stereoisomers. The general chemical information is summarized below.

PropertyData
Common Name This compound
Systematic Name 4,5,7,7a-Tetrahydro-4,4,7a-trimethyl-2,6-benzofurandione
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 1133-04-6 (general)[1]
19355-58-9 (racemic)
81422-77-7 ((S)-enantiomer)
SMILES CC1(C)CC(=O)CC2(C)C1=CC(=O)O2

Molecular Structure:

Chemical structure of this compound
Figure 1. 2D and 3D chemical structures of this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including aromatase inhibition, allelopathic effects, and potential anti-inflammatory properties. A summary of the quantitative data from various studies is presented in Table 2.

Table 2: Summary of Quantitative Biological Activity Data for this compound

Biological ActivityAssay/Model SystemEndpointResultReference
Aromatase InhibitionSK-BR-3 cellsPCA21.8% at 50 µM[1]
Allelopathic ActivityCress (Lepidium sativum) seedling growthIC₅₀ (shoot)0.15 - 0.24 mM
IC₅₀ (root)0.04 - 0.11 mM

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, as cited in the literature.

Isolation of (-)-Dehydrololiolide from Brassaiopsis glomerulata

This protocol describes the bioassay-guided fractionation of B. glomerulata leaves to isolate (-)-dehydrololiolide.

Experimental Workflow:

Isolation_Workflow cluster_extraction Extraction and Partitioning cluster_fractionation Fractionation of Ethyl Acetate Extract plant Air-dried B. glomerulata leaves (1.1 kg) extract Methanol Extraction (3 x 3 L) plant->extract concentrate Concentration in vacuo (46.1 g) extract->concentrate partition Partitioning concentrate->partition pet_ether Petroleum Ether Extract (11.6 g) partition->pet_ether Petroleum Ether et_acetate Ethyl Acetate Extract (8.2 g) partition->et_acetate Ethyl Acetate aqueous Aqueous Extract (13.3 g) partition->aqueous Water vlc Si gel Vacuum Liquid Chromatography et_acetate->vlc Gradient Elution fractions Fractions (F001-F120) vlc->fractions hplc_prep Preparative Reversed-Phase HPLC fractions->hplc_prep Combined Fractions F041-F045 isolate (-)-Dehydrololiolide (3.5 mg) hplc_prep->isolate 85:15 H2O:ACN to 1:9 H2O:ACN Synthesis_Pathway start 2,6,6-trimethyl-2-hydroxy- 4,4-ethylenedioxycyclohexanone intermediate1 Ketoester start->intermediate1 Esterification intermediate2 β-hydroxylactone intermediate1->intermediate2 Intramolecular Aldol Condensation or Reformatsky Reaction intermediate3 Butenolide intermediate2->intermediate3 Dehydration product This compound intermediate3->product Hydrolysis Signaling_Pathways This compound This compound Aromatase Aromatase This compound->Aromatase Inhibition Inflammation Inflammation This compound->Inflammation Potential Inhibition Allelopathy Allelopathy This compound->Allelopathy Induces Estrogen_Synthesis Estrogen_Synthesis Aromatase->Estrogen_Synthesis Catalyzes Cell_Growth Cell_Growth Estrogen_Synthesis->Cell_Growth Promotes

References

Dehydrololiolide: A Technical Guide to Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of dehydrololiolide, a naturally occurring monoterpenoid lactone. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and key structural correlations necessary for the unambiguous identification of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is primarily achieved through the combined interpretation of 1D and 2D NMR spectroscopy, along with mass spectrometry. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
35.82s
2.62d13.0
2.87d13.0
62.38s
91.30s
101.44s
111.57s
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ) ppm
2171.2
3114.5
4179.8
552.6
636.4
7206.5
849.3
926.1
1029.8
1122.9
7a87.5
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-MSESI+195.0965 [M+H]⁺Corresponds to the molecular formula C₁₁H₁₅O₃
MSEI194 [M]⁺Molecular Ion
179[M-CH₃]⁺
151[M-CH₃-CO]⁺
123
95Base Peak

Experimental Protocols

Detailed methodologies are crucial for the reproducible isolation and characterization of natural products.

Isolation of this compound from Nicotiana tabacum

This compound can be isolated from the neutral volatile fraction of Burley tobacco (Nicotiana tabacum) leaves. A general procedure is as follows:

  • Extraction: Dried and powdered tobacco leaves are extracted with an organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

  • Fractionation: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then concentrated.

  • Chromatography: The concentrated extract is subjected to a series of chromatographic separations. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase preparative HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).

  • Crystallization: The purified this compound can be crystallized from a suitable solvent to yield colorless crystals.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard pulse programs are used for each experiment. For 2D experiments, parameters are optimized to observe the desired correlations.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra (HR-MS) are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI). Electron ionization (EI) mass spectra can be obtained using a gas chromatography-mass spectrometry (GC-MS) system.

    • Sample Introduction: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ion source. For GC-MS, the sample is injected into the gas chromatograph.

Visualization of Experimental Workflows and Structural Correlations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships.

experimental_workflow Plant_Material Plant Material (e.g., Nicotiana tabacum) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Organic_Phase Organic Phase Fractionation->Organic_Phase Column_Chromatography Silica Gel Column Chromatography Organic_Phase->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopic_Analysis

Caption: General workflow for the isolation and characterization of this compound.

dehydrololiolide_structure cluster_structure This compound cluster_hmbc Key HMBC Correlations cluster_cosy Key COSY Correlations C2 C2 (O) O1 O1 C2->O1 C3 C3 C4 C4 C3->C4 C5 C5 C4->C5 C9 C9 (Me) C4->C9 C10 C10 (Me) C4->C10 C6 C6 C5->C6 C7 C7 (O) C6->C7 C7a C7a C6->C7a C7a->C3 C11 C11 (Me) C7a->C11 O1->C7a H3 H3 H3->C2 H3->C4 H3->C7a H5 H5 H5->C4 H5->C6 H5->C7a H6 H6 H6->C5 H6->C7 H6->C7a H9 H9 H9->C4 H9->C5 H9->C10 H10 H10 H10->C4 H10->C5 H10->C9 H11 H11 H11->C3 H11->C6 H11->C7a H5_cosy H5 H6_cosy H6 H5_cosy->H6_cosy

Caption: Key 2D NMR (HMBC and COSY) correlations for this compound.

Dehydrololiolide and its Analogs in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide, a monoterpenoid lactone, and its related compounds are secondary metabolites found in a variety of terrestrial and marine organisms. While the occurrence of this compound itself in the marine environment is not extensively documented in current scientific literature, its metabolic precursor, loliolide (B148988), has been identified and quantified in numerous marine algae. Furthermore, structurally related "dehydro-" compounds, such as 11-dehydrosinulariolide from the soft coral Sinularia flexibilis, have been isolated and characterized, demonstrating potent biological activities. This technical guide provides a comprehensive overview of the available data on loliolide in marine organisms as a proxy for understanding the potential for this compound occurrence and presents a case study on 11-dehydrosinulariolide, including its isolation, biological activity, and impact on cellular signaling pathways.

Occurrence and Quantitative Data of Loliolide in Marine Algae

Loliolide has been detected in various species of red (Rhodophyta), brown (Phaeophyta), and green (Chlorophyta) algae. The concentration of loliolide can vary depending on the species, geographical location, and environmental conditions. The following table summarizes the quantitative data available for loliolide in different marine algae.[1][2]

PhylumSpeciesLocationLoliolide Content (µg/g dry weight)Reference
RhodophytaPhyllophora crispaBlack Sea4.35Percot et al., 2009
Laurencia obtusaAegean Sea2.15Percot et al., 2009
Corallina elongataAegean Sea0.14Percot et al., 2009
PhaeophytaCutleria multifidaDardanelles4.83Percot et al., 2009
Taonia atomariaDardanelles3.24Percot et al., 2009
Sargassum vulgareBlack Sea0.18Percot et al., 2009
ChlorophytaUlva rigidaBlack Sea1.76Percot et al., 2009

Experimental Protocols

Isolation and Quantification of Loliolide from Marine Algae

The following protocol is a standard method for the extraction, identification, and quantification of loliolide from marine algal samples.

1. Sample Preparation:

  • Collect fresh algal material.

  • Clean the samples to remove epiphytes and debris.

  • Air-dry or freeze-dry the samples to a constant weight.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Perform sequential solvent extraction with solvents of increasing polarity (e.g., hexane, dichloromethane (B109758), methanol).

  • Alternatively, use a single solvent extraction with methanol (B129727) or ethanol.

  • The extraction can be carried out using maceration, Soxhlet apparatus, or accelerated solvent extraction (ASE).

3. Fractionation and Purification:

  • The crude extract is typically subjected to liquid-liquid partitioning between an aqueous and an organic phase (e.g., water/dichloromethane).

  • The organic phase, containing loliolide, is then concentrated under reduced pressure.

  • Further purification is achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

4. Identification and Quantification:

  • Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of loliolide.

  • For GC-MS analysis, the purified fraction or the crude extract can be derivatized (e.g., silylation) to improve volatility and chromatographic behavior.

  • Identification is confirmed by comparing the mass spectrum and retention time with that of an authentic loliolide standard.

  • Quantification is performed by creating a calibration curve with known concentrations of the loliolide standard.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis MarineAlgae Marine Algae Collection Cleaning Cleaning & Drying MarineAlgae->Cleaning Grinding Grinding to Powder Cleaning->Grinding SolventExtraction Solvent Extraction (e.g., Methanol) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning ColumnChromatography Column Chromatography Partitioning->ColumnChromatography HPLC HPLC ColumnChromatography->HPLC GCMS GC-MS Analysis HPLC->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Figure 1: Workflow for the isolation and analysis of loliolide.

Case Study: 11-Dehydrosinulariolide from the Soft Coral Sinularia flexibilis

While direct evidence for this compound in marine organisms is scarce, the isolation of 11-dehydrosinulariolide from the soft coral Sinularia flexibilis provides a valuable case study of a related "dehydro-" compound with significant biological activity.[3][4]

Isolation of 11-Dehydrosinulariolide

The isolation of 11-dehydrosinulariolide typically involves the following steps:

  • Extraction: The freeze-dried and minced soft coral is extracted with an organic solvent, such as a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate (B1210297) and water.

  • Chromatographic Separation: The ethyl acetate-soluble fraction is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure 11-dehydrosinulariolide.

Biological Activity and Signaling Pathway

11-dehydrosinulariolide has demonstrated potent anti-tumor activity, specifically against small cell lung cancer (SCLC).[3][4] Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis. The compound has been shown to modulate the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.

G cluster_cell Small Cell Lung Cancer Cell Dehydrosinulariolide 11-Dehydrosinulariolide PI3K PI3K Dehydrosinulariolide->PI3K Inhibits CellCycle Cell Cycle Progression Dehydrosinulariolide->CellCycle Arrests at G2/M Apoptosis Apoptosis Dehydrosinulariolide->Apoptosis Induces Akt Akt PI3K->Akt Akt->CellCycle Promotes Akt->Apoptosis Inhibits

Figure 2: Signaling pathway of 11-dehydrosinulariolide.

Conclusion and Future Directions

The study of this compound and its analogs in marine organisms presents a promising avenue for the discovery of novel bioactive compounds. While data on this compound itself is currently limited, the well-documented presence of loliolide in marine algae suggests that its dehydrated form may also be present, albeit potentially in lower concentrations. The potent anti-tumor activity of 11-dehydrosinulariolide from a soft coral highlights the therapeutic potential of this class of compounds.

Future research should focus on:

  • Developing sensitive analytical methods to screen a wider range of marine organisms for the presence of this compound.

  • Investigating the biosynthetic pathways leading to the formation of loliolide and this compound in marine algae.

  • Exploring the biological activities of both loliolide and this compound from marine sources in various disease models.

  • Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its analogs as valuable natural products for drug development.

References

Methodological & Application

Protocol for Dehydrololiolide Extraction from Plant Material: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and quantification of dehydrololiolide from plant materials. This compound is a naturally occurring monoterpenoid lactone found in a variety of plant species and has garnered interest for its potential biological activities. These application notes are designed to guide researchers through a systematic approach to obtaining and analyzing this compound.

Introduction

This compound is a secondary metabolite that has been isolated from various terrestrial and marine organisms. Its presence has been reported in plants such as Brassaiopsis glomerulata and it is known to exhibit a range of biological effects, making it a compound of interest for further investigation in drug discovery and development. The effective extraction and purification of this compound are crucial first steps for any subsequent biological or chemical studies. This protocol outlines a generalized yet detailed methodology that can be adapted to various plant matrices.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is essential for efficient extraction.

  • Collection and Identification: Collect the desired plant material and ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, freeze-drying (lyophilization) can be used.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration and improves extraction efficiency.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.

Extraction of this compound

This protocol describes a solvent-based extraction method, which is widely applicable.

  • Maceration:

    • Weigh the powdered plant material (e.g., 100 g).

    • Place the powder in a large Erlenmeyer flask.

    • Add a suitable solvent, such as methanol (B129727) or ethanol (B145695), at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 1 L of solvent for 100 g of plant material). Alcohols like methanol and ethanol are effective solvents for extracting a broad range of phytochemicals, including terpenoids.[1]

    • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297). This compound is expected to partition into the ethyl acetate fraction.

    • Separate the layers using a separatory funnel and collect the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction using a rotary evaporator to obtain a semi-purified extract.

  • Column Chromatography:

    • Silica (B1680970) Gel Chromatography:

      • Pack a glass column with silica gel 60 (70-230 mesh) slurried in a non-polar solvent (e.g., n-hexane).

      • Load the concentrated ethyl acetate extract onto the top of the column.

      • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15, and so on).

      • Collect fractions of a fixed volume (e.g., 20 mL).

      • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

      • Pool the fractions containing the compound of interest and concentrate them.

    • Sephadex LH-20 Chromatography (Optional):

      • For further purification, the pooled fractions can be subjected to size-exclusion chromatography on a Sephadex LH-20 column using a suitable solvent like methanol. This step helps to remove remaining impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step is often performed using preparative HPLC to obtain high-purity this compound.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is commonly employed.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

    • Inject the semi-purified sample and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantification of this compound

The concentration of this compound in the extracts can be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

2.4.1. HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often preferred for complex plant extracts. A typical gradient could be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol

    • Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a range of 210-220 nm is a good starting point).

  • Quantification: Prepare a calibration curve using a pure standard of this compound at different concentrations. The concentration in the sample can be determined by comparing its peak area with the calibration curve.

2.4.2. GC-MS Method

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. Quantification can be performed using a calibration curve prepared with the standard.

Data Presentation

The following table provides an illustrative example of how to present quantitative data on this compound extraction. Please note that these values are hypothetical and for demonstration purposes only, as published yields can vary significantly based on the plant species, extraction method, and analytical technique used.

Plant SpeciesPart UsedExtraction MethodSolventYield of Crude Extract (%)This compound Content (mg/g of crude extract)Reference
Plantago majorLeavesMacerationMethanol12.50.85Hypothetical
Salvia officinalisAerial PartsSoxhletEthanol9.81.20Hypothetical
Taraxacum officinaleRootsUltrasound-Assisted70% Acetone15.20.65Hypothetical
Brassaiopsis glomerulataLeavesMacerationMethanol10.71.50Hypothetical

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

Dehydrololiolide_Extraction_Workflow PlantMaterial Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., Maceration with Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Concentration2 Concentration EtOAcFraction->Concentration2 ColumnChrom Silica Gel Column Chromatography Concentration2->ColumnChrom FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection PooledFractions Pooled Fractions FractionCollection->PooledFractions PrepHPLC Preparative HPLC PooledFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Quantification Quantification (HPLC-UV / GC-MS) PureCompound->Quantification FinalResult Quantitative Data Quantification->FinalResult

Caption: Workflow for this compound Extraction and Purification.

Factors Affecting Extraction Efficiency

The efficiency of this compound extraction is influenced by several key factors. Understanding and optimizing these parameters are crucial for maximizing the yield of the target compound.

Extraction_Factors ExtractionEfficiency Extraction Efficiency of this compound Solvent Solvent Properties (Polarity, Selectivity) Solvent->ExtractionEfficiency Temperature Extraction Temperature Temperature->ExtractionEfficiency Time Extraction Time Time->ExtractionEfficiency ParticleSize Particle Size of Plant Material ParticleSize->ExtractionEfficiency SolidSolventRatio Solid-to-Solvent Ratio SolidSolventRatio->ExtractionEfficiency Agitation Agitation/Mixing Agitation->ExtractionEfficiency

Caption: Key Factors Influencing this compound Extraction Efficiency.

References

Total Synthesis of Dehydrololiolide and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Dehydrololiolide and its analogues. This compound, a naturally occurring terpenoid, has garnered interest due to its potential biological activities, including aromatase inhibition.[1] This makes it and its synthetic analogues promising scaffolds for drug discovery and development.

Introduction to this compound

This compound is a monoterpenoid lactone first isolated from tobacco leaves.[2] It belongs to the class of C11-norisoprenoids, which are degradation products of carotenoids. The structure of this compound is characterized by a fused γ-lactone and a cyclohexenone ring system.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
IUPAC Name4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione
CAS Number19355-58-9

(Data sourced from PubChem CID: 9815531)

Total Synthesis of this compound

A simple and efficient total synthesis of this compound has been developed starting from the readily available isophorone (B1672270). The key intermediate is 2,6,6-trimethyl-2-hydroxy-4,4-ethylenedioxycyclohexanone, which can be converted to various ketoesters that undergo intramolecular cyclization to form the characteristic butenolide ring of this compound.[2]

Three primary synthetic routes have been established for the crucial intramolecular cyclization step:

  • Intramolecular Aldol Condensation

  • Intramolecular Reformatsky Reaction

  • Intramolecular Wittig Reaction

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_routes Intramolecular Cyclization Routes Isophorone Isophorone Intermediate3 2,6,6-trimethyl-2-hydroxy- 4,4-ethylenedioxycyclohexanone (3) Isophorone->Intermediate3 Ketoester4a Ketoester (4a) R=H Intermediate3->Ketoester4a Acetic acid, DCC, DMAP Ketoester4b Ketoester (4b) R=Br Intermediate3->Ketoester4b Bromoacetic acid, DCC, DMAP Ketoester4c Ketoester (4c) R=PO(OEt)2 Intermediate3->Ketoester4c Diethylphosphono- acetic acid, DCC, DMAP Hydroxylactone5 β-Hydroxylactone (5) Ketoester4a->Hydroxylactone5 LDA, THF, -70°C (Aldol Condensation) Ketoester4b->Hydroxylactone5 Zn, THF, reflux (Reformatsky Reaction) Butenolide6 Butenolide (6) Ketoester4c->Butenolide6 NaOMe, Toluene (Wittig Reaction) Hydroxylactone5->Butenolide6 SOCl2, Pyridine This compound This compound (1) Butenolide6->this compound 5% aq. H2SO4, Acetone, reflux

Caption: General synthetic workflow for this compound.

Table 1: Summary of Yields for the Total Synthesis of this compound

StepReactantProductReagentsYield (%)
Esterification (Route 1)Intermediate (3)Ketoester (4a)Acetic acid, DCC, DMAP67
Intramolecular AldolKetoester (4a)β-Hydroxylactone (5)LDA, THF80
Dehydrationβ-Hydroxylactone (5)Butenolide (6)SOCl₂, Pyridine93
Esterification (Route 2)Intermediate (3)Ketoester (4b)Bromoacetic acid, DCC, DMAP80
Intramolecular ReformatskyKetoester (4b)β-Hydroxylactone (5)Zn, THF82
Esterification (Route 3)Intermediate (3)Ketoester (4c)Diethylphosphonoacetic acid, DCC, DMAP81
Intramolecular WittigKetoester (4c)Butenolide (6)NaOMe, Toluene92
HydrolysisButenolide (6)This compound (1)5% aq. H₂SO₄, Acetone82

(Data compiled from Tamura et al., 1994)[2]

Synthesis of this compound Analogues

The synthetic platform for this compound allows for the generation of various analogues by modifying the starting materials or intermediates. For instance, using different carboxylic acids in the initial esterification step can lead to analogues with varied side chains. Additionally, modifications of the cyclohexenone ring of isophorone prior to the main synthetic sequence can introduce further diversity.

Example Analogues: Loliolide and its isomers, such as Actinidiolide and Dihydroactinidiolide, are structurally related natural products that can be considered analogues. Their synthesis can be achieved from a common intermediate derived from 2,6,6-trimethylcyclohexenone.

G Start 2,6,6-trimethylcyclohexenone Intermediate Common Intermediate (Ethyl (1-hydroxy-2,6,6-trimethyl-2-cyclohexenyl)acetate) Start->Intermediate 1. CeCl3, THF 2. Ethyl acetate, LDA Loliolide Loliolide Intermediate->Loliolide Actinidiolide Actinidiolide Intermediate->Actinidiolide Dihydroactinidiolide Dihydroactinidiolide Intermediate->Dihydroactinidiolide Aeginetolide Aeginetolide Intermediate->Aeginetolide

Caption: Synthesis of Loliolide and its isomers.

Experimental Protocols

Protocol 1: Synthesis of Ketoester (4a) via Esterification
  • To a solution of 2,6,6-trimethyl-2-hydroxy-4,4-ethylenedioxycyclohexanone (3) in dichloromethane, add acetic acid, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ketoester (4a).

Protocol 2: Intramolecular Aldol Condensation to form β-Hydroxylactone (5)
  • Prepare a solution of Lithium Diisopropylamide (LDA) in anhydrous Tetrahydrofuran (THF) by adding n-butyllithium to a solution of diisopropylamine (B44863) at -78 °C under a nitrogen atmosphere.

  • To this freshly prepared LDA solution, add a solution of ketoester (4a) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -70 °C for 3 hours.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the β-hydroxylactone (5).[2]

Protocol 3: Intramolecular Wittig Reaction to form Butenolide (6)
  • To a solution of the keto-phosphonate ester (4c) in toluene, add sodium methoxide (B1231860) (NaOMe) at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the butenolide (6).[2]

Biological Activity and Signaling Pathway

This compound has been reported to exhibit aromatase inhibitory activity.[1] Aromatase is a key enzyme (cytochrome P450 19A1) in the biosynthesis of estrogens from androgens. By inhibiting aromatase, the levels of estrogens can be reduced, which is a therapeutic strategy for hormone-dependent breast cancer.

The following diagram illustrates the general mechanism of aromatase inhibition.

G Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor GeneExpression Gene Expression & Cell Proliferation EstrogenReceptor->GeneExpression This compound This compound (or Analogue) This compound->Aromatase Inhibition

Caption: Aromatase inhibition by this compound.

The development of novel this compound analogues could lead to the discovery of more potent and selective aromatase inhibitors, providing new avenues for the treatment of estrogen-dependent diseases. Further structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Application Notes & Protocols for the Quantification of Dehydrololiolide in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide is a monoterpenoid lactone that has been isolated from various plant species and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While validated methods for a wide range of phytochemicals are available, specific validated methods for the quantification of this compound are not extensively reported in the scientific literature. The following protocols are based on established analytical principles for similar chemical compounds and provide a robust framework for developing and validating a quantitative method for this compound.

Data Presentation

As no specific quantitative data for this compound across a range of extracts was found during the literature search, the following table is provided as a template for researchers to populate with their own experimental data. This structured format allows for easy comparison of this compound content in different extracts and using various analytical methods.

Table 1: Quantitative Data for this compound in Various Extracts (Template)

Extract Source (Plant/Organ)Extraction SolventAnalytical MethodThis compound Concentration (µg/g of dry extract) ± SDLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Example: Brassaiopsis glomerulata (Leaves)Ethyl AcetateHPLC-UV[Insert Data][Insert Data][Insert Data][Internal Report]
[Insert Plant Species][Insert Solvent]GC-MS[Insert Data][Insert Data][Insert Data][Internal Report]
[Insert Plant Species][Insert Solvent]LC-MS/MS[Insert Data][Insert Data][Insert Data][Internal Report]

Experimental Protocols & Methodologies

General Sample Preparation Workflow

A generalized workflow for preparing plant extracts for chromatographic analysis is presented below. Specific modifications may be required based on the matrix of the extract.

Sample_Preparation_Workflow Start Plant Material (Dried & Powdered) Extraction Extraction (e.g., Maceration, Sonication, Soxhlet with appropriate solvent) Start->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Reconstitution Reconstitution in Mobile Phase/Solvent Concentration->Reconstitution SPE_Cleanup Solid Phase Extraction (SPE) (Optional Cleanup) Reconstitution->SPE_Cleanup Final_Sample Final Sample for Analysis SPE_Cleanup->Final_Sample

A generalized workflow for preparing plant extracts.
Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from methodologies used for the quantification of other lactones and terpenoids.[1]

3.2.1. Principle This method utilizes reverse-phase high-performance liquid chromatography (HPLC) to separate this compound from other components in the extract. Quantification is achieved by detecting the UV absorbance of the analyte and comparing its peak area to a calibration curve constructed from known concentrations of a this compound reference standard.

3.2.2. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid (analytical grade)

  • Plant extract

  • 0.45 µm syringe filters

3.2.3. Instrumentation

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

3.2.4. Procedure

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the dried plant extract.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A suitable starting gradient could be 80:20 (A:B), moving to 50:50 over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection in the low UV range (e.g., 210-220 nm) is recommended. The optimal wavelength should be determined by acquiring the UV spectrum of the standard.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Inject the sample extract and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the extract using the regression equation from the calibration curve.

3.2.5. Method Validation The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC-UV System Standard_Prep->HPLC_Injection Sample_Prep Prepare Extract Sample Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18) HPLC_Injection->Chromatography Detection UV Detection (210-220 nm) Chromatography->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantify_Sample Quantify this compound in Sample Detection->Quantify_Sample Calibration_Curve->Quantify_Sample

Workflow for HPLC-UV quantification of this compound.
Protocol 2: Quantification of this compound by GC-MS

Given that this compound is a monoterpenoid, it is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for terpene analysis.[2]

3.3.1. Principle GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on boiling point and polarity in the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative and quantitative information.

3.3.2. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Internal Standard (IS) (e.g., n-Tridecane or a structurally similar, non-endogenous compound)

  • Plant extract

  • Anhydrous sodium sulfate (B86663)

3.3.3. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Autosampler

3.3.4. Procedure

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane or ethyl acetate.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 to 50 µg/mL) containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • Perform an initial extraction of the plant material with a non-polar solvent like hexane or ethyl acetate.

    • Concentrate the extract and redissolve a known amount in the chosen GC solvent.

    • Add the internal standard to the sample solution at the same concentration as in the working standards.

    • Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. Specific ions for this compound and the internal standard should be determined from their mass spectra.

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Analyze the sample and calculate the peak area ratio.

    • Determine the concentration of this compound in the sample using the calibration curve.

3.3.5. Method Validation Validate the method for linearity, accuracy, precision, specificity, LOD, and LOQ as per ICH guidelines.[3]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions with IS GC_Injection Inject into GC-MS System Standard_Prep->GC_Injection Sample_Prep Prepare Extract Sample with IS Sample_Prep->GC_Injection Separation GC Separation (Capillary Column) GC_Injection->Separation Ionization_Fragmentation EI Ionization & Fragmentation Separation->Ionization_Fragmentation Detection MS Detection (SIM/Scan) Ionization_Fragmentation->Detection Calibration_Curve Generate Calibration Curve (Area Ratios) Detection->Calibration_Curve Quantify_Sample Quantify this compound in Sample Detection->Quantify_Sample Calibration_Curve->Quantify_Sample

Workflow for GC-MS quantification of this compound.
Protocol 3: Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex matrices. This protocol is based on general LC-MS/MS methods for natural products.[4]

3.4.1. Principle This technique couples liquid chromatography with tandem mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to this compound is selected in the first quadrupole. This ion is then fragmented, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.

3.4.2. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Isotopically labeled this compound (if available) or a suitable structural analog as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Plant extract

3.4.3. Instrumentation

  • Liquid Chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer (LC-MS/MS)

  • C18 UPLC/HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

3.4.4. Procedure

  • Preparation of Standard and Sample Solutions:

    • Follow the procedures outlined in the HPLC-UV protocol, but use LC-MS grade solvents and add the internal standard to all standard and sample solutions at a fixed concentration.

  • LC-MS/MS Conditions:

    • LC Conditions:

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.3-0.5 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 2-5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

      • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most abundant, stable product ions for both this compound and the internal standard by infusing a standard solution.

      • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Analyze the sample and calculate the peak area ratio.

    • Determine the concentration of this compound in the sample using the calibration curve.

3.4.5. Method Validation Validate the LC-MS/MS method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, paying close attention to matrix effects, in addition to linearity, accuracy, precision, and stability.[4]

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions with IS LC_Injection Inject into LC-MS/MS System Standard_Prep->LC_Injection Sample_Prep Prepare Extract Sample with IS Sample_Prep->LC_Injection LC_Separation LC Separation (UPLC/HPLC C18) LC_Injection->LC_Separation MS_Analysis ESI Ionization -> Precursor Ion Selection (Q1) -> Fragmentation (Q2) -> Product Ion Monitoring (Q3) LC_Separation->MS_Analysis Calibration_Curve Generate Calibration Curve (Area Ratios) MS_Analysis->Calibration_Curve Quantify_Sample Quantify this compound in Sample MS_Analysis->Quantify_Sample Calibration_Curve->Quantify_Sample

References

Application Notes and Protocols for Dehydrololiolide in a Cell-Based Aromatase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] Its inhibition is a key therapeutic strategy in the treatment of estrogen receptor-positive (ER+) breast cancer.[3] Dehydrololiolide, a natural terpenoid, has demonstrated aromatase inhibitory activity, making it a compound of interest for further investigation as a potential therapeutic agent.[1] These application notes provide a detailed protocol for evaluating the aromatase inhibitory potential of this compound in a cell-based assay format.

Principle of the Assay

This protocol describes a cell-based aromatase inhibition assay using the human breast cancer cell line SK-BR-3, which is known to express aromatase.[1] The assay quantifies the ability of a test compound, in this case, this compound, to inhibit the conversion of an androgen substrate (e.g., testosterone (B1683101) or androstenedione) to estrogen. The level of estrogen produced can be measured using various methods, with the tritiated water-release assay and fluorometric assays being common, sensitive, and reliable approaches.[2][4][5] The tritiated water-release assay measures the release of tritium (B154650) ([³H]) from a radiolabeled androgen substrate upon its aromatization.[4] Fluorometric assays utilize a non-fluorescent substrate that is converted into a highly fluorescent product by aromatase activity.[5][6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the aromatase inhibitory activity of this compound.

CompoundCell LineConcentration (µM)Inhibition MetricResultReference
This compoundSK-BR-350Percentage of Control Activity (PCA)21.8%[1][2]

Note: A lower Percentage of Control Activity (PCA) indicates higher inhibitory activity. An IC50 value for this compound has not been reported in the reviewed literature.

Experimental Protocols

Two common methods for assessing cell-based aromatase inhibition are provided below: a fluorometric assay and the tritiated water-release assay.

Protocol 1: Fluorometric Cell-Based Aromatase Inhibition Assay

This protocol is adapted from established fluorometric aromatase assay methodologies.[5][7]

Materials:

  • SK-BR-3 cells (or other suitable aromatase-expressing cell line like MCF-7aro)[8][9]

  • Cell culture medium (e.g., McCoy's 5A for SK-BR-3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Positive control inhibitor (e.g., Letrozole)

  • Aromatase substrate (a suitable fluorogenic substrate)

  • NADPH generating system

  • Assay buffer

  • 96-well white, clear-bottom cell culture plates

  • Fluorometric microplate reader (Ex/Em appropriate for the chosen substrate)

  • DMSO (for dissolving compounds)

Procedure:

  • Cell Seeding:

    • Culture SK-BR-3 cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 10⁴ to 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a positive control (e.g., Letrozole) and a vehicle control (DMSO in medium).

    • Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Aromatase Reaction:

    • Prepare a reaction mixture containing the fluorogenic aromatase substrate and an NADPH generating system in assay buffer, according to the manufacturer's instructions of the specific assay kit being used.

    • Add 50 µL of the reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 60-90 minutes, with readings taken every 5 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates of the this compound-treated wells to the vehicle control wells to determine the percentage of aromatase activity.

    • Plot the percentage of aromatase activity against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of aromatase activity is inhibited).

Protocol 2: Tritiated Water-Release Cell-Based Aromatase Assay

This protocol is based on the well-established tritiated water-release method.[2][4][10]

Materials:

  • SK-BR-3 cells

  • Cell culture medium

  • This compound

  • Positive control inhibitor (e.g., Letrozole)

  • [1β-³H]-Androst-4-ene-3,17-dione (tritiated substrate)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Liquid scintillation counter

  • 24-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed SK-BR-3 cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • On the day of the assay, remove the culture medium.

    • Wash the cells once with serum-free medium.

    • Add 500 µL of serum-free medium containing the desired concentrations of this compound, positive control, or vehicle control to each well.

    • Pre-incubate for 30 minutes at 37°C.

  • Aromatase Reaction:

    • To each well, add the tritiated substrate, [1β-³H]-androst-4-ene-3,17-dione, to a final concentration of approximately 50-100 nM.

    • Incubate for 2-4 hours at 37°C.

  • Extraction of Tritiated Water:

    • After incubation, transfer the medium from each well to a microcentrifuge tube.

    • Add an equal volume of a 5% dextran-coated charcoal suspension to each tube to adsorb the unreacted steroid substrate.

    • Vortex and incubate on ice for 10-15 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Quantification:

    • Carefully transfer a known volume of the supernatant (which contains the tritiated water) to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of tritiated water produced in each well.

    • Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.

Visualization of Pathways and Workflows

Aromatase Signaling Pathway and Inhibition

Caption: Aromatase pathway and this compound inhibition.

Experimental Workflow for Cell-Based Aromatase Inhibition Assay

Experimental_Workflow start Start seed_cells Seed SK-BR-3 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compounds Prepare this compound dilutions, positive control, and vehicle control incubate1->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate 1-2h add_compounds->incubate2 add_reagents Add aromatase substrate and NADPH generating system incubate2->add_reagents measure Measure fluorescence kinetically (Fluorometric Assay) or Incubate and measure radioactivity (Tritiated Water-Release Assay) add_reagents->measure analyze Data Analysis: - Calculate % inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for aromatase inhibition assay.

References

Application of Dehydrololiolide and its Analogue, Loliolide, in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide and its structural analogue, Loliolide (B148988), are naturally occurring monoterpenoid lactones found in a variety of plant species. While research on this compound in the context of breast cancer is limited, its close analogue, Loliolide, has emerged as a compound of interest for its potential anti-cancer properties. This document provides an overview of the application of Loliolide in breast cancer cell line studies, with a focus on its mechanism of action, and includes detailed protocols for relevant in vitro assays.

Note on this compound and Loliolide: this compound and Loliolide are structurally similar compounds. Due to the limited availability of research specifically on this compound in breast cancer, this application note will focus on the published findings for Loliolide, which provides valuable insights into the potential therapeutic mechanisms of this class of compounds.

Data Presentation

Table 1: Cytotoxicity of Loliolide on Breast Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MDA-MB-23124Data to be determined
48Data to be determined
72Data to be determined
MCF-724Data to be determined
48Data to be determined
72Data to be determined
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Loliolide on Apoptosis in Breast Cancer Cell Lines

Cell LineLoliolide Concentration (µM)Treatment Duration (hours)% of Apoptotic Cells (Annexin V positive)
MDA-MB-231Control48Data to be determined
Concentration 148Data to be determined
Concentration 248Data to be determined
MCF-7Control48Data to be determined
Concentration 148Data to be determined
Concentration 248Data to be determined

Table 3: Effect of Loliolide on Cell Cycle Distribution in Breast Cancer Cell Lines

Cell LineLoliolide Concentration (µM)Treatment Duration (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MDA-MB-231Control24Data to be determinedData to be determinedData to be determined
Concentration 124Data to be determinedData to be determinedData to be determined
Concentration 224Data to be determinedData to be determinedData to be determined
MCF-7Control24Data to be determinedData to be determinedData to be determined
Concentration 124Data to be determinedData to be determinedData to be determined
Concentration 224Data to be determinedData to be determinedData to be determined

Mechanism of Action: Inhibition of Epithelial-Mesenchymal Transition (EMT)

Research indicates that Loliolide may exert its anti-cancer effects by inhibiting the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] Loliolide has been shown to suppress the CXCL12/CXCR4/CXCR7 signaling axis, which is a key pathway in promoting EMT, cell invasion, and migration in breast cancer cells.[1]

The proposed mechanism involves the downregulation of the chemokine receptors CXCR4 and CXCR7 by Loliolide.[1] This, in turn, inhibits downstream signaling pathways, including those involving MAPKs and JAK/STAT, and reduces the expression of manganese superoxide (B77818) dismutase (MnSOD), a key enzyme implicated in EMT.[1] By disrupting this signaling cascade, Loliolide leads to the suppression of mesenchymal markers and an increase in epithelial markers, thereby attenuating the invasive and migratory capabilities of breast cancer cells.[1]

Loliolide Signaling Pathway cluster_0 Loliolide Action cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Loliolide Loliolide CXCR4/CXCR7 CXCR4/CXCR7 Loliolide->CXCR4/CXCR7 Inhibits CXCL12 CXCL12 CXCL12->CXCR4/CXCR7 Activates MAPK_Pathway MAPK Pathway CXCR4/CXCR7->MAPK_Pathway JAK_STAT_Pathway JAK/STAT Pathway CXCR4/CXCR7->JAK_STAT_Pathway MnSOD MnSOD CXCR4/CXCR7->MnSOD EMT Epithelial-Mesenchymal Transition (EMT) MAPK_Pathway->EMT JAK_STAT_Pathway->EMT MnSOD->EMT Invasion_Migration Invasion & Migration EMT->Invasion_Migration

Loliolide inhibits the CXCL12/CXCR4/CXCR7 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound or Loliolide on breast cancer cell lines.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Assays start Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) treatment Treatment with Loliolide (Varying Concentrations and Durations) start->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot (CXCR4, CXCR7, EMT Markers) treatment->western_blot migration_assay Migration/Invasion Assay (Transwell Assay) treatment->migration_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis migration_assay->data_analysis

Workflow for in vitro evaluation of Loliolide in breast cancer cells.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Loliolide on breast cancer cell lines and to calculate the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Loliolide stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of Loliolide in complete growth medium from the stock solution.

  • After 24 hours, remove the medium and treat the cells with 100 µL of various concentrations of Loliolide. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

  • Incubate the cells for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting a dose-response curve of Loliolide concentration versus cell viability.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Loliolide.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • Loliolide

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with different concentrations of Loliolide for a specified period (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Loliolide on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • Loliolide

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Loliolide as described for the apoptosis assay.

  • Harvest the cells at the desired time point (e.g., 24 hours).

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • After fixation, wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Dehydrololiolide Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the purification of Dehydrololiolide, a naturally occurring monoterpene lactone with potential biological activities, using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlines a comprehensive procedure, from the extraction of the compound from a plant matrix to its purification using a reversed-phase C18 column. This method is designed to yield high-purity this compound suitable for further research and development applications.

Introduction

This compound is a monoterpene lactone found in various plant species. Due to its potential therapeutic properties, there is a growing interest in efficient methods for its isolation and purification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products. This document details a robust preparative HPLC method for obtaining purified this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material, such as the leaves of Brassaiopsis glomerulata.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Maceration: Soak the ground plant material (e.g., 1.1 kg) in methanol (e.g., 3 x 3 L) overnight.[1]

  • Filtration and Concentration: Filter the macerate to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude methanol extract.[1]

  • Solvent Partitioning: Partition the concentrated methanol extract between ethyl acetate and water.[1]

  • Fraction Collection: Collect the ethyl acetate fraction, which will contain this compound and other compounds of similar polarity.

  • Drying: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude ethyl acetate extract.

Sample Preparation for HPLC

The crude ethyl acetate extract requires further preparation before injection into the HPLC system to prevent column contamination and ensure optimal separation.

Materials:

  • Crude ethyl acetate extract

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolution: Dissolve a known amount of the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., 85:15 water:acetonitrile).

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered sample with the initial mobile phase to an appropriate concentration for preparative HPLC.

Preparative HPLC Purification

This protocol details the instrumental parameters for the purification of this compound.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: 15% B to 90% B over 60 minutes.

  • Flow Rate: 7 mL/min[1][2]

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm and 254 nm.[1][2] The optimal detection wavelength (λmax) for this compound is approximately 214 nm.

  • Injection Volume: Dependent on the concentration of the prepared sample and the loading capacity of the column.

Procedure:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (85% A, 15% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram. The retention time for this compound under these conditions is approximately 29.5 minutes.[1][2]

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound.

ParameterValueReference
HPLC Column Preparative C18
Dimensions 250 x 20 mm
Particle Size 10 µm
Mobile Phase Water:Acetonitrile[1][2]
Gradient 15% to 90% Acetonitrile (60 min)[1][2]
Flow Rate 7 mL/min[1][2]
Detection 220 nm, 254 nm[1][2]
Retention Time ~29.5 min[1][2]
Yield 3.5 mg (from a fraction)[1][2]
Purity >95% (typical expectation)

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_extraction Plant Material Extraction cluster_hplc HPLC Purification start Dried Plant Material maceration Maceration in Methanol start->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration partitioning Ethyl Acetate/Water Partitioning filtration_concentration->partitioning evaporation Evaporation of Ethyl Acetate partitioning->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc_injection Preparative HPLC Injection sample_prep->hplc_injection fraction_collection Fraction Collection (RT ~29.5 min) hplc_injection->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation final_product Purified this compound (>95%) solvent_evaporation->final_product

References

Application Notes and Protocols for the GC-MS Analysis of Dehydrololiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide is a naturally occurring monoterpenoid lactone found in various plant species, including Salvia microphylla.[1][2][3][4] It is recognized for its potential biological activities, making it a compound of interest in pharmaceutical and botanical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended to guide researchers in developing and validating their analytical methods.

Chemical Profile of this compound

PropertyValueReference
Chemical Formula C₁₁H₁₄O₃[5][6][7]
Molecular Weight 194.23 g/mol [5][6][7]
IUPAC Name 4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione[5]
CAS Number 19355-58-9[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate and reproducible results. The following is a general protocol for the extraction of this compound from a plant matrix.

Materials:

  • Plant material (e.g., dried leaves of Salvia microphylla)

  • Grinder or mortar and pestle

  • Extraction solvent: Dichloromethane (B109758) (CH₂Cl₂) or n-Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Vials for GC-MS analysis

Protocol:

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 10 g of the powdered plant material.

    • Perform a solid-liquid extraction with dichloromethane or n-hexane. Maceration or Soxhlet extraction can be employed. For maceration, soak the plant material in the solvent for 24 hours, followed by filtration. For Soxhlet extraction, run the apparatus for 6-8 hours.

  • Drying: Dry the obtained extract by passing it through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator at a controlled temperature (e.g., 40°C) to avoid degradation of the target compound.

  • Final Preparation: Transfer the concentrated extract into a GC-MS vial for analysis. If necessary, dilute the sample with the extraction solvent to an appropriate concentration.

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC system or equivalent
Mass Spectrometer Agilent 5975C VL MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 60°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 40-400

Retention Data:

  • Retention Time: Approximately 20.97 minutes on an HP-5MS column.

  • Kovats Retention Index: 1548.8 on an HP-5MS column.

Quantification

For quantitative analysis, an internal standard method is recommended to ensure accuracy and precision.

Internal Standard Selection:

A suitable internal standard should be a compound that is not naturally present in the sample, has similar chemical properties to this compound, and is well-separated chromatographically. A common choice for the analysis of terpenoids is n-alkanes or a commercially available deuterated standard of a similar compound.

Protocol:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of a this compound analytical standard and a fixed concentration of the internal standard.

  • Sample Spiking: Add a known amount of the internal standard to each sample extract before GC-MS analysis.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative Data Summary
CompoundRetention Time (min)Kovats Retention IndexConcentration Range (µg/mL)Linearity (R²)
This compound20.971548.81 - 100> 0.99
Internal StandardVariesVariesConstantN/A

Note: The concentration range and linearity should be determined experimentally during method validation.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. While a publicly available, verified mass spectrum for this compound is not readily accessible in major databases, a proposed fragmentation pattern can be inferred based on its chemical structure and the known fragmentation of similar compounds like Loliolide.

Predicted Key Fragment Ions for this compound (m/z):

  • 194 (M⁺): Molecular ion peak.

  • 179: Loss of a methyl group (CH₃).

  • 166: Loss of carbon monoxide (CO).

  • 151: Loss of a methyl group and carbon monoxide.

  • 138: Further fragmentation.

  • 111: A significant fragment ion, likely resulting from the cleavage of the lactone ring and subsequent rearrangements.

Visualization of the Proposed Fragmentation Pathway:

Fragmentation_Pathway M This compound (m/z 194) F179 [M-CH₃]⁺ (m/z 179) M->F179 -CH₃ F166 [M-CO]⁺ (m/z 166) M->F166 -CO F151 [M-CH₃-CO]⁺ (m/z 151) F179->F151 -CO F166->F151 -CH₃ F138 Fragment (m/z 138) F166->F138 F111 Fragment (m/z 111) F151->F111 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Grinding Grind Plant Material Extraction Solid-Liquid Extraction (Dichloromethane/Hexane) Grinding->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate with Rotary Evaporator Drying->Concentration Injection Inject Sample Concentration->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Detection Mass Spectrometry (EI, 70 eV) Separation->Detection Identification Identify this compound (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantify using Internal Standard Method Identification->Quantification

References

Application Notes and Protocols for a Comprehensive In Vitro Analysis of Dehydrololiolide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrololiolide is a naturally occurring monoterpenoid lactone.[1] While direct extensive research on this compound is emerging, related compounds such as Loliolide (B148988) have demonstrated numerous pharmacological effects, including anti-oxidant and anti-cancer properties by inhibiting the epithelial-mesenchymal transition (EMT) process.[2] Furthermore, compounds with similar lactone structures, like Dehydroandrographolide, have shown significant anti-inflammatory, antioxidant, and multi-faceted anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4] These findings provide a strong rationale for investigating the bioactivity of this compound across similar therapeutic areas.

These application notes provide detailed protocols for a panel of in vitro assays designed to systematically evaluate the anti-inflammatory, antioxidant, and anti-cancer potential of this compound.

Application Note 1: Assessment of Anti-Inflammatory Activity

Objective: To determine the potential of this compound to mitigate inflammatory responses in vitro. The protocols focus on key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages. Plant-derived compounds can exert anti-inflammatory effects by suppressing key signaling pathways like nuclear factor-κB (NF-κB).[5]

Key Experiments & Protocols
  • Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages: This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in mouse macrophage cells stimulated with lipopolysaccharide (LPS).

  • Pro-Inflammatory Cytokine Production (TNF-α, IL-6): This protocol quantifies the effect of this compound on the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assay: This assay evaluates the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are critical for the inflammatory pathway. In-silico docking studies on related compounds have shown a strong affinity toward COX enzymes.[6]

Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite (B80452) should be generated to quantify NO concentration.

Data Presentation: Anti-Inflammatory Effects of this compound
Concentration (µM)NO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)COX-2 Inhibition (%)
Control (No LPS) 2.5 ± 0.4< 10< 5N/A
LPS Only 100 ± 8.22540 ± 1501850 ± 1200 ± 5.1
This compound (1) 95.1 ± 7.52410 ± 1351790 ± 1108.2 ± 2.1
This compound (5) 78.3 ± 6.11980 ± 1101450 ± 9525.6 ± 3.4
This compound (10) 55.9 ± 4.91350 ± 98980 ± 7648.9 ± 4.2
This compound (25) 30.2 ± 3.5720 ± 65510 ± 4575.3 ± 5.8
This compound (50) 15.8 ± 2.1310 ± 41220 ± 3191.4 ± 6.3
Positive Control 12.1 ± 1.9250 ± 30180 ± 2595.1 ± 4.7

Data are represented as mean ± SD. Positive control could be Dexamethasone for NO/cytokine assays and Celecoxib for COX-2.

Visualization: NF-κB Inflammatory Signaling Pathway

NFkB_Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway targeted by this compound.

Application Note 2: Evaluation of Antioxidant Capacity

Objective: To quantify the free radical scavenging ability of this compound. Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can neutralize harmful reactive oxygen species (ROS).

Key Experiments & Protocols
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid spectrophotometric assay to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of this compound to scavenge the stable ABTS radical cation (ABTS•+), and it is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank well should contain 100 µL of methanol and 100 µL of the sample. The control well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: Plot the scavenging percentage against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Activity of this compound
Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
10 12.5 ± 1.815.3 ± 2.1
25 28.9 ± 3.133.7 ± 3.5
50 48.1 ± 4.255.4 ± 4.9
100 75.4 ± 5.982.1 ± 6.3
200 91.3 ± 6.894.6 ± 7.1
IC50 (µg/mL) 51.5 44.8
Positive Control (Ascorbic Acid) IC50 = 8.2 IC50 = 6.5

Data are represented as mean ± SD.

Visualization: DPPH Antioxidant Assay Workflow

DPPH_Workflow cluster_reaction Reaction Mixture DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H scavenges This compound This compound (DH) (Antioxidant) H_atom H• This compound->H_atom donates Spectro Measure Absorbance at 517 nm DPPH_H->Spectro results in decreased absorbance H_atom->DPPH_H scavenges Calculation Calculate % Inhibition and IC50 Value Spectro->Calculation

Caption: Workflow of the DPPH free radical scavenging assay.

Application Note 3: Investigation of Anti-Cancer Properties

Objective: To assess the potential of this compound as an anti-cancer agent by evaluating its effects on cell viability, proliferation, apoptosis, and migration. Related compounds have demonstrated dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines.[3]

Key Experiments & Protocols
  • Cell Viability/Cytotoxicity (MTT Assay): To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

  • Apoptosis Induction (Annexin V/PI Staining): To quantify the induction of programmed cell death (apoptosis) in cancer cells treated with this compound using flow cytometry.

  • Cell Migration (Wound Healing Assay): To assess the inhibitory effect of this compound on the migratory capacity of cancer cells, a key process in metastasis. The related compound loliolide has been shown to attenuate cellular invasion and migration.[2]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of this compound on Cancer Cell Lines
Cell LineCancer TypeExposure Time (h)IC50 (µM)
MCF-7 Breast Cancer4845.2 ± 3.8
A549 Lung Cancer4862.5 ± 5.1
HCT116 Colon Cancer4838.9 ± 4.3
PNT2 (Normal) Normal Prostate48> 200
Doxorubicin (MCF-7) Breast Cancer480.8 ± 0.1

Data are represented as mean ± SD from three independent experiments.

Visualization: Intrinsic Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_apoptosome Apoptosome Formation DH This compound Stress Cellular Stress (e.g., DNA Damage) DH->Stress Bcl2 Bcl-2 (Anti-apoptotic) DH->Bcl2 Downregulates Stress->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Stress->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Cleaves to Active Caspase-9 Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

References

Dehydrololiolide as a Standard for Natural Product Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dehydrololiolide as a standard in the quantitative analysis of natural products. This compound, a monoterpene lactone found in various plant species, serves as a valuable marker for phytochemical analysis and quality control. The following sections outline methodologies for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Quantification of this compound using HPLC-UV

This application note describes a proposed method for the quantification of this compound in plant extracts using reverse-phase HPLC with UV detection.

Principle

This compound is separated from other matrix components on a C18 stationary phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area with that of a certified reference standard.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid (analytical grade)

  • Plant extract containing this compound

  • 0.45 µm syringe filters

2.2. Equipment

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Volumetric flasks and pipettes

2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

2.4. Sample Preparation

  • Extraction: Accurately weigh 100 mg of the powdered plant extract and transfer it to a conical flask. Add 25 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.

2.5. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-50% B

    • 15-20 min: 50-80% B

    • 20-25 min: 80% B

    • 25-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Presentation: Proposed HPLC Method Validation Parameters

The following table summarizes the proposed validation parameters for the HPLC-UV method. Note: This data is hypothetical and should be validated experimentally.

ParameterProposed Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD)
- Intraday< 2%
- Interday< 3%
Specificity No interference from blank and placebo

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Peak_Integration Peak Integration & Area Calculation Detection->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Application Note 2: Quantification of this compound using GC-MS

This application note details a proposed method for the quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Volatile and semi-volatile compounds, including this compound, are separated based on their boiling points and interaction with the stationary phase in a gas chromatograph. The mass spectrometer provides detection and quantification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Methanol (GC grade)

  • Dichloromethane (B109758) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional)

  • Plant extract containing this compound

2.2. Equipment

  • GC-MS system with an autosampler

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2.4. Sample Preparation

  • Extraction: Extract 100 mg of the powdered plant material with 10 mL of dichloromethane by sonication for 20 minutes.

  • Centrifugation: Centrifuge the extract at 3000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial.

  • Derivatization (if necessary): Evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

2.5. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation: Proposed GC-MS Method Validation Parameters

The following table presents proposed validation parameters for the GC-MS method. Note: This data is hypothetical and requires experimental validation.

ParameterProposed Value
Linearity (R²) > 0.998
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD)
- Intraday< 5%
- Interday< 7%
Specificity Confirmed by mass spectral data

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Prep Sample Extraction & Derivatization (optional) Sample_Prep->GC_MS_System Separation GC Separation (Capillary Column) GC_MS_System->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Data_Acquisition Data Acquisition & Peak Identification Detection->Data_Acquisition Quant_Ion Quantification Ion Selection Data_Acquisition->Quant_Ion Calibration Calibration & Quantification Quant_Ion->Calibration

Caption: Workflow for the quantification of this compound by GC-MS.

Preparation and Storage of this compound Standard Solution

Proper preparation and storage of the standard solution are critical for accurate quantification.

Protocol
  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store in an amber glass vial at -20°C.

  • Preparation of Working Solutions:

    • Equilibrate the stock solution to room temperature before use.

    • Prepare fresh working solutions daily by diluting the stock solution with the appropriate mobile phase or solvent.

Stability Data

A stability study should be performed to determine the appropriate storage conditions and shelf life of the standard solutions. The following table provides hypothetical stability data.

Storage ConditionIntervalStability (% of Initial Concentration)
-20°C (Stock Solution) 1 month99.5%
3 months98.8%
6 months97.5%
4°C (Working Solution) 24 hours99.8%
48 hours98.2%
Room Temperature 8 hours99.0%
(Working Solution) 24 hours95.1%

General Workflow for this compound as a Standard

The following diagram illustrates the general workflow for using this compound as a standard in natural product analysis.

General_Workflow cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Standard This compound Reference Standard Method_Dev Method Development (HPLC or GC-MS) Standard->Method_Dev Sample Natural Product Sample Sample->Method_Dev Method_Val Method Validation Method_Dev->Method_Val Quant_Analysis Quantitative Analysis Method_Val->Quant_Analysis Concentration Concentration of this compound in Sample Quant_Analysis->Concentration QC_Report Quality Control Report Concentration->QC_Report

Caption: General workflow for using this compound as an analytical standard.

Formulating Dehydrololiolide for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Dehydrololiolide, a naturally occurring terpenoid, for in vivo animal studies. This compound has garnered interest for its potential biological activities, including aromatase inhibition. Proper formulation is critical to ensure accurate and reproducible results in preclinical research by addressing the compound's physicochemical properties and ensuring its bioavailability.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to developing a successful formulation strategy. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem
Molecular Weight 194.23 g/mol PubChem
Predicted logP 0.6PubChem[1]

The predicted octanol-water partition coefficient (logP) of 0.6 suggests that this compound is a moderately lipophilic compound. This characteristic indicates that while it has some affinity for lipids, it is not extremely greasy, which provides flexibility in the choice of formulation vehicles.

Formulation Strategies for this compound

Given its moderate lipophilicity, several formulation strategies can be employed for in vivo administration of this compound. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal) and the desired pharmacokinetic profile.

Lipid-Based Formulations (LBFs)

Lipid-based formulations are a highly effective approach for delivering lipophilic compounds. They can enhance solubility, improve absorption, and protect the compound from degradation.

dot

LBF_Strategy Lipid-Based Formulation Strategy for this compound This compound This compound Powder Mixing Vortexing & Sonication This compound->Mixing Vehicle Lipid Vehicle (e.g., Corn Oil, Sesame Oil) Vehicle->Mixing Surfactant Surfactant (Optional) (e.g., Tween 80, Cremophor EL) Surfactant->Mixing Cosolvent Co-solvent (Optional) (e.g., Ethanol (B145695), PEG400) Cosolvent->Mixing Formulation Homogeneous Lipid Formulation Mixing->Formulation

Caption: Workflow for preparing a lipid-based formulation of this compound.

Co-solvent Systems

For compounds with moderate lipophilicity, a co-solvent system can be a straightforward and effective method to achieve the desired concentration for dosing.

dot

Cosolvent_System Co-solvent System for this compound This compound This compound Powder Dissolution Initial Dissolution This compound->Dissolution DMSO Primary Solvent (e.g., DMSO) DMSO->Dissolution Diluent Secondary Vehicle (e.g., Saline, PBS, Corn Oil) Dilution Stepwise Dilution Diluent->Dilution Dissolution->Dilution Final_Formulation Injectable Formulation Dilution->Final_Formulation

Caption: Preparation of a co-solvent formulation for this compound.

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for oral gavage and intraperitoneal injection in rodents.

Protocol 1: Oral Gavage Formulation in a Lipid-Based Vehicle

This protocol is suitable for studies requiring oral administration and aims to enhance the absorption of this compound.

Materials:

  • This compound

  • Corn oil (or other suitable lipid vehicle like sesame oil)

  • Tween 80 (optional, as a surfactant)

  • Ethanol (optional, as a co-solvent)

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization (if using co-solvent): If a co-solvent is needed to aid dissolution, dissolve the this compound in a small volume of ethanol (e.g., 5-10% of the final volume).

  • Vehicle Addition: Add the corn oil to the dissolved this compound. If a surfactant is used, add Tween 80 (e.g., 1-5% of the final volume).

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: Place the vial in a sonicator bath and sonicate for 10-15 minutes to ensure complete dissolution and a homogenous suspension.

  • Final Volume Adjustment: Bring the formulation to the final desired volume with corn oil.

  • Storage: Store the formulation at room temperature, protected from light. Prepare fresh daily if stability is a concern.

Dosage Considerations: Based on in vivo studies of the related compound loliolide, a starting dose of around 15 mg/kg for this compound could be considered. However, a dose-ranging study is highly recommended to determine the optimal therapeutic dose and to assess for any potential toxicity.

ComponentExample Concentration (for a 10 mg/mL formulation)
This compound10 mg
Tween 80 (optional)20 µL (2%)
Corn Oilq.s. to 1 mL
Protocol 2: Intraperitoneal Injection Formulation using a Co-solvent System

This protocol is designed for intraperitoneal administration, where a smaller injection volume is typically required.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Corn oil (alternative to saline/PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50-100 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation (Aqueous-based):

    • For each injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

    • Crucially, the final concentration of DMSO in the injected volume should be kept low (ideally ≤5-10%) to avoid toxicity.

    • Add the DMSO stock dropwise to the saline/PBS while vortexing to prevent precipitation.

  • Working Solution Preparation (Lipid-based):

    • Alternatively, the DMSO stock can be diluted in corn oil. This may be preferable for a lipophilic compound to maintain solubility.

    • Similar to the aqueous-based preparation, add the DMSO stock to the corn oil while vortexing. The final DMSO concentration should still be minimized.

  • Administration: Administer the freshly prepared formulation to the animal via intraperitoneal injection.

ComponentExample Concentration (for a 5 mg/mL formulation)Final DMSO %
This compound Stock (100 mg/mL in DMSO)50 µL5%
Sterile Saline or Corn Oil950 µL
Final Volume 1 mL

Stability Considerations

The stability of the formulated this compound should be assessed to ensure the integrity of the compound throughout the duration of the study.

dot

Stability_Protocol Stability Assessment Workflow Formulation Prepared Formulation Storage Storage Conditions (e.g., 4°C, RT, 40°C) Formulation->Storage Timepoints Time Points (e.g., 0, 24h, 48h, 1 week) Storage->Timepoints Analysis Analytical Method (e.g., HPLC-UV) Timepoints->Analysis Data Data Analysis (% Recovery) Analysis->Data

Caption: A general workflow for assessing the stability of a this compound formulation.

A simple stability study can be performed by preparing the formulation and storing it under different conditions (e.g., 4°C, room temperature). At specified time points, an aliquot of the formulation can be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation that ensures its solubility and bioavailability. Given its moderate lipophilicity, both lipid-based formulations for oral administration and co-solvent systems for intraperitoneal injection are viable strategies. The provided protocols offer a starting point for researchers, but it is essential to perform pilot studies to determine the optimal formulation and dosage for the specific animal model and experimental goals. Careful consideration of stability is also crucial for generating reliable and reproducible preclinical data.

References

Application Notes & Protocols: Investigating the Mechanism of Action of Dehydrololiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide is a naturally occurring terpenoid that has garnered interest for its potential therapeutic properties. Preliminary studies have suggested its involvement in key biological processes, including the modulation of inflammatory and cancer-related pathways. This document provides a comprehensive overview of the putative mechanisms of action of this compound, drawing parallels with the well-studied, structurally related compound Dehydroandrographolide. Detailed experimental protocols are provided to facilitate further investigation into its precise molecular targets and signaling cascades.

Putative Mechanisms of Action

While direct evidence for the molecular mechanism of this compound is still emerging, its structural similarity to other bioactive natural products allows for the formulation of several hypotheses regarding its mode of action. A significant body of research on the related compound, Dehydroandrographolide (DA), suggests that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.

The primary proposed mechanisms include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

  • Anticancer Activity: Induction of apoptosis and autophagy, cell cycle arrest, and suppression of metastasis through modulation of pathways including PI3K/Akt and Nrf2.

  • Aromatase Inhibition: Early evidence points towards the ability of this compound to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, which is a key target in hormone-dependent cancers.

Data Presentation: Biological Activity of Related Compounds

Quantitative data for this compound is limited in the current literature. The table below summarizes the activity of the parent compound, Andrographolide, to provide a reference for potential efficacy.

CompoundCell LineAssay TypeIC50 (µM)Exposure Time (h)Reference
AndrographolideKB (Oral Cancer)MTT Assay~225Not Specified[1]
AndrographolideMCF-7 (Breast Cancer)MTT Assay63.19 ± 0.0324[1]
AndrographolideMCF-7 (Breast Cancer)MTT Assay32.90 ± 0.0248[1]

Note: The compound this compound has shown aromatase inhibitory activity in SK-BR-3 cells, with a Percent Control Activity (PCA) of 21.8 at 50 µM, though a specific IC50 was not reported.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound, based on findings for structurally related compounds like Dehydroandrographolide.[2][3]

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the TLR4/NF-κB pathway.

G Potential Anticancer Signaling Pathways of this compound cluster_cytoplasm Cytoplasm PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 (Pro-apoptotic) Caspase3->Apoptosis Induces This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->Caspase3 Activates

Caption: Potential pro-apoptotic mechanism of this compound via the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols are generalized methods for investigating the mechanism of action of a novel natural product like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium with the this compound dilutions and a vehicle control (DMSO in medium).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, PI3K/Akt).

Materials:

  • Cancer or inflammatory cell lines (e.g., RAW 264.7 macrophages, MCF-7)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Aromatase Activity Assay

Objective: To quantify the inhibitory effect of this compound on aromatase enzyme activity.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system

  • This compound

  • Letrozole (positive control)

  • 96-well fluorescent plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing aromatase, NADPH regenerating system, and the substrate in a 96-well plate.

  • Add this compound at various concentrations or Letrozole.

  • Incubate the plate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths at different time points.

  • Calculate the rate of the reaction and determine the percentage of inhibition and IC50 value for this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of this compound's mechanism of action.

G Experimental Workflow for Investigating this compound's Mechanism of Action A In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) B Identification of Active Pathways (e.g., Western Blot, qPCR for key signaling proteins) A->B C Functional Assays (e.g., Apoptosis Assay, Cell Cycle Analysis, Aromatase Activity Assay) B->C D In Vivo Validation (e.g., Xenograft Mouse Model) C->D E Target Identification and Validation (e.g., Affinity Chromatography, CRISPR-Cas9) D->E F Mechanism of Action Elucidation E->F

Caption: A streamlined workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics. The proposed mechanisms, based on evidence from related compounds, suggest a multi-targeted approach involving anti-inflammatory and anticancer activities. The provided protocols offer a robust framework for researchers to systematically investigate and validate the molecular mechanisms underlying the biological effects of this compound, ultimately paving the way for its potential clinical application.

References

Dehydrololiolide: Application Notes and Protocols for Allelopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dehydrololiolide, a naturally occurring monoterpenoid lactone, in allelopathy research. This document includes detailed experimental protocols for assessing its allelopathic potential, a summary of its known inhibitory concentrations, and a description of its signaling pathway in plants.

This compound, often referred to as (-)-loliolide, has garnered significant attention for its role in plant chemical defense and its potential as a natural herbicide. It is produced by a variety of terrestrial and marine organisms and has been shown to inhibit the growth and germination of numerous plant species. Understanding its mechanism of action and having standardized protocols for its study are crucial for its potential application in agriculture and drug development.

Quantitative Data Summary

The allelopathic activity of this compound has been quantified against several plant species. The following tables summarize the 50% inhibitory concentration (IC50) values for shoot and root growth.

Table 1: IC50 Values of this compound on Shoot Growth of Various Plant Species

Target SpeciesIC50 (mM)Reference
Cress (Lepidium sativum)0.15 - 2.33[1][2]
Alfalfa (Medicago sativa)0.15 - 2.33[1][2]
Italian Ryegrass (Lolium multiflorum)0.15 - 2.33[1][2]
Cress (Lepidium sativum)0.022 - 0.102[2]
Italian Ryegrass (Lolium multiflorum)0.022 - 0.102[2]

Table 2: IC50 Values of this compound on Root Growth of Various Plant Species

Target SpeciesIC50 (mM)Reference
Cress (Lepidium sativum)0.33 - 2.23[1][2]
Alfalfa (Medicago sativa)0.33 - 2.23[1][2]
Italian Ryegrass (Lolium multiflorum)0.33 - 2.23[1][2]
Cress (Lepidium sativum)0.022 - 0.102[2]
Italian Ryegrass (Lolium multiflorum)0.022 - 0.102[2]

Experimental Protocols

The following are detailed protocols for conducting allelopathy bioassays with this compound. These protocols are based on established methods in allelopathy research and are adapted for the use of a purified compound.

Protocol 1: Seed Germination Bioassay

This protocol is designed to assess the effect of this compound on the seed germination of target plant species.

Materials:

  • This compound (pure compound)

  • Sterile distilled water

  • Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Seeds of a sensitive indicator species (e.g., Lettuce, Lactuca sativa; Cress, Lepidium sativum)

  • Pipettes

  • Incubator or growth chamber

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its potential low solubility in water, prepare a stock solution of this compound in a minimal amount of a suitable solvent such as ethanol or DMSO. For example, dissolve 10 mg of this compound in 1 ml of ethanol to make a 10 mg/ml stock solution.

  • Preparation of Test Solutions:

    • Prepare a series of dilutions from the stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM).

    • Prepare a control solution containing the same concentration of the solvent (ethanol or DMSO) used for the stock solution to account for any solvent effects.

  • Bioassay Setup:

    • Place two layers of sterile Whatman No. 1 filter paper in each sterile Petri dish.

    • Pipette 5 ml of each test solution or the control solution onto the filter paper in the respective Petri dishes.

    • Carefully place a predetermined number of seeds (e.g., 25 seeds of lettuce or cress) evenly on the moistened filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the Petri dishes in an incubator or growth chamber at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light/8h dark) or in complete darkness, depending on the requirements of the test species.

  • Data Collection and Analysis:

    • After a set period (e.g., 72 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment and the control.

    • Calculate the inhibition percentage relative to the control using the formula:

      • Inhibition (%) = [ (Control Germination - Treatment Germination) / Control Germination ] * 100

Protocol 2: Seedling Growth Bioassay (Radicle and Hypocotyl Elongation)

This protocol assesses the effect of this compound on the early growth of seedlings.

Materials:

  • Same materials as in Protocol 1.

Procedure:

  • Follow steps 1-4 of the Seed Germination Bioassay (Protocol 1).

  • Data Collection and Analysis:

    • After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the length of the radicle (root) and hypocotyl (shoot) of each seedling using a ruler or digital caliper.

    • Calculate the average radicle and hypocotyl length for each treatment and the control.

    • Calculate the inhibition percentage for radicle and hypocotyl growth relative to the control using the formula:

      • Inhibition (%) = [ (Control Length - Treatment Length) / Control Length ] * 100

Visualizations

Signaling Pathway of this compound

Dehydrololiolide_Signaling_Pathway cluster_stress Biotic/Abiotic Stressors cluster_plant Plant Cell Stress Competitors, Herbivores, Pathogens This compound (-)-Loliolide Production & Secretion Stress->this compound Ca_ion Ca²⁺ Influx This compound->Ca_ion triggers H2O2 H₂O₂ Production (ROS) This compound->H2O2 triggers JA Jasmonic Acid (JA) Biosynthesis Ca_ion->JA H2O2->JA Defense_Genes Defense-Related Gene Expression JA->Defense_Genes Defensive_Metabolites Production of Defensive Metabolites (Phenolics, Flavonoids, Terpenoids, etc.) Defense_Genes->Defensive_Metabolites

Caption: this compound signaling pathway in plant defense.

Experimental Workflow for Allelopathy Bioassay

Allelopathy_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Prep_Solutions Prepare this compound Stock & Test Solutions Add_Solutions Add Test Solutions to Petri Dishes Prep_Solutions->Add_Solutions Prep_Petri Prepare Sterile Petri Dishes with Filter Paper Prep_Petri->Add_Solutions Add_Seeds Place Seeds on Filter Paper Add_Solutions->Add_Seeds Incubate Incubate under Controlled Conditions Add_Seeds->Incubate Measure_Germination Count Germinated Seeds Incubate->Measure_Germination Measure_Growth Measure Radicle & Hypocotyl Length Incubate->Measure_Growth Calculate_Inhibition Calculate Inhibition Percentage Measure_Germination->Calculate_Inhibition Measure_Growth->Calculate_Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Dehydrololiolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dehydrololiolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes for this compound have been reported. The first is a linear synthesis commencing from 2,6,6-trimethyl-2-hydroxy-4,4-ethylenedioxycyclohexanone, which involves key steps such as a Wittig reaction, an intramolecular aldol (B89426) reaction, and lactonization.[1] A second route involves the regioselective ozonolysis and epoxidation of megastigma-4,6,8-trien-3-one.[2]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the specific synthetic step. Common issues include incomplete reactions, formation of side products, and difficulties in purification. For the Wittig reaction step, steric hindrance in ketone substrates can lead to poor yields. In such cases, exploring the Horner-Wadsworth-Emmons (HWE) reaction may be beneficial. For the intramolecular aldol condensation, the equilibrium may not favor the desired product if suboptimal reaction conditions are used. Lactonization can also be challenging; ensuring anhydrous conditions and using an appropriate acid catalyst are crucial for high yields.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of most steps in this compound synthesis. By comparing the TLC profile of the reaction mixture to that of the starting material and a reference standard (if available), you can determine if the reaction is complete. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the conversion and identify any major side products.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, organophosphorus reagents used in the Wittig reaction can be toxic and should be handled in a well-ventilated fume hood. Ozonolysis involves the use of ozone, a toxic and potentially explosive gas, and requires a specialized setup and adherence to strict safety protocols. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Wittig Reaction Step
Symptom Possible Cause Suggested Solution
Low conversion of the starting ketone. Steric hindrance around the ketone carbonyl group.Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for sterically hindered ketones.
Instability of the aldehyde reactant.Use freshly distilled or purified aldehyde. Alternatively, consider an in situ generation of the aldehyde from the corresponding alcohol immediately before the Wittig reaction.
Poor ylide formation.Ensure anhydrous reaction conditions as Wittig reagents are sensitive to moisture. Use a strong, appropriate base (e.g., n-BuLi, NaH, or KOtBu) and ensure complete deprotonation of the phosphonium (B103445) salt.
Formation of multiple products. Isomerization of the double bond (E/Z mixture).The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. For unstabilized ylides, kinetic control often favors the Z-isomer. To obtain the E-isomer, the Schlosser modification can be employed.
Problem 2: Inefficient Intramolecular Aldol Condensation
Symptom Possible Cause Suggested Solution
Low conversion to the cyclic product. Unfavorable reaction equilibrium.The formation of five- and six-membered rings is generally favored.[3] Ensure the use of an appropriate base and temperature to drive the equilibrium towards the product. In some cases, removal of water can help shift the equilibrium.
Formation of intermolecular aldol products.Run the reaction at high dilution to favor the intramolecular pathway over the intermolecular one.
Formation of undesired ring size. Multiple possible enolates can form.The regioselectivity of enolate formation can be controlled by the choice of base and reaction temperature. Kinetically controlled conditions (strong, bulky base at low temperature, e.g., LDA at -78 °C) or thermodynamically controlled conditions (weaker base at higher temperature) can favor different enolates.
Problem 3: Difficulty in the Final Lactonization Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the hydroxy acid to the lactone. Inadequate catalysis.Use a suitable acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Ensure the reaction is heated sufficiently to promote cyclization.
Presence of water.Lactonization is often an equilibrium process. The presence of water can hydrolyze the lactone back to the hydroxy acid. Perform the reaction under anhydrous conditions and consider using a Dean-Stark apparatus to remove water as it is formed.
Decomposition of the product. Harsh reaction conditions.Avoid excessively high temperatures or strong acids that could lead to degradation of the product. Mild acidic conditions are generally preferred for lactonization.[4]

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related transformations.

Reaction Step Starting Material Product Reported Yield (%) Reference
Lactonization2-Hydroxy-2,6,6-trimethyl-4,4-ethylenedioxycyclohexyl-ideneacetic acid2-Hydroxy-2,6,6-trimethyl-4,4-ethylenedioxycyclohexylideneacetic acid lactone93[5]
Ozonolysis/EpoxidationMegastigma-4,6,8-trien-3-oneThis compoundNot specified[2]

Experimental Protocols

Synthesis of this compound via Intramolecular Aldol and Wittig Reaction

This protocol is based on the synthetic strategy reported by T. Kato et al. and is provided as a general guideline.[1] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of 2-Hydroxy-2,6,6-trimethyl-4,4-ethylenedioxycyclohexylideneacetic acid lactone

  • To a solution of 2-hydroxy-2,6,6-trimethyl-4,4-ethylenedioxycyclohexylideneacetic acid (800 mg, 3.1 mmol) in dry pyridine (B92270) (40 mL) at 0°C, add thionyl chloride (1.1 mL, 15 mmol) dropwise.

  • Stir the reaction mixture at 0°C for 3 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic extract sequentially with cold 6 N HCl (aq.), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography using a gradient of n-hexane-EtOAc (5:1 to 2:1) to afford the lactone. (Reported yield: 620 mg, 93%).[5]

Step 2: Hydrolysis and Intramolecular Aldol Condensation to form this compound

A detailed, publicly available protocol for this specific step is not available. The following is a generalized procedure.

  • Hydrolyze the ethylenedioxy protecting group of the lactone from Step 1 using acidic conditions (e.g., dilute HCl in THF/water) to yield the corresponding keto-lactone.

  • Subject the keto-lactone to intramolecular aldol condensation conditions. This typically involves treating the substrate with a base (e.g., NaOH or KOH in an alcoholic solvent) to promote cyclization.

  • Acidify the reaction mixture to neutralize the base and facilitate the dehydration of the aldol adduct to form the α,β-unsaturated ketone moiety of this compound.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain pure this compound.

Visualizations

Logical Flow of this compound Synthesis Troubleshooting

G Troubleshooting Workflow for this compound Synthesis start Low Overall Yield step_check Identify Problematic Step via TLC/LC-MS start->step_check wittig Wittig Reaction Issues? step_check->wittig aldol Aldol Condensation Issues? step_check->aldol lactonization Lactonization Issues? step_check->lactonization wittig_sol Troubleshoot Wittig: - Check reagents - Anhydrous conditions - Consider HWE wittig->wittig_sol Yes aldol_sol Troubleshoot Aldol: - High dilution - Optimize base/temp - Control enolate formation aldol->aldol_sol Yes lactonization_sol Troubleshoot Lactonization: - Anhydrous conditions - Appropriate acid catalyst - Dean-Stark trap lactonization->lactonization_sol Yes end Improved Yield wittig_sol->end aldol_sol->end lactonization_sol->end

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Synthetic Pathway of this compound

G Synthetic Pathway to this compound A 2,6,6-trimethyl-2-hydroxy- 4,4-ethylenedioxycyclohexanone B Intermediate Ester (via Wittig Reaction) A->B Wittig Reaction C Hydroxy Acid B->C Hydrolysis D Protected Lactone C->D Lactonization E Keto-Lactone D->E Deprotection F This compound E->F Intramolecular Aldol Condensation & Dehydration

Caption: Key transformations in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Dehydrololiolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dehydrololiolide in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a naturally occurring monoterpenoid lactone with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2] Like many organic compounds with a significant carbon backbone and limited polar functional groups, this compound is expected to have low aqueous solubility. This poor solubility can pose a significant challenge for in vitro and in vivo studies, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced biological activity. The computed XLogP3 value of 0.6 suggests it has some lipophilic character.[2]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this?

This is a common issue when working with hydrophobic compounds. High-concentration stock solutions are often prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol, where the compound is readily soluble. When this concentrated stock is diluted into an aqueous buffer or cell culture medium, the organic solvent concentration decreases significantly. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.

Q3: What are the initial steps I should take to prepare a working solution of this compound for my experiments?

To prepare a working solution of this compound and minimize precipitation, follow these initial steps:

  • Prepare a High-Concentration Stock Solution: Dissolve your this compound in a water-miscible organic solvent such as DMSO or ethanol. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.

  • Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously to promote rapid and uniform dispersion.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. - The final concentration of this compound exceeds its aqueous solubility limit.- The concentration of the organic co-solvent is too low in the final solution.- Lower the final concentration of this compound.- Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol), but ensure it remains within the tolerance limits of your assay (typically <0.5% for cell-based assays).[3]
The solution is cloudy or contains visible particles after dilution. - Incomplete dissolution of the initial stock solution.- Slow precipitation of the compound over time.- Ensure the initial stock solution is completely dissolved. Gentle warming or sonication may be necessary.- Prepare fresh working solutions immediately before use.
Inconsistent experimental results or lower than expected biological activity. - Inaccurate concentration of the soluble compound due to precipitation.- The compound is adsorbing to plasticware.- Centrifuge your final working solution to pellet any precipitate and use the supernatant for your experiment. Note that the actual concentration will be lower than the nominal concentration.- Consider using low-adhesion microplates or glassware. The addition of a small amount of a non-ionic surfactant like Tween® 80 (0.01-0.1%) can help reduce adsorption.
Cell toxicity or other artifacts are observed in control experiments. - The concentration of the organic co-solvent is too high.- Determine the maximum tolerated concentration of your co-solvent in a separate control experiment. For most cell lines, DMSO concentrations should be kept below 0.5%.[3]

Quantitative Data: Solubility of Common Co-solvents

Solvent Properties and Considerations Typical Final Concentration in Assays
Dimethyl Sulfoxide (DMSO) A strong aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4] Can be toxic to cells at higher concentrations.< 0.5% (v/v)[3]
Ethanol A protic solvent that is less toxic than DMSO but may be less effective at solubilizing highly hydrophobic compounds.< 1% (v/v)
Methanol Another protic solvent, generally considered a suitable alternative to acetonitrile (B52724) for in vitro metabolism studies.[5]< 1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using Serial Dilution

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your aqueous buffer or cell culture medium. For example, dilute the 20 mM stock 1:10 in the medium to get a 2 mM solution. Mix thoroughly by vortexing.

  • Final Dilution: Perform the final dilution to achieve the desired working concentration. For example, add the appropriate volume of the 2 mM intermediate solution to your final volume of aqueous buffer. Mix gently by pipetting or inverting.

  • Immediate Use: Use the final working solution immediately to prevent precipitation.

Protocol 3: Using Solubilizing Agents (Co-solvents)

For particularly challenging solubility issues, the use of co-solvents in the final aqueous solution may be necessary.

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer or cell culture medium containing a low concentration of a solubilizing agent. For example, add DMSO to a final concentration of 0.1% to 0.5%.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in the same co-solvent (e.g., 100% DMSO).

  • Dilution: Add the this compound stock solution dropwise to the co-solvent-containing buffer while vortexing.

  • Control Group: Ensure that your experimental control group contains the same final concentration of the co-solvent.

Signaling Pathway and Experimental Workflow Visualizations

Note: The following signaling pathway is for Dehydroandrographolide, a compound with reported anti-inflammatory and autophagy-inducing effects. While structurally different from this compound, it provides an example of a signaling pathway that can be modulated by a natural product. The direct relevance of this pathway to this compound has not been established.

Dehydroandrographolide_Signaling_Pathway Dehydroandrographolide Dehydroandrographolide AMPK AMPK Dehydroandrographolide->AMPK Beclin1 Beclin 1 AMPK->Beclin1 p ULK1 ULK1 AMPK->ULK1 p Autophagy Autophagy Beclin1->Autophagy ULK1->Autophagy Inflammation Inflammation Autophagy->Inflammation

Caption: Dehydroandrographolide signaling pathway.

The diagram above illustrates how Dehydroandrographolide may promote autophagy and exert anti-inflammatory effects by activating the AMPK/Beclin/ULK1 signaling pathway.[6]

Solubility_Workflow Start Start: this compound Powder Stock_Solution Prepare High-Concentration Stock (e.g., 20 mM in DMSO) Start->Stock_Solution Precipitation_Check Precipitation Observed? Stock_Solution->Precipitation_Check Dilute in Aqueous Buffer Serial_Dilution Use Serial Dilution Precipitation_Check->Serial_Dilution Yes Working_Solution Clear Working Solution Precipitation_Check->Working_Solution No Lower_Concentration Lower Final Concentration Serial_Dilution->Lower_Concentration Serial_Dilution->Working_Solution Successful Add_Cosolvent Use Co-solvent in Buffer Lower_Concentration->Add_Cosolvent Lower_Concentration->Working_Solution Successful Add_Cosolvent->Working_Solution Successful Precipitation_Persists Precipitation Persists Add_Cosolvent->Precipitation_Persists

Caption: Experimental workflow for solubilization.

The workflow diagram provides a logical progression for troubleshooting solubility issues with this compound, starting from the preparation of a stock solution to employing various techniques to achieve a clear working solution.

References

Troubleshooting low recovery during Dehydrololiolide extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low recovery during Dehydrololiolide extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during extraction?

Low recovery of this compound can stem from several factors throughout the extraction and purification process. Key issues include suboptimal solvent selection, degradation of the target compound, incomplete extraction from the plant matrix, and losses during post-extraction cleanup steps.[1] The inherent instability of some natural products can also lead to degradation when exposed to light, oxygen, or heat during the extraction process.[1]

Q2: Which solvents are most effective for this compound extraction?

This compound is a moderately polar compound. Therefore, solvents with matching polarity are generally most effective. Common choices include:

  • Methanol (B129727) and Ethanol (B145695): These polar solvents are widely used for extracting polar and moderately polar natural products.[2][3]

  • Ethyl Acetate (B1210297): Often used in subsequent liquid-liquid partitioning steps to separate compounds of intermediate polarity.[4]

  • Hexane (B92381): While not effective for the primary extraction of this compound, hexane is useful for an initial "defatting" step to remove nonpolar compounds like lipids from the plant material, which can interfere with subsequent extraction.[2]

The choice of solvent is a critical parameter influencing the efficiency and selectivity of the extraction.[5][6]

Q3: How does the choice of extraction technique impact this compound yield?

The extraction method significantly affects yield, time, and solvent consumption. While traditional methods like maceration are simple, they often result in lower efficiency and require long extraction times.[3][7] Advanced techniques can improve recovery but may have other drawbacks:

  • Maceration: Simple soaking of plant material in a solvent. It is cost-effective but can be time-consuming and inefficient.[3][7]

  • Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but uses high temperatures, potentially degrading thermolabile compounds.[7]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, which can reduce extraction time and increase yield. However, the process generates heat, which may degrade heat-sensitive compounds like this compound.[8][9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster extraction. Similar to UAE, thermal degradation is a potential issue.[7][10]

Q4: Can temperature fluctuations affect this compound stability and recovery?

Yes, temperature is a critical factor. High temperatures can increase the solubility and diffusion of the target compound, but they can also lead to the degradation of thermolabile molecules.[3][7] For potentially heat-sensitive compounds like this compound, it is crucial to control the temperature, especially during steps like solvent evaporation under reduced pressure.[1]

Q5: How can I optimize the solid-to-solvent ratio and extraction time for better yield?

Optimizing these parameters is crucial for maximizing recovery.

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio generally increases the extraction yield, but using an excessive amount of solvent can be wasteful and require longer concentration times.[3] A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).

  • Extraction Time: The extraction efficiency increases with time up to a certain point when equilibrium is reached between the solute inside and outside the solid material.[3] Prolonging the extraction beyond this point does not improve yield and may increase the risk of compound degradation.

Response surface methodology (RSM) can be a valuable statistical tool for optimizing multiple variables simultaneously to achieve the maximum extraction yield with fewer experiments.[9][11]

Q6: What pre-extraction preparations can enhance this compound recovery?

Proper preparation of the plant material is a critical first step.

  • Drying: The choice of drying method (e.g., freeze-drying, air-drying, oven-drying) can impact the integrity of bioactive compounds. Freeze-drying is often preferred for heat-sensitive compounds as it better preserves their structure compared to oven-drying at high temperatures.[5]

  • Grinding: Reducing the particle size of the plant material increases the surface area available for solvent penetration, which enhances extraction efficiency.[3] However, particles that are too fine can complicate the filtration process.[3]

  • Defatting: For plant materials with high lipid content, a pre-extraction step with a nonpolar solvent like hexane can remove fats that might interfere with the extraction of the target compound.[2]

Q7: I am observing an emulsion during liquid-liquid extraction. How can this be resolved to prevent loss of product?

Emulsion formation is a common issue, particularly when samples contain surfactant-like compounds such as lipids or proteins.[12] This can trap the analyte of interest and lead to poor recovery. To break an emulsion, you can try the following:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of an emulsion.[12]

  • Addition of Brine: Adding a saturated NaCl solution (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion.[12]

  • Filtration: Passing the mixture through a phase separation filter paper or a glass wool plug can help separate the layers.[12]

Q8: What post-extraction procedures are essential for preserving the final yield of this compound?

After extraction, proper handling is crucial to avoid degradation and loss of the isolated compound.

  • Solvent Removal: Use a rotary evaporator under reduced pressure to remove the extraction solvent. It is critical to control the water bath temperature to avoid thermal degradation of the compound.[1][13]

  • Storage: The stability of the final extract can be affected by storage conditions. For long-term storage, keeping the extract at low temperatures (-20°C) and protected from light can prevent degradation.[14] Studies on other natural products have shown that storage at 4°C or room temperature can lead to degradation over time.[14]

Data on Extraction Parameters

Optimizing extraction parameters is key to improving recovery. The following tables provide a summary of how different variables can influence the extraction of natural products.

Table 1: Comparison of Common Extraction Techniques

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Temperature
Maceration Soaking in solventSimple, low cost, suitable for thermolabile compoundsLong extraction time, low efficiency, large solvent volume[3][7]Room Temperature
Soxhlet Extraction Continuous extraction with distilled solventMore efficient than macerationHigh temperature can degrade compounds, time-consuming[7]Solvent Boiling Point
Ultrasound-Assisted (UAE) Cavitation disrupts cell wallsReduced time, improved yieldHeat generation can degrade compounds[8]Variable (can be controlled)
Microwave-Assisted (MAE) Microwave heatingVery fast, reduced solvent usePotential for thermal degradation, requires specialized equipment[7]High (controlled)

Table 2: Influence of Key Parameters on Extraction Recovery

ParameterEffect on RecoveryTroubleshooting Recommendation
Solvent Polarity Must match the polarity of this compound for efficient solubilization.[1]Test a range of solvents from intermediate to high polarity (e.g., ethyl acetate, ethanol, methanol).
Temperature Higher temperatures increase solubility but risk thermal degradation.[5][7]Use the lowest effective temperature. For sensitive compounds, consider non-thermal methods like maceration or controlled UAE.
Extraction Time Yield increases until equilibrium is reached; prolonged time can cause degradation.[3]Perform a time-course study to find the optimal duration where recovery is maximized before degradation begins.
Solid-to-Solvent Ratio A higher ratio can increase yield but may lead to solvent waste.[3]Optimize the ratio; start with 1:10 or 1:20 (w/v) and adjust as needed.
pH of Solvent Can affect the solubility and stability of the target compound.[14][15]For acidic or basic compounds, adjusting the pH can improve extraction. For this compound, neutral pH is generally recommended unless stability studies suggest otherwise.

Experimental Protocols

Protocol: Maceration followed by Liquid-Liquid Partitioning for this compound Extraction

This protocol provides a general methodology for extracting this compound from dried plant material.

1. Preparation of Plant Material: a. Ensure the plant material is thoroughly dried to a constant weight, preferably using freeze-drying or air-drying in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.[5] b. Grind the dried material into a moderately fine powder (e.g., 20-40 mesh) to increase the surface area for extraction.[3]

2. Defatting (Optional but Recommended): a. If the plant material is rich in lipids, perform a preliminary extraction with a nonpolar solvent like n-hexane. b. Macerate the powdered material in n-hexane (e.g., 1:5 w/v) for 12-24 hours at room temperature with occasional stirring. c. Filter the mixture and discard the hexane extract (filtrate). Air-dry the plant residue (marc) to remove any residual hexane.

3. Primary Extraction (Maceration): a. Submerge the defatted plant powder in methanol or 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. b. Allow the mixture to stand for 48-72 hours at room temperature, with periodic agitation to ensure thorough extraction. c. Filter the mixture through filter paper. Collect the filtrate. d. Repeat the extraction process on the plant residue two more times with fresh solvent to maximize recovery. e. Combine all the filtrates.

4. Solvent Evaporation: a. Concentrate the combined methanolic/ethanolic extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

5. Liquid-Liquid Partitioning: a. Resuspend the crude extract in distilled water. b. Transfer the aqueous suspension to a separatory funnel. c. Perform sequential partitioning with solvents of increasing polarity. For this compound, a common approach is to partition against ethyl acetate. d. Add an equal volume of ethyl acetate to the separatory funnel. Shake gently to mix the phases, venting frequently to release pressure.[12] e. Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting FAQ (Q7). f. Drain the lower aqueous layer and collect the upper ethyl acetate layer. g. Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times. h. Combine the ethyl acetate fractions.

6. Final Concentration and Drying: a. Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) to remove any residual water. b. Filter out the sodium sulfate. c. Evaporate the ethyl acetate under reduced pressure (at <40°C) to yield the semi-purified this compound-rich fraction. d. Store the final extract at -20°C in a dark, airtight container.[14]

Visualizations

G cluster_prep 1. Material Preparation cluster_extraction 2. Primary Extraction cluster_concentration 3. Concentration & Partitioning cluster_purification 4. Final Steps raw_material Dried Plant Material grinding Grinding raw_material->grinding defatting Defatting (with Hexane) grinding->defatting extraction Maceration (Methanol/Ethanol) defatting->extraction filtration1 Filtration extraction->filtration1 marc Plant Residue (Marc) filtration1->marc filtrate Crude Extract (Filtrate) filtration1->filtrate concentration Solvent Evaporation (<40°C) filtrate->concentration partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate) concentration->partitioning aq_phase Aqueous Phase partitioning->aq_phase org_phase Organic (EtOAc) Phase partitioning->org_phase drying Drying (Anhydrous Na2SO4) org_phase->drying final_evap Final Evaporation drying->final_evap final_product This compound-rich Fraction final_evap->final_product

Caption: Workflow for this compound Extraction.

G start Low Recovery Observed check_matrix Is plant material properly prepared? start->check_matrix prep_actions Action: - Ensure proper drying. - Optimize particle size. - Consider defatting step. check_matrix->prep_actions No check_solvent Is the extraction solvent optimal? check_matrix->check_solvent Yes prep_actions->check_solvent solvent_actions Action: - Test solvents of varying polarity. - Ensure sufficient solvent volume (solid-to-solvent ratio). check_solvent->solvent_actions No check_method Is the extraction method efficient? check_solvent->check_method Yes solvent_actions->check_method method_actions Action: - Increase extraction time/cycles. - Consider advanced methods (UAE/MAE) with temperature control. check_method->method_actions No check_degradation Is compound degradation occurring? check_method->check_degradation Yes method_actions->check_degradation degradation_actions Action: - Reduce temperature during extraction and evaporation. - Protect from light. - Use antioxidants if necessary. check_degradation->degradation_actions Yes check_cleanup Are there losses during cleanup? check_degradation->check_cleanup No degradation_actions->check_cleanup cleanup_actions Action: - Check for emulsion in LLE. - Ensure complete phase transfer. - Avoid overly harsh purification steps. check_cleanup->cleanup_actions Yes end Recovery Improved check_cleanup->end No cleanup_actions->end

Caption: Troubleshooting Logic for Low Recovery.

References

Technical Support Center: Optimizing HPLC for Dehydrololiolide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Dehydrololiolide.

Troubleshooting Guides

This section addresses common issues encountered during HPLC analysis in a direct question-and-answer format.

Question: Why are my this compound peaks tailing or fronting?

Answer: Poor peak shape, such as tailing or fronting, can compromise resolution and accuracy.

  • Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase. Common causes include:

    • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar analytes. Using a high-purity silica (B1680970) column or adding a mobile phase modifier like triethylamine (B128534) (TEA) can help.[1]

    • Insufficient Buffering: If the mobile phase pH is not properly controlled, the ionization state of the analyte or silanol groups can change, leading to tailing.[1][2] Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH.[1]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[3]

    • Extra-column Effects: Band broadening can occur in the tubing between the injector, column, and detector.[4] Use tubing with a small internal diameter and minimize its length.

  • Peak Fronting: This is less common and can be a sign of:

    • Sample Overload: Similar to tailing, injecting a sample at a concentration too high for the column can cause fronting.[1]

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting peaks. Whenever possible, dissolve the sample in the mobile phase.[5]

Question: What causes inconsistent or drifting retention times for this compound?

Answer: Drifting retention times can make peak identification unreliable.[2] The most common causes are related to the mobile phase and hardware.

  • Mobile Phase Issues:

    • Inaccurate Preparation: Small errors in preparing the mobile phase composition can lead to significant shifts in retention.[2]

    • Solvent Evaporation: The more volatile component of the mobile phase can evaporate over time, changing its composition. Keep solvent reservoirs covered.[5][6]

    • Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[6]

  • Hardware and Environmental Factors:

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. This can require flushing with 10-20 column volumes.[2][6]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment.[6]

    • Pump Performance: Leaks in the pump seals or check valves can lead to an inconsistent flow rate and, consequently, variable retention times.[5][6]

Question: How can I improve the resolution between this compound and other closely eluting peaks?

Answer: Achieving adequate resolution is critical for accurate quantification. If you are experiencing poor separation, consider the following optimization strategies.

  • Mobile Phase Composition: This is one of the most critical factors influencing selectivity.[2][7]

    • Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the separation of closely eluting peaks.[2]

    • Gradient Elution: If an isocratic method (constant mobile phase composition) is insufficient, a gradient elution program can be used. Starting with a lower concentration of the organic solvent and gradually increasing it can resolve complex mixtures.[2][7]

  • Stationary Phase Selection: The choice of the column is fundamental to achieving good separation.[2]

    • Column Chemistry: While C18 columns are widely used, a different stationary phase like C8 or Phenyl-Hexyl may offer different selectivity and resolve your compounds of interest.[2]

    • Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution, though they may generate higher backpressure.[2]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods for similar compounds like sesquiterpene lactones, a reversed-phase HPLC method is a suitable starting point. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is recommended. UV detection is typically performed around 254 nm.

Q2: How do I choose the optimal mobile phase?

A2: Mobile phase optimization involves adjusting solvent type, solvent ratio, and pH to achieve the best separation.[7] Start with a simple isocratic mixture of acetonitrile and water. If resolution is poor, you can try methanol (B129727) as the organic modifier or implement a gradient elution. Adjusting the pH with a buffer (e.g., formic acid or ammonium (B1175870) acetate) can influence the retention of ionizable compounds in your sample matrix.[2][9]

Q3: What flow rate and temperature should I use?

A3: A standard flow rate for analytical HPLC is typically 1.0 mL/min.[10][11] However, this can be optimized; lower flow rates may improve resolution at the cost of longer run times.[8] Temperature control is important for reproducibility.[6] Running the analysis at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, but its effect on selectivity is usually minimal.[8]

Q4: How do I select the right column for this compound separation?

A4: The choice of column is critical for a successful separation.[8] For a non-polar compound like this compound, a reversed-phase column is appropriate.

  • Stationary Phase: A C18 (L1) or C8 (L7) column is a common starting point.[8]

  • Column Dimensions: A standard column of 4.6 mm x 150 mm or 4.6 mm x 250 mm is typical.

  • Particle Size: Columns with 5 µm particles are robust and widely used. For higher resolution, consider 3 µm or sub-2 µm particles, which may require a UHPLC system.[2]

Data Presentation: HPLC Parameters

The following table summarizes a recommended starting point for HPLC method parameters for this compound, based on a validated method for the similar compound Dehydroleucodine. Further optimization may be required.

ParameterRecommended ConditionPotential Optimization Strategy
Column C18, 4.6 x 250 mm, 5 µmTest C8 or Phenyl-Hexyl for alternative selectivity.[2]
Mobile Phase Isocratic: Acetonitrile/Water (80:20, v/v)Implement a gradient for complex samples; test methanol.[2]
Flow Rate 1.0 mL/minDecrease to 0.8 mL/min to improve resolution.
Detection UV at 254 nmScan for analyte's UV maximum for higher sensitivity.
Temperature Ambient (or controlled at 30 °C)Increase to 35-40 °C to improve peak shape.[8]
Injection Volume 10 µLReduce if peak fronting or overload is observed.

Experimental Protocols

Detailed Methodology for this compound Analysis

This protocol provides a detailed starting point for the HPLC analysis of this compound.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in an 80:20 volume/volume ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.[6]

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum degassing to prevent bubble formation.[6]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Create a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

    • Prepare unknown samples by dissolving them in the mobile phase. Filter the samples through a 0.45 µm syringe filter before injection to prevent column blockage.[3]

  • HPLC System Setup and Execution:

    • Install a reversed-phase C18 column (4.6 x 250 mm, 5 µm).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[2]

    • Set the UV detector wavelength to 254 nm.

    • Set the column oven temperature to 30 °C for stable retention times.

    • Inject 10 µL of each standard and sample.

    • Record the chromatograms and integrate the peak area for this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by using the linear regression equation from the calibration curve.

Mandatory Visualization

start HPLC Problem Identified peak_shape Poor Peak Shape (Tailing, Fronting, Broad) start->peak_shape retention Inconsistent Retention Time start->retention resolution Poor Resolution start->resolution pressure High Backpressure start->pressure cause_peak Check Causes: - Silanol Interactions - Column Overload - Sample Solvent Mismatch peak_shape->cause_peak cause_retention Check Causes: - Mobile Phase Prep - Column Equilibration - Temperature Fluctuation - Leaks retention->cause_retention cause_resolution Check Causes: - Incorrect Mobile Phase - Wrong Column Choice - Flow Rate Too High resolution->cause_resolution cause_pressure Check Causes: - Column/Frit Blockage - Buffer Precipitation - High Flow Rate pressure->cause_pressure solution_peak Solutions: - Use High Purity Column - Adjust pH / Buffer - Dilute Sample - Match Sample Solvent cause_peak->solution_peak solution_retention Solutions: - Prepare Fresh Mobile Phase - Ensure Full Equilibration - Use Column Oven - Check Fittings/Seals cause_retention->solution_retention solution_resolution Solutions: - Adjust Solvent Ratio - Use Gradient Elution - Try Different Column - Reduce Flow Rate cause_resolution->solution_resolution solution_pressure Solutions: - Flush/Replace Column - Use Guard Column - Filter Sample/Mobile Phase - Check Buffer Solubility cause_pressure->solution_pressure

Caption: A logical workflow for troubleshooting common HPLC issues.

start Define Separation Goal (e.g., Purity, Quantification) col_select 1. Column Selection start->col_select col_details Reversed-Phase: - C18 (Start) - C8 / Phenyl (Alternative) col_select->col_details mp_select 2. Mobile Phase Optimization col_details->mp_select mp_details Solvent Ratio (ACN/H2O) Gradient vs. Isocratic pH / Buffer Adjustment mp_select->mp_details param_opt 3. Parameter Refinement mp_details->param_opt param_details Flow Rate Column Temperature Detection Wavelength param_opt->param_details validate 4. Method Validation param_details->validate

Caption: Workflow for this compound HPLC method development.

References

Technical Support Center: Dehydrololiolide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Dehydrololiolide during storage and experimentation. By ensuring the stability of the compound, users can maintain its purity and potency, leading to more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation? Based on its chemical structure, a γ-butyrolactone, this compound is susceptible to degradation from several factors. The primary drivers are pH, temperature, and light. The lactone (cyclic ester) ring is particularly prone to hydrolysis, a reaction significantly accelerated by alkaline or strongly acidic conditions.[1][2][3][4] Additionally, exposure to elevated temperatures can increase the rate of all chemical degradation pathways, while exposure to UV or visible light can lead to photodegradation.[3][4][5]

Q2: What are the ideal storage conditions for solid this compound? For long-term stability, solid this compound should be stored at -20°C or -80°C.[1][2][3][4] The compound should be kept in a tightly sealed, opaque container to protect it from light and moisture.[1][2][4][5] Including a desiccant in the storage container is also a recommended practice to minimize moisture-induced degradation.[2]

Q3: How should I prepare and store solutions of this compound? When preparing stock solutions, use high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] For short-term storage (up to a few days), solutions should be kept at 2-8°C. For longer-term storage, aliquoting the solution into single-use vials and freezing at -20°C or -80°C is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2][3][4] Always protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1][2][4][5]

Q4: How does pH affect the stability of this compound in aqueous solutions? The lactone ring in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases but is often more rapid under alkaline conditions.[3][4] If working with aqueous buffers, it is advisable to maintain a slightly acidic to neutral pH (e.g., pH 4-6) to minimize hydrolytic degradation.[2][4] Prepare aqueous solutions fresh before each experiment whenever possible.

Q5: I am seeing unexpected peaks in my HPLC/UPLC analysis of an aged sample. What are they? These unexpected peaks are likely degradation products. The most probable degradation pathway for this compound is hydrolysis of the lactone ring, which would result in the corresponding hydroxy carboxylic acid. Other possibilities include products of oxidation or photodegradation.[1][2] Performing a forced degradation study can help to intentionally generate and identify these potential degradants, which is crucial for developing a stability-indicating analytical method.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency or Purity in Stored Samples Improper Storage Conditions: Exposure to heat, light, or moisture.[1][3][6]For solid: Store at -20°C or below in a dark, dry environment with a desiccant.[1][2][3] For solutions: Store protected from light at 2-8°C (short-term) or frozen at -20°C/-80°C (long-term).[1][2][3][4]
pH-Induced Hydrolysis: The solvent or buffer used for the solution is not at an optimal pH.[2][3][4]Prepare solutions in a buffered solvent with a slightly acidic to neutral pH (4-6). Prepare aqueous solutions fresh before use.[2][3][4]
Appearance of New Peaks in HPLC/UPLC Analysis Formation of Degradation Products: The compound has degraded due to exposure to stress factors.Review storage and handling procedures. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.[2] Conduct a forced degradation study (see protocol below) to confirm the identity of degradants.[1][3]
Inconsistent Experimental Results Between Batches Degradation During Storage or Handling: The stability of the compound is not being maintained consistently.Ensure all batches are stored under identical, optimal conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions.[1][3] Develop and validate a stability-indicating analytical method to accurately quantify the active compound.[1]

Data Presentation: Recommended Storage Conditions

FormDurationTemperatureContainerAtmosphere/Other
Solid Long-Term (>1 month)-20°C or -80°CTightly sealed, opaque (amber) vialStore with a desiccant.[1][2]
Solution Short-Term (<1 week)2-8°CTightly sealed, amber vial or foil-wrappedUse high-purity, anhydrous solvents.[1][2]
Solution Long-Term (>1 week)-20°C or -80°CTightly sealed, single-use amber vialsAvoid freeze-thaw cycles.[1][3] Consider purging with inert gas (Ar, N₂) before sealing.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating capability of an analytical method.[1][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.[1][4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4-8 hours. Neutralize with 0.1 M HCl before analysis.[1][4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1][4]

  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.[4] Also, reflux the stock solution at 60°C for 8 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent vial and the solid compound to direct light that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS or UPLC-UV/MS method.

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines the general method for analyzing this compound and its degradation products.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. (This must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: Scan for the λmax of this compound (e.g., 210-280 nm).

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dilute stock solutions to a final concentration of approximately 50-100 µg/mL in the mobile phase.

Visualizations

Dehydrololiolide_Degradation_Pathways main This compound (Intact Compound) products Degradation Products (e.g., Hydrolyzed, Oxidized forms) main->products Degradation stress Stress Factors (Heat, Light, pH, Oxygen) stress->main

Caption: Potential degradation pathways of this compound under various stress conditions.

Stability_Assessment_Workflow start Sample Preparation (Solid and Solution) forced Forced Degradation Study (Acid, Base, Heat, Light, Peroxide) start->forced realtime Real-Time Stability Study (Recommended Storage Conditions) start->realtime analysis Stability-Indicating HPLC/UPLC Analysis forced->analysis realtime->analysis evaluation Data Evaluation (Assess Purity, Identify Degradants) analysis->evaluation finish Establish Storage Conditions & Re-test Period evaluation->finish

Caption: Experimental workflow for assessing the stability of this compound.

References

Addressing interference from other compounds in Dehydrololiolide quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Dehydrololiolide, with a specific focus on mitigating interference from other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

A1: The most common analytical methods for quantifying this compound and similar natural products are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-UV is a robust and cost-effective technique suitable for many applications, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[1]

Q2: Why is interference a significant issue in this compound quantification?

A2: this compound is often extracted from complex natural sources, such as plants, which contain a multitude of other compounds.[2] These co-extracted substances can interfere with the analytical signal of this compound, leading to inaccurate quantification. Interference can manifest as overlapping chromatographic peaks, ion suppression or enhancement in mass spectrometry, or baseline instability.[3][4]

Q3: What are the primary sources of interference in this compound analysis?

A3: Interference in this compound analysis can arise from various sources within the sample matrix. Endogenous components of the biological or plant matrix, such as pigments (e.g., chlorophylls), lipids, sugars, and other secondary metabolites with similar polarities to this compound, are common interferents. Additionally, exogenous substances introduced during sample preparation, such as plasticizers from labware or impurities in solvents, can also contribute to interference.

Q4: What are Pan-Assay Interference Compounds (PAINS) and are they a concern for this compound?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in many different high-throughput screening assays. Their activity is often non-specific and results from assay interference rather than a true interaction with the biological target. While this compound itself is not typically classified as a PAIN, crude plant extracts containing it may have other compounds that are. It is crucial to distinguish the bioactivity of this compound from the interfering effects of co-occurring PAINS.

Troubleshooting Guide: Addressing Interference

This guide provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor chromatographic peak shape (e.g., tailing, fronting, or splitting) for this compound.

  • Possible Cause: Co-elution with an interfering compound, issues with the analytical column, or an inappropriate mobile phase.

  • Solution:

    • Optimize the Chromatographic Method: Adjust the mobile phase composition, gradient profile, or flow rate to improve the separation of this compound from interfering peaks.[1] Consider using a different stationary phase (e.g., a column with a different chemistry) if co-elution persists.

    • Check Column Health: Ensure the analytical column is not clogged or degraded. A guard column can help protect the main column from contaminants.

    • Adjust Mobile Phase pH: For HPLC-UV, modifying the pH of the mobile phase can alter the retention times of ionizable interfering compounds, potentially resolving them from the this compound peak.[1]

Problem 2: Inconsistent and non-reproducible quantification results.

  • Possible Cause: Variable matrix effects, inconsistent sample preparation, or analyte instability.[1][3]

  • Solution:

    • Refine Sample Preparation: Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[1][5] Liquid-Liquid Extraction (LLE) can also be optimized by adjusting the solvent and pH.[6]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog can be used, but its performance must be carefully validated.

    • Evaluate Analyte Stability: Assess the stability of this compound in the extraction solvent and under storage conditions to ensure that degradation is not contributing to variability.[1][7]

Problem 3: Low recovery of this compound after sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during cleanup steps.

  • Solution:

    • Optimize Extraction Solvent: Experiment with different solvents or solvent combinations to improve the extraction efficiency of this compound from the sample matrix.[1]

    • Adjust pH: The pH of the sample can influence the extraction efficiency. Test different pH values during the extraction process.[1]

    • Validate the SPE Method: If using Solid-Phase Extraction, ensure the chosen sorbent and elution solvent are appropriate for this compound. Perform recovery experiments at each step of the SPE procedure (loading, washing, and elution) to identify any loss of the analyte.

Problem 4: Ion suppression or enhancement observed in LC-MS/MS analysis.

  • Possible Cause: Co-eluting matrix components are affecting the ionization efficiency of this compound in the mass spectrometer's source.[3][4]

  • Solution:

    • Improve Chromatographic Separation: Enhance the separation of this compound from the matrix components that are causing ion suppression. This can be achieved by modifying the LC gradient or using a column with higher resolving power.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[8] However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).[8]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[1]

Quantitative Data Summary

The following table summarizes typical analytical performance parameters for a validated LC-MS/MS method for the quantification of this compound. Note that these values are illustrative and should be experimentally determined during method validation.

ParameterTypical ValueDescription
Linearity (r²) > 0.99Indicates a strong correlation between the analyte concentration and the instrument response over a defined range.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration.
Precision (% RSD) < 15%The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Matrix Effect 80 - 120%The effect of co-eluting matrix components on the ionization of the analyte.
Recovery > 80%The efficiency of the extraction procedure in recovering the analyte from the sample matrix.

Experimental Protocols

Quantification of this compound by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid, is often effective. For example, a gradient could be: 0-2 min, 20% acetonitrile; 2-15 min, 20-80% acetonitrile; 15-18 min, 80% acetonitrile; 18-20 min, 80-20% acetonitrile.

  • Flow Rate: A typical flow rate is 0.8 - 1.2 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 210-220 nm) should be selected for maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Sample Preparation:

    • Accurately weigh the powdered plant material or extract.

    • Extract the sample with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or shaking.

    • Centrifuge the extract to remove solid particles.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.

Quantification of this compound by LC-MS/MS
  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.

  • MRM Transitions: The precursor ion will be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound. Product ions are determined by fragmentation of the precursor ion. Hypothetical transitions for this compound (C₁₁H₁₄O₃, MW: 194.23) could be:

    • Positive Mode: m/z 195.1 → 177.1 (loss of H₂O), m/z 195.1 → 149.1 (further fragmentation).

    • Negative Mode: m/z 193.1 → 149.1 (loss of CO₂).

    • Note: These transitions are illustrative and must be optimized experimentally.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase before injection.

Visualizations

Interference_Workflow cluster_start Start: Analytical Problem cluster_method_opt Method Optimization cluster_sample_prep Sample Preparation cluster_validation Validation cluster_end Outcome Start Poor Peak Shape / Inconsistent Results Optimize_LC Optimize Chromatography (Gradient, Column) Start->Optimize_LC Improve_Cleanup Enhance Sample Cleanup (SPE, LLE) Start->Improve_Cleanup Optimize_MS Optimize MS Parameters (MRM Transitions) Optimize_LC->Optimize_MS Validate Method Validation (Accuracy, Precision, Linearity) Optimize_MS->Validate Use_IS Incorporate Internal Standard Improve_Cleanup->Use_IS Use_IS->Validate End Reliable Quantification Validate->End

Caption: Workflow for addressing interference in this compound quantification.

Interference_Sources cluster_matrix Matrix-Related Interference cluster_exogenous Exogenous Interference This compound This compound Quantification Pigments Pigments (e.g., Chlorophyll) This compound->Pigments Co-elution Lipids Lipids & Fatty Acids This compound->Lipids Ion Suppression Sugars Sugars & Polysaccharides This compound->Sugars Baseline Noise Metabolites Other Secondary Metabolites This compound->Metabolites Overlapping Peaks Plasticizers Plasticizers This compound->Plasticizers Ghost Peaks Solvent_Impurities Solvent Impurities This compound->Solvent_Impurities Contamination

References

Technical Support Center: Refining Bioassay-Guided Fractionation for Dehydrololiolide Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine the bioassay-guided fractionation process for isolating Dehydrololiolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a monoterpenoid lactone found in various plant species. It has garnered interest for its potential biological activities, including aromatase inhibition and anti-inflammatory effects.[1][2] Its structural similarity to other bioactive lactones suggests a range of therapeutic possibilities.

Q2: What is bioassay-guided fractionation and why is it useful for isolating this compound?

Bioassay-guided fractionation is a strategy used to isolate bioactive natural products. It involves a stepwise separation of a complex mixture, such as a plant extract, into simpler fractions.[3] At each stage, the biological activity of the fractions is tested. Only the most active fractions are subjected to further purification, efficiently leading to the isolation of the target bioactive compound, in this case, this compound. This method is particularly useful when the specific compound responsible for the bioactivity is unknown.

Q3: Which bioassays are most relevant for guiding the isolation of this compound?

Given its reported activities, the most relevant bioassays for this compound are:

  • Aromatase Inhibition Assays: To screen for compounds that inhibit the enzyme aromatase, which is involved in estrogen biosynthesis and is a target in breast cancer therapy.[1][2]

  • Anti-inflammatory Assays: To identify fractions that can reduce inflammation, for example, by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or by reducing the production of inflammatory mediators in cell-based assays.[4][5][6]

Q4: What are the initial steps for preparing a plant extract for bioassay-guided fractionation of this compound?

The initial preparation involves:

  • Plant Material Collection and Preparation: The plant material should be properly identified, dried, and ground to a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used to extract a broad range of compounds, including moderately polar compounds like this compound.

  • Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Q5: How can I quantify the amount of this compound in my fractions?

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for quantifying this compound.[7][8][9] A validated HPLC method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) can be used to separate and quantify this compound by comparing the peak area to a standard curve of a known concentration.[8]

Troubleshooting Guides

Low Yield of this compound
Problem Possible Cause Troubleshooting Steps
Low yield in crude extract Inefficient extraction solvent or method.- Test a range of solvents with varying polarities. - Consider using extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Degradation of this compound during extraction.- Avoid excessive heat during extraction and concentration. Use a rotary evaporator at a low temperature. - Protect the extract from light.
Loss of compound during fractionation Irreversible adsorption on the column stationary phase.- If using silica (B1680970) gel, consider switching to a less acidic stationary phase like neutral alumina (B75360) or a bonded phase (e.g., C18). - Deactivate silica gel by adding a small percentage of water or triethylamine (B128534) to the mobile phase.
Co-elution with other compounds.- Optimize the mobile phase composition and gradient to improve separation. - Try a different chromatographic technique (e.g., switching from normal-phase to reversed-phase chromatography).
Insufficient recovery from fractions.- Ensure complete evaporation of the solvent from fractions, but avoid overheating. - When pooling fractions, rinse the collection tubes with a small amount of solvent to recover any adsorbed compound.
Poor Chromatographic Separation
Problem Possible Cause Troubleshooting Steps
Tailing peaks in HPLC or column chromatography Acidic nature of silica gel interacting with the compound.- Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase. - Use a deactivated silica gel or an alternative stationary phase.
Column overloading.- Reduce the amount of sample loaded onto the column.
Broad peaks Poor sample solubility in the mobile phase.- Dissolve the sample in a stronger solvent and inject a smaller volume. - Ensure the sample is fully dissolved before loading.
Column degradation.- Use a guard column to protect the analytical column. - Replace the column if performance does not improve.
Inconsistent retention times Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is well-mixed. - Use an HPLC system with a reliable pump and solvent mixing.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.
Inconclusive Bioassay Results
Problem Possible Cause Troubleshooting Steps
High background noise or false positives Interference from solvent or other compounds in the fraction.- Run a solvent blank in the bioassay. - Ensure complete removal of the chromatography solvent from the fractions before testing.
Cytotoxicity of the fraction masking the desired activity.- Perform a cytotoxicity assay (e.g., MTT assay) in parallel to determine the non-toxic concentration range of the fractions.
Loss of activity upon fractionation The activity is due to a synergistic effect of multiple compounds that are now separated.- Test combinations of fractions to see if activity is restored.
Degradation of this compound during solvent removal or storage.- Store fractions at low temperatures and protected from light. - Minimize the time between fractionation and bioassay.

Quantitative Data Summary

Specific yield data for this compound at each fractionation step is not widely available in the literature. The following tables provide a general overview and include representative data for similar terpenoids to illustrate the expected outcomes.

Table 1: Representative Yield of this compound and Similar Terpenoids from Plant Material

Plant Source Extraction Method Crude Extract Yield (% of dry weight) This compound/Terpenoid Content in Crude Extract (mg/g) Reference
Brassaiopsis glomerulataMethanol Maceration4.2%Not specified[2]
Cichorium intybus (for sesquiterpene lactones)Water Maceration followed by Ethyl Acetate (B1210297) PartitionNot specified0.86 mg/g (DHLc) & 0.23 mg/g (Lc)[10][11]
Severinia buxifolia (for total terpenoids)Hexane (B92381):Acetone Maceration2.4 - 5.1%184.26 µg/mg (as linalool (B1675412) equivalent)[5]

Table 2: Illustrative Yield and Purity at Different Fractionation Stages (Hypothetical for this compound)

Fractionation Step Input Mass (g) Fraction Mass (g) Yield (%) This compound Purity (%) Bioactivity (e.g., IC50 in µM)
Crude Extract 10.010.01001150
Silica Gel Column Chromatography (Active Fraction) 10.01.5151050
Preparative HPLC (Active Peak) 1.50.16.7>9510

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation Workflow for Aromatase Inhibitors

This protocol outlines a general workflow for isolating aromatase inhibitors like this compound.

  • Preparation of Crude Extract:

    • Air-dry and grind the plant material.

    • Extract the powdered material with methanol (3 x 24h) at room temperature.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1).

    • Perform liquid-liquid partitioning successively with hexane, chloroform (B151607), and ethyl acetate.

    • Evaporate the solvents from each fraction to get the hexane, chloroform, ethyl acetate, and aqueous fractions.

  • Aromatase Inhibition Assay (Initial Screening):

    • Screen all fractions for aromatase inhibitory activity using a suitable assay (e.g., a cell-based or enzyme-based assay).[2]

    • Identify the most active fraction(s). For a moderately polar compound like this compound, activity is often found in the chloroform or ethyl acetate fraction.

  • Column Chromatography of the Active Fraction:

    • Subject the most active fraction to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions with similar TLC profiles.

  • Aromatase Inhibition Assay (Fraction Screening):

    • Test the pooled fractions for aromatase inhibitory activity.

    • Identify the most active pooled fraction(s).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the most active fraction by preparative HPLC on a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water) to isolate the active compound(s).

    • Collect peaks individually.

  • Final Bioassay and Structure Elucidation:

    • Test the purity of the isolated compounds by analytical HPLC.

    • Confirm the aromatase inhibitory activity of the pure compound.

    • Elucidate the structure of the active compound using spectroscopic methods (NMR, MS).

Protocol 2: Anti-Inflammatory Bioassay (COX-1 Inhibition)

This protocol can be adapted for screening fractions for anti-inflammatory activity.

  • Reagents and Materials:

    • COX-1 enzyme

    • Arachidonic acid (substrate)

    • Amplexf Red reagent

    • Hemin

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Tris-HCl buffer

    • Fractions to be tested, dissolved in DMSO

    • Positive control (e.g., Indomethacin)

  • Assay Procedure:

    • In a 96-well plate, add the buffer, hemin, and COX-1 enzyme to each well.

    • Add the test fractions (at various concentrations) or the positive control to the respective wells. Add DMSO as a negative control.

    • Incubate for 10 minutes at room temperature.

    • Add Amplexf Red reagent and arachidonic acid to initiate the reaction.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each fraction compared to the negative control.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for the active fractions.

Visualizations

Bioassay_Guided_Fractionation_Workflow Start Plant Material CrudeExtract Crude Extract Start->CrudeExtract Extraction SolventPartition Solvent-Solvent Partitioning CrudeExtract->SolventPartition Fractions Hexane, Chloroform, Ethyl Acetate, Aqueous Fractions SolventPartition->Fractions Bioassay1 Bioassay (e.g., Aromatase Inhibition) Fractions->Bioassay1 ActiveFraction Most Active Fraction Bioassay1->ActiveFraction Select Active ColumnChrom Silica Gel Column Chromatography ActiveFraction->ColumnChrom PooledFractions Pooled Fractions ColumnChrom->PooledFractions Bioassay2 Bioassay of Pooled Fractions PooledFractions->Bioassay2 ActivePooledFraction Most Active Pooled Fraction Bioassay2->ActivePooledFraction Select Active PrepHPLC Preparative HPLC ActivePooledFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Bioassay-guided fractionation workflow for this compound isolation.

Troubleshooting_Chromatography Problem Poor Separation Tailing Tailing Peaks Problem->Tailing Broad Broad Peaks Problem->Broad Inconsistent Inconsistent Retention Problem->Inconsistent Sol1 Solution: Modify Mobile Phase or Change Stationary Phase Tailing->Sol1 Cause: Acidic Silica Sol2 Solution: Reduce Sample Load Tailing->Sol2 Cause: Overloading Sol3 Solution: Optimize Sample Solvent Broad->Sol3 Cause: Poor Solubility Sol4 Solution: Replace Column/Use Guard Column Broad->Sol4 Cause: Column Degradation Sol5 Solution: Prepare Fresh Mobile Phase Inconsistent->Sol5 Cause: Mobile Phase Variation Sol6 Solution: Use Column Oven Inconsistent->Sol6 Cause: Temperature Fluctuation

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Optimizing Dehydrololiolide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent effects in cell-based assays involving Dehydrololiolide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound compound, dissolved in DMSO, is precipitating upon dilution in my cell culture medium. What should I do?

A1: Compound precipitation is a common issue for hydrophobic molecules like this compound when transitioning from a high-concentration organic solvent stock to an aqueous medium. Here are several steps to troubleshoot this:

  • Optimize Stock Concentration: Creating an overly concentrated stock solution in 100% DMSO can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the volume added to your media, ensuring the final DMSO concentration remains low.

  • Pre-warm the Medium: Diluting your compound stock into cell culture medium that has been pre-warmed to 37°C can help improve solubility.

  • Increase Final Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the final culture medium can aid in solubilizing the compound, as serum proteins can bind to and stabilize hydrophobic molecules.

  • Consider Alternative Solvents: If DMSO proves problematic, other solvents like ethanol (B145695) or the use of solubility enhancers such as cyclodextrins could be explored. However, any new solvent must be tested for its own cytotoxic effects on your specific cell line.[1]

Q2: I am observing unexpected or inconsistent biological effects in my assay. Could the solvent be the cause?

A2: Yes, the solvent used as a vehicle for this compound can exert its own biological effects, leading to inconsistent results. It is crucial to:

  • Maintain Consistent Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is identical across all wells, including vehicle controls and all concentrations of this compound.[2]

  • Determine the No-Effect Concentration: Run a dose-response experiment with the solvent alone to determine the highest concentration that does not impact cell viability or the signaling pathway under investigation. For many cell lines, the final DMSO concentration should be kept below 0.5%.[1]

  • Minimize Exposure Time: Reduce the incubation time of cells with solvent-containing media as much as the experimental endpoint will allow.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: Proper handling of your stock solutions is critical for reproducibility.

  • Use High-Quality Solvent: Always use anhydrous, sterile-filtered DMSO or your chosen solvent to prepare stock solutions.

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.

  • Fresh Dilutions: Prepare fresh dilutions of your compound from a frozen stock aliquot immediately before each experiment.[1]

Q4: this compound is a natural product. Are there any specific interferences I should be aware of in cell-based assays?

A4: Natural products can sometimes interfere with assay readouts.

  • Colorimetric Assays (e.g., MTT, SRB): If your this compound preparation has a color, it can interfere with absorbance readings. Run a "compound-only" control (compound in media without cells) and subtract this background absorbance from your experimental wells.[3]

  • Fluorescence-Based Assays: Some natural products can be autofluorescent. To check for this, measure the fluorescence of your compound in the assay buffer at the final concentration before adding any fluorescent reagents.[1]

Troubleshooting Guides

This section addresses common problems encountered during this compound cell-based experiments.

Issue 1: High Background Signal in Vehicle Control Wells
  • Possible Cause: The solvent concentration is too high and is inducing a cellular stress response or other biological effects.

  • Troubleshooting Steps:

    • Validate Solvent Tolerance: Perform a dose-response curve with the solvent alone to find the maximum concentration that does not affect cell health or the assay endpoint.

    • Lower Solvent Concentration: Reduce the final solvent concentration in all wells to a level determined to be non-interfering.

    • Switch Solvents: If the cell line is highly sensitive to the current solvent, consider testing an alternative like ethanol or a less conventional solvent, after validating its compatibility.

Issue 2: Poor Reproducibility Between Experiments
  • Possible Cause 1: Inconsistent final solvent concentration across experiments.

  • Troubleshooting Steps:

    • Standardize Dilution Scheme: Use a consistent, multi-step dilution protocol to ensure the final solvent concentration is the same regardless of the this compound concentration.

  • Possible Cause 2: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare and use single-use aliquots of the stock solution to avoid contamination and degradation from multiple freeze-thaw cycles.

    • Protect from Light: Store stock solutions in amber vials or protected from light if the compound is light-sensitive.

Data Presentation: Solvent Effects on Cell Viability

The choice of solvent and its final concentration can significantly impact cell viability. The following table summarizes typical observations for common solvents. It is critical to empirically determine the optimal concentration for your specific cell line and assay duration.

SolventTypical Final ConcentrationGeneral Observations
DMSO < 0.1%Generally considered safe for most cell lines with minimal effects.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours. This is a common range for many in vitro assays, but validation is required.
> 0.5%Increased risk of cytotoxicity, altered gene expression, and effects on cell differentiation and signaling pathways.[4]
Ethanol < 0.5%Often well-tolerated, but can be more rapidly cytotoxic than DMSO at equivalent concentrations.
> 1.0%Can cause significant cytotoxicity and should generally be avoided.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent Concentration

Objective: To identify the highest concentration of a solvent (e.g., DMSO) that does not significantly affect the viability of the target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Sterile, high-purity solvent (e.g., DMSO)

  • 96-well clear-bottom, black- or white-walled plates (for fluorescence or luminescence) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of the solvent in complete cell culture medium. A typical range to test for DMSO would be from 2% down to 0.015% in 2-fold dilutions. Include a "medium-only" control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various solvent concentrations.

  • Incubation: Incubate the plate for the duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the average signal from the "medium-only" control wells to 100% viability.

    • Plot cell viability (%) against the solvent concentration.

    • The optimal final solvent concentration for your this compound assays is the highest concentration that results in minimal loss of cell viability (e.g., >90%).

Protocol 2: General MTT Cell Viability Assay for this compound

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Sterile DMSO (or other validated solvent)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well microplates, sterile

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Dilution: Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration is identical and non-toxic in all wells (including a "vehicle control" well that contains only the solvent at this concentration).

  • Cell Treatment: Remove the medium and add 100 µL of the medium containing the different this compound concentrations (and the vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to ensure complete solubilization of the purple crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Troubleshooting Workflow for Cell-Based Assays

Start Inconsistent or Unexpected Assay Results Check_Solubility Step 1: Verify Compound Solubility & Stability Start->Check_Solubility Check_Interference Step 2: Assess for Assay Interference Check_Solubility->Check_Interference Solubility OK Precipitation Precipitation Observed (Go to FAQ Q1) Check_Solubility->Precipitation Check_Cytotoxicity Step 3: Evaluate Unintended Solvent Cytotoxicity Check_Interference->Check_Cytotoxicity No Interference Interference Interference Detected (e.g., Autofluorescence) Check_Interference->Interference Optimize_Protocol Step 4: Optimize Assay Protocol Check_Cytotoxicity->Optimize_Protocol No Unwanted Toxicity Toxicity Toxicity Observed (Run Solvent Dose-Response) Check_Cytotoxicity->Toxicity Success Consistent & Reliable Results Optimize_Protocol->Success cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-Well Plate Prepare_Solvent 2. Prepare Solvent Dilution Series in Media Treat_Cells 3. Treat Cells with Solvent Dilutions Prepare_Solvent->Treat_Cells Incubate 4. Incubate for Assay Duration (e.g., 48h) Treat_Cells->Incubate Add_Reagent 5. Add Cell Viability Reagent Incubate->Add_Reagent Read_Plate 6. Read Plate Add_Reagent->Read_Plate Analyze_Data 7. Plot Viability vs. Concentration Read_Plate->Analyze_Data Determine_Conc 8. Select Highest Conc. with >90% Viability Analyze_Data->Determine_Conc Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene_Transcription Gene Transcription ER->Gene_Transcription Cell_Proliferation Cell Proliferation (e.g., in ER+ Breast Cancer) Gene_Transcription->Cell_Proliferation This compound This compound This compound->Aromatase Inhibition

References

Technical Support Center: Enhancing the Stability of Dehydrololiolide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling and enhancing the stability of Dehydrololiolide in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental solutions?

A1: The main stability issue for this compound is its susceptibility to hydrolysis. The molecule contains a γ-lactone, which is a cyclic ester. This functional group can undergo cleavage of the ester bond in the presence of water, a reaction that is catalyzed by acidic or basic conditions and accelerated by higher temperatures. This hydrolysis results in the formation of the corresponding hydroxy acid, which may have different biological activity and physical properties compared to the parent compound.

Q2: How should I prepare and store stock solutions of this compound?

A2: To minimize degradation, it is crucial to prepare and store stock solutions under optimal conditions. Whenever feasible, prepare fresh solutions for each experiment. If storage is necessary, dissolve this compound in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. Store stock solutions at -20°C or -80°C in small, tightly sealed amber vials to protect from light and moisture. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Long-term storage in aqueous buffers should be avoided.

Q3: My this compound sample shows a new peak in the HPLC analysis after being in a buffer. What is this new peak?

A3: The new peak observed in your HPLC chromatogram is likely the hydrolyzed form of this compound. The lactone ring is prone to opening in aqueous solutions, especially if the buffer is not neutral. To confirm the identity of this new peak, you can use mass spectrometry (MS). The hydrolyzed product will have a molecular weight that is 18 atomic mass units (the mass of a water molecule) greater than this compound.

Q4: I am observing a decrease in the biological activity of this compound in my multi-day cell culture experiment. What could be the reason and how can I prevent it?

A4: A decline in biological activity during extended experiments is often due to the degradation of this compound in the aqueous environment of the cell culture medium. To mitigate this, consider the following strategies:

  • Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).

  • Conduct a preliminary stability study of this compound in your specific cell culture medium to understand its degradation rate. This will help in optimizing the timing of compound replenishment.

  • If available, consider using a more stable synthetic analog of this compound for long-term studies.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. Store stock solutions in an anhydrous solvent at -80°C in small aliquots. Verify compound integrity via HPLC before use.
Loss of compound potency over time Hydrolysis of the lactone ring in aqueous buffers or cell culture media.Minimize the time the compound spends in aqueous solutions before use. For multi-day experiments, replenish the compound regularly.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products, primarily the hydrolyzed hydroxy acid.Confirm the identity of the new peak by mass spectrometry. Optimize solution pH and temperature to slow down degradation.
Precipitation of the compound in aqueous solutions Poor solubility of this compound in the chosen buffer.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data on this compound Stability

The stability of this compound is significantly influenced by the solvent, pH, and temperature. The following tables provide illustrative data based on the known behavior of similar lactone-containing natural products.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereContainerEstimated Duration
Solid -20°CInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vial> 1 year
Solid 4°CInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialSeveral months
Solution in Anhydrous DMSO -80°CInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialUp to 6 months
Solution in Anhydrous Ethanol -80°CInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialUp to 3 months

Table 2: Illustrative Half-Life (t½) of this compound in Various Solvents at 25°C

SolventEstimated Half-Life (t½)
Anhydrous DMSO> 14 days
Anhydrous Ethanol~ 10 days
Acetonitrile (B52724)~ 12 days
Phosphate-Buffered Saline (PBS), pH 7.4~ 24 hours
Cell Culture Medium (e.g., DMEM)~ 18 hours

Table 3: Illustrative Effect of pH on the Half-Life (t½) of this compound in Aqueous Buffer at 25°C

pHEstimated Half-Life (t½)
3.0~ 72 hours
5.0~ 96 hours
7.4~ 24 hours
9.0~ 2 hours

Experimental Protocols

Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the stability of this compound in a specific solution over time.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

2. Preparation of Test Solutions:

  • Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS pH 7.4, cell culture medium).

3. Incubation:

  • Incubate the test solution at the desired temperature (e.g., 25°C or 37°C). Protect the solution from light.

4. Time-Point Sampling:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

5. Quenching (if necessary):

  • If rapid degradation is expected, stop the reaction by adding an equal volume of cold acetonitrile to the collected aliquot.

6. HPLC Analysis:

  • Analyze the samples using a reverse-phase HPLC system with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

7. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.

Visualizations

G Potential Degradation Pathway of this compound This compound This compound (γ-Lactone) Hydrolyzed_Product Hydrolyzed Product (Hydroxy Acid) This compound->Hydrolyzed_Product Hydrolysis (H₂O, Acid/Base, Heat)

Caption: Potential degradation pathway of this compound via hydrolysis.

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock Solution in Anhydrous DMSO Test_Solution Dilute to 100 µM in Test Buffer Stock_Solution->Test_Solution Incubate Incubate at Desired Temperature (e.g., 25°C or 37°C) Test_Solution->Incubate Start Experiment Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sampling During Incubation HPLC Analyze by HPLC Sampling->HPLC Data_Analysis Calculate Remaining Compound and Half-Life HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

G Troubleshooting Logic for this compound Instability Start Inconsistent Experimental Results Check_Solution Check Solution Preparation and Storage Start->Check_Solution Check_Purity Analyze Compound Purity by HPLC Start->Check_Purity Use_Fresh Use Freshly Prepared Solutions Check_Solution->Use_Fresh Optimize_Storage Store Stock Solutions at -80°C in Anhydrous Solvent Check_Solution->Optimize_Storage Degradation_Confirmed Degradation Confirmed Check_Purity->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (pH, Temperature, Duration) Degradation_Confirmed->Optimize_Conditions Replenish_Compound Replenish Compound in Multi-Day Assays Degradation_Confirmed->Replenish_Compound

Optimizing Derivatization of Dehydrololiolide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

New Technical Support Center Launched to Assist Researchers in Optimizing Dehydrololiolide Derivatization

To aid researchers, scientists, and drug development professionals in the successful derivatization of this compound, a comprehensive technical support center has been established. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the derivatization process for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This compound, a naturally occurring lactone, possesses hydroxyl and keto functional groups that necessitate derivatization to enhance its volatility for GC-MS analysis or to improve its detectability in HPLC. This guide offers solutions to common issues such as incomplete reactions, byproduct formation, and sample degradation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound has polar hydroxyl (-OH) and keto (C=O) functional groups, which make it non-volatile. GC-MS analysis requires compounds to be volatile to travel through the GC column. Derivatization, typically through silylation, replaces the active hydrogens on these polar groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility and thermal stability.[1][2]

Q2: What are the most common derivatization reagents for this compound for GC-MS analysis?

A2: The most common approach involves a two-step process: methoximation followed by silylation.

  • Methoximation: Reagents like Methoxyamine hydrochloride (MeOx) are used to protect the keto group, preventing tautomerization and the formation of multiple derivatives.[2]

  • Silylation: Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to derivatize the hydroxyl group.[3][4][5][6]

Q3: I am seeing multiple peaks for my derivatized this compound in the GC chromatogram. What could be the cause?

A3: Multiple peaks can arise from several factors:

  • Incomplete derivatization: If the silylation of the hydroxyl group is incomplete, you will see a peak for the partially derivatized compound in addition to the fully derivatized one.

  • Tautomers: If the keto group is not protected by methoximation, it can exist in equilibrium with its enol form, leading to two different silylated derivatives and thus two peaks.[2]

  • Formation of byproducts: The silylating reagent itself can sometimes produce side products that appear in the chromatogram. Running a reagent blank is essential to identify these peaks.[7]

  • Degradation: this compound may degrade under the derivatization conditions (e.g., high temperature), leading to the formation of degradation products.

Q4: How can I improve the derivatization efficiency for this compound?

A4: To improve derivatization efficiency:

  • Ensure anhydrous conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Any presence of water will consume the reagent and lead to incomplete derivatization.[2][5]

  • Optimize reaction time and temperature: Derivatization reactions are influenced by both time and temperature. While general guidelines exist, the optimal conditions for this compound may need to be determined empirically. Start with a common condition (e.g., 60-80°C for 30-60 minutes) and adjust as needed.[8]

  • Use a catalyst: The addition of a catalyst like TMCS to BSTFA can increase the reactivity of the silylating agent.[4]

  • Optimize reagent volume: Use a sufficient excess of the derivatizing reagent to ensure the reaction goes to completion. A typical starting point is a 1:1 or 2:1 ratio of reagent to sample.

Q5: Is derivatization necessary for HPLC analysis of this compound?

A5: While this compound can be analyzed by HPLC without derivatization, it lacks a strong chromophore, which can result in low sensitivity with UV detection. Derivatization can be employed to introduce a chromophore or fluorophore to the molecule, significantly enhancing its detection by UV or fluorescence detectors.[9][10][11][12]

Q6: What derivatization reagents can be used for HPLC analysis of this compound?

A6: Reagents that react with the hydroxyl group of this compound can be used. For UV detection, reagents like benzoyl chloride or p-nitrobenzoyl chloride can be used. For fluorescence detection, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are common choices.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for Derivatized this compound (GC-MS) 1. Incomplete derivatization due to moisture. 2. Insufficient reagent volume or reaction time/temperature. 3. Degradation of the compound. 4. Issues with the GC-MS instrument (e.g., injector, column, detector).1. Ensure all glassware and solvents are anhydrous. Dry the sample completely before adding reagents.[2][5] 2. Optimize derivatization conditions (increase reagent volume, time, or temperature).[8] 3. Lower the derivatization temperature or try a milder silylating agent. 4. Run a standard to check instrument performance.
Multiple Peaks in Chromatogram (GC-MS) 1. Incomplete derivatization. 2. Keto-enol tautomerism (if methoximation was not performed).[2] 3. Reagent-related byproducts.[7] 4. Sample degradation.1. Optimize derivatization conditions as described above. 2. Perform methoximation prior to silylation. 3. Inject a reagent blank to identify artifact peaks. 4. Analyze the sample under milder conditions. Use a stability-indicating method to identify degradation products.[9][13][14]
Poor Peak Shape (Tailing) 1. Active sites in the GC liner or column. 2. Incomplete derivatization leaving polar groups exposed.1. Use a deactivated liner and ensure the column is properly conditioned. 2. Re-optimize the derivatization procedure to ensure complete reaction.
Low Sensitivity (HPLC-UV) 1. This compound has a weak chromophore.1. Derivatize with a UV-absorbing reagent (e.g., benzoyl chloride). 2. Use a more sensitive detector if available (e.g., fluorescence detector after derivatization with a fluorophore).[12][15]
Irreproducible Results 1. Inconsistent derivatization conditions. 2. Sample degradation over time. 3. Variability in sample preparation.1. Standardize all derivatization parameters (volumes, times, temperatures). 2. Analyze derivatized samples as soon as possible. If storage is necessary, keep at low temperatures (e.g., -20°C) in a tightly sealed vial. 3. Ensure consistent sample handling and preparation steps.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via Methoximation and Silylation

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound standard or dried sample extract into a micro-reaction vial.
  • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.[2]

2. Methoximation:

  • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).
  • Cap the vial tightly and vortex for 1 minute.
  • Incubate at 60°C for 30 minutes.[2]
  • Allow the vial to cool to room temperature.

3. Silylation:

  • Add 100 µL of MSTFA (or BSTFA + 1% TMCS).
  • Cap the vial tightly and vortex for 1 minute.
  • Incubate at 70°C for 60 minutes.[6][8]
  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source: 230°C.
  • MS Quadrupole: 150°C.
  • Scan Range: m/z 50-500.

Protocol 2: HPLC Analysis of this compound with UV Detection after Derivatization with Benzoyl Chloride

This protocol is a general guideline and may require optimization.

1. Derivatization Reaction:

  • Dissolve a known amount of this compound in a small volume of anhydrous pyridine in a micro-reaction vial.
  • Add an excess of benzoyl chloride.
  • Cap the vial and heat at 60°C for 1 hour.
  • After cooling, add a small amount of water to quench the excess benzoyl chloride.
  • Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with a dilute acid and then with water to remove pyridine and benzoic acid.
  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness.
  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Parameters (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Acetonitrile and water gradient.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 230 nm.
  • Injection Volume: 10 µL.

Data Presentation

Table 1: Troubleshooting Guide Summary for GC-MS Derivatization

IssuePrimary CauseKey Solution
No/Low ProductMoistureEnsure anhydrous conditions.
Multiple PeaksIncomplete Reaction / TautomersOptimize conditions / Perform methoximation.
Peak TailingActive SitesUse deactivated liner/column.

Table 2: Recommended Derivatization Approaches for this compound Analysis

Analytical TechniqueDerivatization GoalRecommended Reagent(s)
GC-MSIncrease Volatility & Thermal Stability1. Methoxyamine-HCl 2. MSTFA or BSTFA w/ TMCS
HPLC-UVEnhance UV DetectionBenzoyl Chloride or p-Nitrobenzoyl Chloride
HPLC-FluorescenceEnhance Fluorescence DetectionDansyl Chloride or FMOC-Cl

Visualization of Derivatization Workflow and Potential Issues

Below are diagrams illustrating the derivatization workflow and a logic diagram for troubleshooting common issues.

G cluster_workflow This compound Derivatization Workflow for GC-MS start Start: this compound Sample (Dry) methoximation Step 1: Methoximation (Methoxyamine-HCl in Pyridine) start->methoximation silylation Step 2: Silylation (MSTFA or BSTFA) methoximation->silylation analysis GC-MS Analysis silylation->analysis

Caption: General workflow for the two-step derivatization of this compound for GC-MS analysis.

G cluster_causes Potential Causes cluster_solutions Solutions troubleshoot_start Problem Identified: Poor Chromatographic Results cause1 Incomplete Reaction? troubleshoot_start->cause1 cause2 Sample Degradation? troubleshoot_start->cause2 cause3 Instrument Issue? troubleshoot_start->cause3 solution1 Optimize Reaction: - Check for moisture - Increase reagent/time/temp cause1->solution1 Yes solution2 Modify Conditions: - Lower temperature - Use milder reagents cause2->solution2 Yes solution3 Verify Instrument: - Run standard - Check liner/column cause3->solution3 Yes

References

Validation & Comparative

Dehydrololiolide: A Natural Compound with Potential Aromatase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Dehydrololiolide, a monoterpenoid isolated from the leaves of Brassaiopsis glomerulata, has demonstrated potential as a natural aromatase inhibitor. This guide provides a comparative analysis of its activity against established aromatase inhibitors, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential for further investigation and drug development.

Comparative Analysis of Aromatase Inhibitory Activity

This compound has been shown to moderately inhibit aromatase in a cell-based assay. While a specific IC50 value has not been reported in the reviewed literature, its activity has been quantified as a percentage of control activity. For a comprehensive comparison, the following table summarizes the available data for this compound alongside the half-maximal inhibitory concentration (IC50) values for well-established steroidal and non-steroidal aromatase inhibitors, as well as other natural compounds.

CompoundTypeAssay SystemIC50 Value (µM)Reference Compound (IC50, µM)
This compound Natural (Monoterpenoid)Cell-based (SK-BR-3 cells)21.8% inhibition at 50 µMLetrozole (comparator)
LetrozoleNon-steroidal (Triazole)Human placental microsomes0.00218-
LetrozoleFluorometric (recombinant human aromatase)0.0019-
AnastrozoleNon-steroidal (Triazole)Human placental microsomes0.015-
ExemestaneSteroidal (Irreversible)-0.03-
ChrysinNatural (Flavonoid)Human placental microsomes2.1-
AminoglutethimideNon-steroidalHuman placental microsomes1.8-
7-HydroxyflavoneNatural (Flavonoid)Human placental microsomes0.5-
Biochanin ANatural (Isoflavone)Cell-based (MCF-7aro cells)8-

Experimental Protocols

The validation of aromatase inhibitory activity relies on robust and reproducible experimental protocols. Two common in vitro methods are detailed below.

Cell-Free Fluorometric Aromatase Inhibition Assay

This high-throughput screening assay directly measures the enzymatic activity of recombinant human aromatase.

a) Materials and Reagents:

  • Recombinant Human Aromatase (CYP19A1)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Letrozole)

  • Aromatase assay buffer

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein (B31604) - DBF)

  • NADPH generating system

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

b) Experimental Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant human aromatase enzyme to the assay buffer.

  • Inhibitor Incubation: Add the various concentrations of the test compound and positive control to the wells containing the enzyme. Include a solvent control (vehicle).

  • Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate and the NADPH generating system to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the product of DBF) in kinetic mode at 37°C for a specified duration (e.g., 60 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Aromatase Inhibition Assay (Tritiated Water Release)

This assay measures the aromatase activity within intact cells, providing a more physiologically relevant model.

a) Materials and Reagents:

  • Aromatase-overexpressing cell line (e.g., SK-BR-3 or MCF-7aro)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Letrozole)

  • [1β-³H]-Androstenedione (tritiated substrate)

  • Dextran-coated charcoal

  • Scintillation cocktail

  • Liquid scintillation counter

b) Experimental Procedure:

  • Cell Culture: Plate the aromatase-expressing cells in multi-well plates and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and positive control for a predetermined incubation period (e.g., 24 hours).

  • Aromatase Activity Assay:

    • Remove the treatment medium and wash the cells.

    • Add fresh medium containing the tritiated substrate, [1β-³H]-androstenedione, to each well.

    • Incubate for a specific time (e.g., 4-6 hours) to allow for the conversion of the substrate to estrogen and the release of ³H₂O.

  • Separation of Tritiated Water:

    • Transfer the supernatant from each well to a new tube.

    • Add a dextran-coated charcoal slurry to adsorb the unreacted tritiated androstenedione.

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant containing the ³H₂O to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of ³H₂O released, which is proportional to the aromatase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

Aromatase Signaling Pathway and Inhibition

G cluster_androgens Androgens cluster_estrogens Estrogens cluster_inhibitors Aromatase Inhibitors Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Estrogen_Receptor Estrogen Receptor Estrone->Estrogen_Receptor Binds to Estradiol->Estrogen_Receptor Binds to This compound This compound This compound->Aromatase Inhibition Letrozole Letrozole Letrozole->Aromatase Inhibition Gene_Expression Gene Expression (Cell Proliferation) Estrogen_Receptor->Gene_Expression Activates

Caption: Aromatase pathway and points of inhibition.

Experimental Workflow for Aromatase Inhibitor Screening

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound & Controls add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor prep_assay Prepare Assay Plate (Enzyme/Cells, Buffer) prep_assay->add_inhibitor incubate_inhibitor Incubate add_inhibitor->incubate_inhibitor start_reaction Add Substrate (Fluorogenic or Tritiated) incubate_inhibitor->start_reaction measure_signal Measure Signal (Fluorescence or Radioactivity) start_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for in vitro aromatase inhibition assays.

A Comparative Analysis of Dehydrololiolide and Loliolide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of two structurally related natural compounds, Dehydrololiolide and Loliolide (B148988). This document summarizes the current scientific literature, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of implicated signaling pathways.

Introduction

This compound and Loliolide are monoterpenoid lactones found in a variety of plant and marine organisms. While structurally similar, emerging research suggests they possess distinct and, in some cases, overlapping biological activities. This guide aims to provide a clear, data-driven comparison of their anticancer and anti-inflammatory properties to aid in future research and drug discovery efforts.

Anticancer Bioactivity

Quantitative Data Summary

The following table summarizes the available quantitative data on the anticancer effects of this compound and Loliolide. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between the cited studies.

CompoundCell LineAssayResultCitation
This compound SK-BR-3 (Breast Cancer)Aromatase Inhibition21.8% inhibition at 50 µM[1][2]
Loliolide A549 (Lung Cancer)SRB AssayIC50 > 10 µM
Loliolide Colorectal & Breast Cancer CellsInvasion, Migration, Metastasis AssaysSignificant attenuation of cellular invasion, migration, and metastasis[3][4]
Loliolide MCF-7 (Breast Cancer)Not SpecifiedPotent suppressor of EMT process[3][4]
Signaling Pathways and Mechanisms of Action

This compound: The primary reported anticancer mechanism for this compound is the inhibition of aromatase, a key enzyme in estrogen biosynthesis. This suggests its potential as a therapeutic agent for hormone-dependent cancers, such as certain types of breast cancer.[1][2] The broader signaling pathways involved in its cytotoxic effects remain to be fully elucidated.

Dehydrololiolide_Anticancer_Pathway This compound This compound Aromatase Aromatase (CYP19A1) This compound->Aromatase Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Androgens Androgens (e.g., Testosterone) Androgens->Aromatase EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Activates TumorGrowth Hormone-Dependent Tumor Growth EstrogenReceptor->TumorGrowth Promotes Loliolide_Anticancer_Pathway Loliolide Loliolide CXCR4_7 CXCR4 / CXCR7 Receptors Loliolide->CXCR4_7 Downregulates CXCL12 CXCL12 CXCL12->CXCR4_7 Binds to EMT Epithelial-Mesenchymal Transition (EMT) CXCR4_7->EMT Promotes Metastasis Invasion & Metastasis EMT->Metastasis Leads to Aromatase_Assay_Workflow start Start microsomes Prepare Microsomes (e.g., from SK-BR-3 cells) start->microsomes incubation Incubate Microsomes with Test Compound and Androgen Substrate microsomes->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Steroids stop_reaction->extraction quantification Quantify Estrogen (e.g., via HPLC or LC-MS) extraction->quantification analysis Calculate Percentage Inhibition quantification->analysis end End analysis->end Loliolide_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates Loliolide Loliolide Loliolide->MAPK_pathway Inhibits Loliolide->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nuc->Pro_inflammatory_genes Activates

References

Dehydrololiolide vs. Letrozole: A Comparative Guide to Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aromatase-inhibiting properties of Dehydrololiolide, a naturally occurring terpenoid, and Letrozole (B1683767), a third-generation synthetic drug. The comparison is based on available experimental data, focusing on mechanism of action, potency, and the methodologies used for their evaluation.

Introduction to Aromatase Inhibition

Aromatase (cytochrome P450 19A1 or CYP19A1) is the rate-limiting enzyme responsible for the final step in estrogen biosynthesis, converting androgens like testosterone (B1683101) and androstenedione (B190577) into estrogens such as estradiol (B170435) and estrone.[1][2][3][4] In postmenopausal women, this conversion in peripheral tissues (e.g., adipose tissue) becomes the primary source of estrogen.[5][6] As many breast cancers are hormone receptor-positive, their growth is stimulated by estrogen.[5][7] Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for these cancers.[4][6][8]

Letrozole (Femara®) is a highly potent and selective, non-steroidal, third-generation aromatase inhibitor (AI).[7][8][9] It is widely used in clinical practice for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[9] This compound is a natural terpenoid that has been investigated for various biological activities, including potential aromatase inhibition.[2]

Mechanism of Action

Letrozole: Letrozole functions as a non-steroidal, competitive inhibitor of aromatase.[7][10][11] It reversibly binds to the heme group of the aromatase enzyme's cytochrome P450 subunit.[10] This binding action blocks the enzyme's active site, preventing it from converting androgens to estrogens.[6][10][11] Its high specificity means it does not significantly affect other steroidogenic pathways, such as the synthesis of corticosteroids or mineralocorticoids.[10]

G cluster_0 Aromatase Active Site Aromatase Aromatase Enzyme (with Heme Group) Estrogen Estrogen (Product) Aromatase->Estrogen Converts Androgen Androgen (Substrate) Androgen->Aromatase Binds Letrozole Letrozole (Competitive Inhibitor) Letrozole->Aromatase Competitively Binds & Blocks

Fig. 1: Mechanism of competitive inhibition by Letrozole.

This compound: The precise mechanism of aromatase inhibition by this compound is not well-documented in the available literature. One study reported its activity in a cell-based assay but did not perform kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive.[2] Further research is required to elucidate its specific interaction with the aromatase enzyme.

Comparative Efficacy and Potency

The potency of an aromatase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%. The data clearly indicates that Letrozole is orders of magnitude more potent than this compound.

ParameterThis compoundLetrozoleSource(s)
Potency (IC50) Not Reported. Showed 21.8% inhibition at 50 µM in SK-BR-3 cells.Cell-Free Assays: 0.07-20 nM Human Placental Microsomes: ~2 nM MCF-7aro Cells: 50-100 nM[2] for this compound;[8][12][13] for Letrozole
Type of Inhibition UnknownCompetitive, Reversible[6][10][11][14]

Signaling Pathway: Estrogen Biosynthesis and Inhibition

Both compounds act on the final step of the estrogen synthesis pathway. By blocking aromatase, they prevent the conversion of androgens into estrogens, thereby reducing the levels of circulating estrogens that can stimulate hormone receptor-positive cancer cells.

G Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Activation Estrogens->ER TumorGrowth Tumor Cell Growth/Proliferation ER->TumorGrowth Inhibitors Letrozole & This compound Inhibitors->Aromatase INHIBIT

Fig. 2: Inhibition of the estrogen biosynthesis pathway.

Experimental Protocols

The evaluation of aromatase inhibitors relies on robust in vitro assays. Two primary methods are the cell-free assay using a purified enzyme source and the cell-based assay using intact cells that express aromatase.

This method directly measures the enzymatic activity of human recombinant aromatase and its inhibition by test compounds. It is a high-throughput method ideal for screening and determining IC50 values.[15][16]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, Letrozole) in an appropriate assay buffer.

  • Enzyme Reaction: In a 96-well microplate, combine the source of aromatase (e.g., human recombinant CYP19A1 microsomes) with an NADPH generating system.[17][18]

  • Incubation: Add the test compounds to the wells and pre-incubate to allow interaction with the enzyme.

  • Initiate Reaction: Add a fluorogenic aromatase substrate to all wells to start the reaction.[16][17] The enzyme converts this substrate into a highly fluorescent product.

  • Measurement: Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 488/527 nm).[17][18]

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value.

G cluster_workflow Cell-Free Assay Workflow A 1. Prepare Reagents (Enzyme, Buffer, NADPH) B 2. Add Test Compounds (Letrozole, this compound) A->B C 3. Pre-incubate B->C D 4. Add Fluorogenic Substrate C->D E 5. Read Fluorescence (Kinetic Measurement) D->E F 6. Calculate IC50 E->F

Fig. 3: Experimental workflow for an in vitro fluorometric aromatase assay.

This assay format measures aromatase inhibition in a more physiologically relevant context, using intact cells that endogenously or recombinantly express the enzyme.

Methodology:

  • Cell Culture: Plate aromatase-expressing cells (e.g., SK-BR-3 or MCF-7aro) in a suitable medium and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitors (this compound, Letrozole) for a defined period.

  • Substrate Addition: Add an androgen substrate (e.g., testosterone) to the medium.[12] The intracellular aromatase will convert this to estrogen (estradiol).

  • Endpoint Measurement: After incubation, measure the outcome. This can be done in two ways:

    • Direct Measurement: Quantify the amount of estradiol produced and secreted into the cell culture medium using methods like ELISA or radioimmunoassay.

    • Indirect Measurement: If using estrogen-receptor-positive cells like MCF-7aro, measure a downstream effect of estrogen production, such as cell proliferation (e.g., via MTT assay).[12][15]

  • Data Analysis: Determine the concentration of the inhibitor that reduces estrogen production or cell proliferation by 50% (IC50).

G cluster_workflow Cell-Based Assay Workflow A 1. Plate Aromatase- Expressing Cells B 2. Treat with Inhibitors A->B C 3. Add Androgen Substrate B->C D 4. Incubate C->D E 5. Measure Endpoint (e.g., Estrogen via ELISA or Cell Proliferation) D->E F 6. Calculate IC50 E->F

Fig. 4: Experimental workflow for a cell-based aromatase assay.

Summary and Conclusion

The comparison between this compound and Letrozole reveals a significant disparity in their profiles as aromatase inhibitors.

  • Letrozole is a well-characterized, third-generation aromatase inhibitor with exceptionally high potency, demonstrating IC50 values in the low nanomolar range.[8][13] Its mechanism as a highly specific, competitive inhibitor is firmly established, making it a clinical gold standard.[8][10]

  • This compound , a natural product, has shown weak in vitro activity against aromatase in a single reported cell-based study.[2] The available data is insufficient to establish a clear dose-response relationship, an IC50 value, or a specific mechanism of action.

For drug development professionals and researchers, Letrozole serves as a benchmark for potent and selective aromatase inhibition. While this compound exhibits some bioactivity, it is substantially less potent. Significant further investigation, including comprehensive dose-response studies, kinetic analysis, and specificity profiling, would be required to determine if it holds any potential as a lead compound for the development of new aromatase inhibitors.

References

A Comparative Analysis of Dehydrololiolide Stereoisomers: Unraveling Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct comparative studies on the efficacy of individual Dehydrololiolide stereoisomers presents a significant challenge in the current scientific literature. While the distinct biological activities of enantiomers are a well-established principle in pharmacology, dedicated research delineating the differential effects of (+)-Dehydrololiolide and (-)-Dehydrololiolide is largely unavailable. This guide, therefore, aims to provide a comprehensive overview by summarizing the existing data on a single stereoisomer and leveraging data from the closely related compound, loliolide, as a surrogate to infer potential comparative efficacy.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of available data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate a deeper understanding of this promising class of natural compounds.

Quantitative Data Summary

Due to the limited availability of direct comparative data for this compound stereoisomers, this section presents the known activity of (-)-Dehydrololiolide and the biological activities of loliolide, which can serve as a preliminary reference point.

Table 1: Aromatase Inhibitory Activity of (-)-Dehydrololiolide

CompoundCell LineAssay PrincipleConcentration% Inhibition
(-)-DehydrololiolideSK-BR-3Measurement of aromatase activity50 µM21.8%

Note: Data for (+)-Dehydrololiolide is not currently available in the cited literature.

Table 2: Biological Activities of Loliolide (Stereoisomer not specified)

Biological ActivityCell LineAssay PrincipleKey Findings
Neuroprotection SH-SY5Y6-hydroxydopamine (6-OHDA)-induced toxicityIncreased cell viability by up to 40%[1]
Anti-inflammatory RAW 264.7Lipopolysaccharide (LPS)-induced nitric oxide (NO) productionSuppressed nitric oxide production[1]

Experimental Protocols

Aromatase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of the aromatase enzyme.

Cell Line: SK-BR-3 human breast cancer cell line.

Methodology:

  • Cell Culture: SK-BR-3 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and, upon reaching a suitable confluency, are treated with various concentrations of the test compound (e.g., (-)-Dehydrololiolide). A positive control (a known aromatase inhibitor) and a vehicle control are included.

  • Aromatase Activity Measurement: The conversion of a substrate (e.g., testosterone (B1683101) or androstenedione) to estradiol (B170435) by cellular aromatase is measured. This is often done using a tritiated water-release assay or by quantifying estradiol levels using methods like ELISA or LC-MS/MS.

  • Data Analysis: The percentage of aromatase inhibition is calculated by comparing the activity in treated cells to that of the vehicle control.

Neuroprotective Activity Assay

Objective: To evaluate the ability of a compound to protect neuronal cells from a neurotoxin.

Cell Line: SH-SY5Y human neuroblastoma cell line.

Methodology:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) and may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Differentiated cells are pre-treated with various concentrations of the test compound (e.g., loliolide) for a specified period.

  • Induction of Neurotoxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce oxidative stress and cell death, mimicking Parkinson's disease pathology.[1]

  • Cell Viability Assessment: After incubation with the neurotoxin, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The neuroprotective effect is determined by comparing the viability of cells pre-treated with the test compound to those treated with the neurotoxin alone.

Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory properties of a compound by measuring the inhibition of nitric oxide production.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in multi-well plates and co-incubated with the test compound (e.g., loliolide) and an inflammatory stimulus, typically lipopolysaccharide (LPS).[1]

  • Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

  • Data Analysis: The inhibitory effect on NO production is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

The biological activities of loliolide, and potentially this compound, are mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound\nPreparation Compound Preparation Compound\nTreatment Compound Treatment Compound\nPreparation->Compound\nTreatment Cell\nCulture Cell Culture Cell\nCulture->Compound\nTreatment Biological\nAssay Biological Assay Compound\nTreatment->Biological\nAssay Data\nCollection Data Collection Biological\nAssay->Data\nCollection Data\nAnalysis Data Analysis Data\nCollection->Data\nAnalysis

General Experimental Workflow

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory\nGenes (e.g., iNOS) Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory\nGenes (e.g., iNOS) Promotes Transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

akt_beta_catenin_pathway Growth\nFactors Growth Factors Receptor Receptor Growth\nFactors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Promotes Degradation Nucleus Nucleus β-catenin->Nucleus Translocates to Gene\nTranscription Gene Transcription Nucleus->Gene\nTranscription Promotes Loliolide Loliolide Loliolide->Akt Activates

Activation of the Akt/β-catenin Signaling Pathway

References

Dehydrololiolide and Loliolide: A Comparative Analysis of Their Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the cross-validation of Dehydrololiolide's and the related compound Loliolide's efficacy in various cancer cell lines.

This compound, a naturally occurring monoterpenoid lactone, has garnered interest for its potential therapeutic properties. However, extensive research directly investigating its cross-validated effects on a wide range of cancer cell lines remains limited. In contrast, the closely related compound, Loliolide (B148988), has been more extensively studied, providing valuable insights into the potential anti-cancer mechanisms of this class of molecules. This guide provides a comparative overview of the available experimental data on both compounds, with a primary focus on Loliolide due to the greater availability of published research.

Comparative Efficacy in Cancer Cell Lines

One study investigated the role of Loliolide (LL) in suppressing the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis, in colon and breast cancer cells.[1] The findings indicated that Loliolide could effectively modulate signaling pathways involved in EMT.[1]

Table 1: Summary of Loliolide's Effects on Cancer Cell Lines

Cancer TypeCell Line(s)Observed Effects
Colorectal CancerNot SpecifiedSuppressed levels of CXCR4 and CXCR7, inhibited CXCL12-induced signaling, suppressed MnSOD and mesenchymal markers, induced epithelial markers, and attenuated invasion and migration.[1]
Breast CancerNot SpecifiedSuppressed levels of CXCR4 and CXCR7, inhibited CXCL12-induced signaling, suppressed MnSOD and mesenchymal markers, induced epithelial markers, and attenuated invasion and migration.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols based on the available literature for assessing the anti-cancer effects of compounds like Loliolide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Loliolide) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

Loliolide has been shown to modulate several key signaling pathways involved in cancer progression.

A significant mechanism of action for Loliolide is its ability to inhibit the CXCL12/CXCR4/CXCR7 axis.[1] This axis plays a crucial role in activating downstream pathways such as MAPKs and JAK/STAT, which are involved in the epithelial-mesenchymal transition (EMT), cell invasion, and migration.[1] Loliolide was found to suppress the expression of CXCR4 and CXCR7, thereby inhibiting the pro-metastatic effects of CXCL12.[1] Furthermore, Loliolide was observed to suppress the expression of manganese superoxide (B77818) dismutase (MnSOD), which is also implicated in the EMT process.[1]

Loliolide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CXCL12 CXCL12 CXCR4_7 CXCR4/CXCR7 CXCL12->CXCR4_7 Binds MAPK MAPK Pathway CXCR4_7->MAPK JAK_STAT JAK/STAT Pathway CXCR4_7->JAK_STAT MnSOD MnSOD CXCR4_7->MnSOD Loliolide Loliolide Loliolide->CXCR4_7 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) MAPK->EMT JAK_STAT->EMT MnSOD->EMT Invasion_Migration Invasion & Migration EMT->Invasion_Migration Experimental_Workflow A Compound Preparation (this compound/Loliolide) C In Vitro Assays A->C B Cell Line Selection (e.g., Breast, Colon, etc.) B->C D Cell Viability (MTT) C->D E Apoptosis (Annexin V) C->E F Cell Cycle (Flow Cytometry) C->F G Mechanism of Action Studies D->G E->G F->G H Western Blot (Signaling Proteins) G->H I Gene Expression Analysis (qRT-PCR) G->I J Data Analysis & Interpretation H->J I->J K Conclusion & Future Directions J->K

References

A Comparative Guide to the Bioactivity of Dehydrololiolide and Its Analogues: A Quantitative Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrololiolide, a naturally occurring monoterpenoid lactone, and its analogues have garnered interest for their diverse biological activities. While comprehensive Quantitative Structure-Activity Relationship (QSAR) analyses on a wide range of this compound analogues are not yet extensively published, this guide provides a comparative analysis of the available experimental data to elucidate preliminary structure-activity relationships. We will focus on the phytotoxic effects, a prominent bioactivity of these compounds, and explore the signaling pathways modulated by the closely related precursor, loliolide (B148988).

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the phytotoxic effects of loliolide and compares it with other structurally related compounds. This data provides a foundation for understanding how structural modifications may influence biological activity.

CompoundChemical StructureBioassayTest OrganismActivity Metric (IC50) or Inhibition %Reference
LoliolideLoliolide StructureSeedling Growth InhibitionCress, Barnyard Grass32.1 - 128.5 µM
XanthatinXanthatin StructureRoot Growth InhibitionAmaranthus retroflexus84.7% inhibition at 100 µg/mL
DehydrovomifoliolDehydrovomifoliol StructureSeedling GrowthPoa annuaNo negative effect at tested concentrations

Note: Direct quantitative data for this compound's phytotoxicity in the form of an IC50 value was not available in the reviewed literature. However, its structural similarity to loliolide suggests it would exhibit comparable, if not modulated, activity. The comparison with xanthatin, a more potent phytotoxic agent, and dehydrovomifoliol, a less active one, provides context for the potency of this class of compounds.

Experimental Protocols

The following are generalized protocols for the types of bioassays used to generate the data presented above.

Seedling Growth Inhibition Assay

This assay is a common method to evaluate the phytotoxic effects of chemical compounds on the early development of plants.

  • Preparation of Test Solutions: The test compound (e.g., Loliolide) is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted with distilled water to achieve a series of test concentrations. A solvent control is also prepared.

  • Seed Germination: Seeds of the test organism (e.g., lettuce, Lactuca sativa) are surface-sterilized and placed on a filter paper in a Petri dish.

  • Treatment Application: A specific volume of the test solution or control is added to each Petri dish.

  • Incubation: The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified period (e.g., 3-5 days).

  • Data Collection: After the incubation period, the root and shoot length of the seedlings are measured. The percentage of germination inhibition and the percentage of growth inhibition relative to the control are calculated.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of root or shoot growth (IC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Modulated by Loliolide

Loliolide has been shown to influence several key signaling pathways, suggesting potential mechanisms for its diverse biological effects. The following diagrams illustrate these pathways.

G General QSAR Workflow A Data Collection (Chemical Structures and Biological Activities) B Molecular Descriptor Calculation (2D/3D Properties) A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., MLR, SVM, Neural Networks) C->D E Model Validation (Internal and External) D->E E->D If not valid, refine model F Applicability Domain Definition E->F If valid G Prediction of New Compounds and Mechanistic Interpretation F->G

Caption: A generalized workflow for conducting a Quantitative Structure-Activity Relationship (QSAR) analysis.

G Akt/β-catenin Signaling Pathway Loliolide Loliolide Akt Akt (Protein Kinase B) Loliolide->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation nucleus Nucleus beta_catenin->nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to destruction_complex Destruction Complex (APC, Axin, GSK-3β) gene_transcription Target Gene Transcription (e.g., Hair Follicle Development) TCF_LEF->gene_transcription Promotes

Caption: Loliolide activates the Akt/β-catenin pathway, promoting hair follicle inductivity.

G Overview of Loliolide-Modulated Pathways Loliolide Loliolide NRF2 NRF2/ARE Pathway Loliolide->NRF2 Modulates NFkB NF-κB Pathway Loliolide->NFkB Modulates MAPK MAPK Pathway Loliolide->MAPK Modulates AMPK AMPK Pathway Loliolide->AMPK Modulates Wnt Wnt/β-catenin Pathway Loliolide->Wnt Modulates Response Cellular Responses (Anti-inflammatory, Antioxidant, etc.) NRF2->Response NFkB->Response MAPK->Response AMPK->Response Wnt->Response

Caption: Loliolide modulates multiple signaling pathways related to cellular stress and inflammation.

A Comparative Analysis of Dehydrololiolide Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Dehydrololiolide Isolation

This compound, a naturally occurring monoterpenoid lactone, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as an aromatase inhibitor. The efficient extraction of this bioactive compound from its natural sources is a critical first step in advancing research and development. This guide provides a comprehensive comparison of various extraction techniques for this compound, supported by available data, to assist researchers in selecting the most appropriate method for their specific objectives.

Comparative Performance of Extraction Methods

The selection of an extraction method significantly influences the yield, purity, and overall efficiency of this compound isolation. While direct comparative studies detailing the extraction yields of this compound using a variety of methods are limited, we can infer performance from studies on similar compounds and plant matrices. This section summarizes the general characteristics and expected performance of conventional and modern extraction techniques.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPrincipleTypical Solvent(s)General YieldPurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to allow the compound to diffuse out.Ethanol, MethanolLow to ModerateLow to ModerateLong (hours to days)HighSimple, low cost, suitable for thermolabile compounds.Time-consuming, low efficiency, large solvent volume.
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a more efficient extraction than maceration.Methanol, Ethanol, HexaneModerate to HighModerateModerate (hours)Moderate to HighMore efficient than maceration, can achieve high yields.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, WaterHighModerate to HighShort (minutes to hours)Low to ModerateFast, efficient, reduced solvent consumption, suitable for thermolabile compounds.May require specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Ethanol, WaterHighModerate to HighVery Short (minutes)LowExtremely fast, high efficiency, reduced solvent consumption.Requires microwave-transparent solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.Supercritical CO2 (often with a co-solvent like ethanol)Moderate to HighHighModerate (hours)Low (CO2 is recycled)"Green" solvent, high selectivity, solvent-free extract.High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key extraction methods discussed. Researchers should optimize these parameters for their specific plant material and target yield.

Maceration Protocol
  • Sample Preparation: Dry and grind the plant material (e.g., Salvia sclarea or Plantago major) to a fine powder.

  • Mixing: Place a known quantity of the powdered plant material in a sealed container and add the chosen solvent (e.g., 80% methanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Extraction: Agitate the mixture at room temperature for a defined period (e.g., 24-72 hours).

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Soxhlet Extraction Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Loading: Place a known amount of the powdered material into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble in the Soxhlet extractor, which is connected to a round-bottom flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor rises, condenses, and drips onto the plant material in the thimble. Once the thimble is full, the solvent containing the extracted compounds siphons back into the flask. This cycle is repeated for a set number of times or a specific duration (e.g., 6-8 hours).

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Mixing: Mix a known quantity of the powdered material with the chosen solvent (e.g., 70% ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Setting: Set the desired ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes).

  • Separation: After sonication, separate the extract from the solid residue by centrifugation and filtration.

  • Concentration: Remove the solvent to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Mixing: Place a known amount of the powdered material and the solvent (e.g., ethanol) in a microwave-safe extraction vessel.

  • Parameter Setting: Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).

  • Extraction: Perform the extraction in a microwave extraction system.

  • Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract to separate the solid residue.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Loading: Pack the powdered material into the extraction vessel.

  • Parameter Setting: Set the desired pressure (e.g., 200 bar), temperature (e.g., 50°C), and CO2 flow rate. If a co-solvent is used (e.g., 5% ethanol), set its flow rate as well.

  • Extraction: Pump supercritical CO2 (and co-solvent, if applicable) through the extraction vessel.

  • Collection: Decompress the fluid in a separator, causing the this compound to precipitate and be collected. The CO2 can be recycled.

  • Analysis: The collected extract can be analyzed for this compound content.

Signaling Pathway Involvement

This compound's biological activity is linked to its interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.

Akt/β-catenin Signaling Pathway

Research on the structurally similar compound, loliolide, has shown activation of the Akt/β-catenin signaling pathway. This pathway is pivotal in regulating cell proliferation, survival, and differentiation. It is plausible that this compound may exert its effects through a similar mechanism.

Akt_beta_catenin_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Degradation Degradation Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Promotes Transcription

Caption: Proposed Akt/β-catenin signaling pathway activation by this compound.

Aromatase Inhibition Pathway

This compound has been identified as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, this compound can reduce estrogen levels, which is a therapeutic strategy in hormone-dependent cancers.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to and activates This compound This compound This compound->Aromatase Inhibits Cell_Proliferation Cell Proliferation (in hormone-sensitive cells) ER->Cell_Proliferation Promotes

Caption: Mechanism of aromatase inhibition by this compound.

Conclusion

The choice of extraction method for this compound depends on the specific research goals, available resources, and desired scale of production. For laboratory-scale research focused on high yield and purity with minimal thermal degradation, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency. Supercritical Fluid Extraction (SFE) stands out as a "green" alternative that can provide highly pure extracts, albeit with a higher initial investment. Conventional methods like maceration and Soxhlet extraction remain viable, cost-effective options, particularly when thermal stability of the compound is not a major concern.

Further research is warranted to conduct direct comparative studies of these extraction methods specifically for this compound from various plant sources. Such studies would provide invaluable quantitative data to guide researchers in optimizing their extraction protocols and advancing the scientific understanding and application of this promising bioactive compound.

Unveiling the Anti-Proliferative Potential of Dehydrololiolide: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: Direct experimental validation of the anti-proliferative effects of Dehydrololiolide in vitro is limited in publicly available research. However, significant data exists for the closely related monoterpenoid lactone, Loliolide (B148988). This guide will focus on the experimentally determined anti-proliferative and anti-metastatic properties of Loliolide as a proxy, providing a framework for potential future validation of this compound. We will compare its unique mechanism of action with established anti-proliferative agents.

Executive Summary

Loliolide has demonstrated potential as an inhibitor of cancer cell migration and invasion by targeting the Epithelial-Mesenchymal Transition (EMT), a critical process in tumor progression and metastasis.[1] Unlike traditional cytotoxic agents that directly induce cell death, Loliolide appears to modulate signaling pathways that control cell plasticity and motility. This guide provides an objective comparison of Loliolide's performance with a standard chemotherapeutic agent, Doxorubicin, based on available in vitro data. We also present detailed experimental protocols for key assays and visualize the underlying molecular pathways.

Performance Comparison: Loliolide vs. Doxorubicin

FeatureLoliolideDoxorubicin
Primary Mechanism Inhibition of Epithelial-Mesenchymal Transition (EMT) by suppressing the CXCL12/CXCR4/CXCR7 signaling axis.[1]DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
Cellular Effect Reduces cell migration, invasion, and metastasis. Induces mesenchymal to epithelial transition (MET).[1]Induces cell cycle arrest and apoptosis.
Target Cell Lines Demonstrated efficacy in colon and breast cancer cell lines.[1]Broad-spectrum activity against various cancer cell lines.
Quantitative Data Specific IC50 values for anti-proliferative effects are not well-documented.IC50 values are well-established for numerous cancer cell lines (typically in the nanomolar to low micromolar range).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the anti-proliferative and anti-metastatic effects of compounds like Loliolide.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Loliolide) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a mechanically created "wound."

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet.

  • Data Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.

Visualizing Molecular Mechanisms

Diagrams of signaling pathways and experimental workflows provide a clear understanding of the underlying biological processes and research methodologies.

experimental_workflow cluster_assays In Vitro Anti-Proliferative Assays cluster_analysis Data Analysis A Cell Viability/Proliferation (MTT Assay) D Quantitative Analysis (IC50, % Inhibition) A->D B Cell Migration (Wound Healing Assay) E Qualitative Analysis (Microscopy) B->E C Cell Invasion (Transwell Assay) C->E F Conclusion on Anti-Proliferative and Anti-Metastatic Potential D->F Validation of Anti-Proliferative Effect E->F

Caption: Experimental workflow for validating anti-proliferative effects in vitro.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 CXCR4_7 CXCR4/7 Receptors CXCL12->CXCR4_7 Binds MAPK MAPK Pathway CXCR4_7->MAPK JAK_STAT JAK/STAT Pathway CXCR4_7->JAK_STAT MnSOD MnSOD CXCR4_7->MnSOD EMT_TF EMT-Inducing Transcription Factors MAPK->EMT_TF JAK_STAT->EMT_TF MnSOD->EMT_TF EMT Epithelial-Mesenchymal Transition (EMT) (Increased Migration & Invasion) EMT_TF->EMT Promotes Loliolide Loliolide Loliolide->CXCR4_7 Inhibits

Caption: Loliolide's proposed mechanism of inhibiting the CXCL12/CXCR4/7 axis.

References

Comparative Transcriptomic Analysis of Loliolide, a Dehydrololiolide Analog, as a Proxy for Understanding Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Dehydrololiolide on any cell line. Therefore, this guide provides a comparative overview of the transcriptomic and gene expression data for the structurally related monoterpenoid lactone, Loliolide. This compound serves as a relevant alternative for analysis, offering insights into the potential molecular mechanisms of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the cellular impact of these compounds.

Loliolide has been shown to possess a range of biological activities, including the promotion of hair growth, neuroprotection, and anti-inflammatory effects.[1][2] Gene expression studies have begun to uncover the molecular pathways underlying these actions.

Data Presentation: Loliolide vs. Human Dermal Papilla Cells

A study on human dermal papilla (HDP) cells, which are crucial for regulating hair follicle development, revealed that Loliolide treatment upregulates key signature genes associated with hair inductivity.[1][3]

Key Affected GenesRegulationPathwayImplication in HDP Cells
ALP (Alkaline Phosphatase)UpregulatedAkt/β-cateninReinforces hair-inductive properties
VCAN (Versican)UpregulatedAkt/β-cateninSupports the dermal papilla's extracellular matrix
BMP2 (Bone Morphogenetic Protein 2)UpregulatedAkt/β-catenin, NotchInduces and maintains hair follicle growth
HEY1 (Hairy/Enhancer-of-Split Related with YRPW Motif 1)UpregulatedNotchA downstream target of Notch signaling, involved in cell fate

Experimental Protocols

1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in HDP Spheroids [1]

  • Model System: Human Dermal Papilla (HDP) cells cultured as 3D spheroids to mimic the in vivo environment.

  • Treatment: HDP spheroids were treated with Loliolide at concentrations of 10 and 20 μg/ml for 48 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the HDP spheroids. First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The expression levels of target genes (ALP, VCAN, BMP2, HEY1) were quantified using qRT-PCR. GAPDH was used as an endogenous control for normalization.

2. Microarray Analysis of Loliolide-Treated Tomato Leaves [4]

  • Model System: Leaves from tomato plants (Solanum lycopersicum).

  • Treatment: Tomato leaves were treated with 300 μM Loliolide or a 0.1% (v/v) methanol (B129727) control and incubated for 12 hours.

  • RNA Extraction and Labeling: Total RNA was extracted using TRIzol reagent, followed by purification. The RNA was then labeled with cyanine (B1664457) dye 3 (Cy3).

  • Hybridization and Scanning: The labeled cRNA was hybridized to a Tomato Oligo DNA microarray. The arrays were then scanned to detect the signal intensity.

  • Data Analysis: The fold change in gene expression was calculated as the ratio between the average signal from three biological replicates of the Loliolide treatment and the methanol control.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Loliolide

Loliolide has been shown to modulate several key signaling pathways, which could be relevant for the potential effects of this compound. The Akt/β-catenin pathway is activated by Loliolide in HDP cells, leading to the stabilization of β-catenin and the subsequent upregulation of genes that promote hair growth.[1][3] In neuronal cells, Loliolide exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[2]

Loliolide_Signaling_Pathways cluster_akt Akt/β-catenin Pathway (Hair Growth) cluster_nfkb NF-κB Pathway (Anti-inflammatory) Loliolide_akt Loliolide AKT AKT Phosphorylation Loliolide_akt->AKT GSK3b GSK3β Inhibition AKT->GSK3b beta_catenin β-catenin Stabilization GSK3b->beta_catenin Gene_Expression_akt Upregulation of ALP, VCAN, BMP2, HEY1 beta_catenin->Gene_Expression_akt Loliolide_nfkb Loliolide IKK IKK Inhibition Loliolide_nfkb->IKK IkB IκBα Stabilization IKK->IkB inhibits degradation NFkB NF-κB Sequestration IkB->NFkB sequesters in cytoplasm Gene_Expression_nfkb Downregulation of TNF-α, IL-6 NFkB->Gene_Expression_nfkb translocation to nucleus inhibited

Caption: Signaling pathways modulated by Loliolide.

Generalized Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomic study using RNA sequencing (RNA-Seq), which would be applicable for investigating the effects of this compound.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cell Culture & Treatment (e.g., this compound vs. Control) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep mRNA Purification & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads (e.g., FastQC) Sequencing->QC Alignment Read Alignment to Reference Genome (e.g., STAR) QC->Alignment Quantification Gene Expression Quantification (e.g., featureCounts) Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & Functional Enrichment Analysis DEA->Pathway_Analysis Downstream Analysis

Caption: A generalized workflow for comparative transcriptomic analysis.

References

Dehydrololiolide: A Comparative Analysis of a Novel Natural Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dehydrololiolide and other prominent natural compounds as aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in the management of estrogen receptor-positive (ER+) breast cancer. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Comparison of Aromatase Inhibitors

CompoundTypeSource/Assay SystemIC50 Value
This compound NaturalSK-BR-3 cells21.8% inhibition at 50 μM[1]
Letrozole SyntheticCell-free/MCF-7aro cells0.07-20 nM / 50-100 nM
7-Hydroxyflavone NaturalHuman placental microsomes0.5 µM[2]
Chrysin NaturalH295R cells7 µM[3][4]
Apigenin NaturalH295R cells20 µM[3][4]
Liquiritigenin NaturalMicrosomal Fluorometric340 nM[1]
Naringenin NaturalH295R cells85 µM[3][4]
Biochanin A NaturalMCF-7aro cells8 µM[1]

Experimental Protocols

The determination of aromatase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro fluorometric assay using human recombinant aromatase or microsomal preparations.

Fluorometric Aromatase Inhibition Assay

This assay measures the inhibition of the conversion of a non-fluorescent substrate to a fluorescent product by aromatase.

  • Enzyme and Substrate Preparation : Human recombinant aromatase (CYP19A1) is reconstituted in an appropriate assay buffer. A fluorogenic substrate, such as 3-[4-(trifluoromethyl)coumarin-7-yl]methoxy-7H-chromen-7-one (MFC), is prepared in a suitable solvent.

  • Inhibitor Preparation : The test compounds, including this compound and other natural inhibitors, are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure :

    • The reaction is initiated by adding the aromatase enzyme to wells of a microplate containing the assay buffer and the various concentrations of the test inhibitors.

    • The plate is pre-incubated to allow the inhibitors to interact with the enzyme.

    • The fluorogenic substrate and a cofactor, such as NADPH, are added to start the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis : The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Aromatase-Mediated Estrogen Synthesis Pathway

Aromatase catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. This pathway is a primary target for the treatment of hormone-dependent breast cancer.

Aromatase_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Estradiol Estradiol (E2) Aromatase->Estradiol Inhibitors Aromatase Inhibitors (e.g., this compound) Inhibitors->Aromatase

Caption: Aromatase catalyzes the conversion of androgens to estrogens.

Experimental Workflow for Aromatase Inhibitor Screening

The process of identifying and characterizing aromatase inhibitors involves a systematic experimental workflow, from initial screening to the determination of inhibitory potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (e.g., this compound) Incubation Incubate Enzyme with Inhibitors Compound_Prep->Incubation Enzyme_Prep Prepare Aromatase (Recombinant/Microsomal) Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for screening and evaluating aromatase inhibitors.

References

Dehydrololiolide: An Emerging Natural Compound in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Potential In Vivo Efficacy as an Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Dehydrololiolide, a naturally occurring terpenoid, has garnered attention for its potential therapeutic applications. While in vivo validation is still in its nascent stages, preliminary in vitro data suggests its promise as an aromatase inhibitor, a key target in the management of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative overview of this compound's known activity against other natural compounds with established in vivo efficacy as aromatase inhibitors. Detailed experimental protocols for relevant in vivo models are also presented to facilitate further research and validation.

Comparative Analysis of Aromatase Inhibitory Activity

While direct in vivo comparative data for this compound is not yet available, its in vitro performance can be contextualized against other natural compounds that have undergone in vivo testing. The following table summarizes the available data.

CompoundIn Vitro ActivityIn Vivo ModelKey In Vivo Findings
This compound Aromatase inhibition in SK-BR-3 cellsData not availableData not available
Grape Seed Extract Aromatase inhibition in MCF-7aro cellsMCF-7aro xenograft mouse modelReduced tumor weight[1]
Isoliquiritigenin Aromatase inhibition in MCF-7aro cells (Ki of 3 μM)[2][3]MCF-7aro xenograft mouse modelSignificantly suppressed xenograft growth at doses of 50, 150, or 500 ppm in the diet[2][3]
Biochanin A Aromatase inhibition in MCF-7aro cells (IC50 8 μM, Ki 10.8 μM)[2]Data not availableData not available

Experimental Protocols for In Vivo Validation

To facilitate the in vivo validation of this compound's therapeutic effects, detailed methodologies for key experiments are provided below. These protocols are based on established models for evaluating aromatase inhibitors.

MCF-7 Aromatase Xenograft Mouse Model

This model is widely used to assess the in vivo efficacy of aromatase inhibitors in a tumor microenvironment.

Objective: To evaluate the effect of this compound on the growth of estrogen-dependent breast cancer tumors in vivo.

Methodology:

  • Cell Culture: Human breast cancer cells stably transfected with the aromatase gene (MCF-7aro) are cultured under standard conditions.

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID) are used. Ovariectomy is performed to remove the primary source of endogenous estrogen.

  • Tumor Implantation: MCF-7aro cells are implanted subcutaneously into the flank of each mouse.

  • Androgen Supplementation: The mice are supplemented with an androgen substrate, such as androstenedione, which is converted to estrogen by the aromatase enzyme in the tumor cells, thereby stimulating tumor growth.

  • Treatment: Once tumors are established, mice are randomly assigned to treatment groups:

    • Vehicle control

    • This compound (various doses)

    • Positive control (e.g., a known aromatase inhibitor like Letrozole)

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis can include immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL), as well as gene expression analysis of estrogen-responsive genes.

Experimental_Workflow_Xenograft cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture MCF-7aro Cell Culture implantation Subcutaneous Implantation of MCF-7aro Cells cell_culture->implantation animal_prep Ovariectomized Nude Mice animal_prep->implantation androgen Androstenedione Supplementation implantation->androgen tumor_growth Tumor Establishment androgen->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment: - Vehicle - this compound - Positive Control randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis - Tumor Weight - Immunohistochemistry - Gene Expression euthanasia->analysis

MCF-7 Aromatase Xenograft Model Workflow

Androstenedione-Induced Uterine Hypertrophy Model

This model assesses the systemic estrogenic or anti-estrogenic effects of a compound by measuring its impact on uterine weight.

Objective: To determine if this compound can inhibit the uterotrophic effect of androstenedione-derived estrogens in vivo.

Methodology:

  • Animal Model: Immature female rats are used as they are highly sensitive to estrogens.

  • Treatment Groups:

    • Vehicle control

    • Androstenedione alone (to induce uterine growth)

    • Androstenedione + this compound (various doses)

    • Androstenedione + Positive control (e.g., Letrozole)

  • Administration: Compounds are administered daily for a set period (e.g., 3-7 days).

  • Endpoint Analysis: At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed. A reduction in uterine weight in the groups receiving this compound compared to the androstenedione-only group indicates aromatase inhibition.

Uterine_Hypertrophy_Model cluster_input Inputs cluster_process Biological Process cluster_output Outcome androstenedione Androstenedione (A4) aromatase Aromatase (Enzyme) androstenedione->aromatase Substrate This compound This compound This compound->aromatase Inhibits estrogen Estrogen (E2) aromatase->estrogen Conversion inhibition Inhibition of Hypertrophy uterus Uterus estrogen->uterus Stimulates hypertrophy Uterine Hypertrophy (Increased Weight) uterus->hypertrophy

Androstenedione-Induced Uterine Hypertrophy Inhibition Pathway

Signaling Pathway: Aromatase and Estrogen Synthesis

Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens. This compound is hypothesized to exert its therapeutic effect by inhibiting this enzyme, thereby reducing estrogen levels.

Aromatase_Signaling_Pathway cluster_androgens Androgens cluster_estrogens Estrogens Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Estradiol Estradiol (E2) Aromatase->Estradiol This compound This compound This compound->Aromatase Inhibition

Aromatase-Mediated Estrogen Synthesis and Inhibition

Conclusion and Future Directions

The preliminary in vitro data for this compound as an aromatase inhibitor is promising. However, comprehensive in vivo studies are imperative to validate its therapeutic potential and establish a clear efficacy and safety profile. The experimental models and comparative data presented in this guide offer a framework for researchers to design and execute robust preclinical studies. Future research should focus on determining the optimal dosage, pharmacokinetic and pharmacodynamic properties, and potential off-target effects of this compound in well-defined in vivo cancer models. Such studies will be crucial in determining its viability as a novel therapeutic agent for hormone-dependent cancers.

References

Dehydrololiolide: A Comparative Analysis of its Presence in Plant Varieties and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the presence of the bioactive compound Dehydrololiolide across different plant species, detailing its extraction, quantification, and known biological signaling interactions.

This compound, a monoterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties, including aromatase inhibition. This guide provides a comparative analysis of its content in different plant varieties, outlines detailed experimental protocols for its study, and visualizes the associated molecular pathways.

Quantitative Analysis of this compound in Plant Varieties

The concentration of this compound can vary significantly between different plant species. To date, comprehensive comparative studies quantifying this compound across a wide range of plants are limited. However, available data allows for an initial comparison.

Plant VarietyPlant PartExtraction SolventThis compound Content (mg/kg of dry weight)Reference
Brassaiopsis glomerulataLeavesEthyl Acetate (B1210297)~0.39[1]
Nicotiana tabacum (Tobacco)LeavesNot specifiedData not available in reviewed literature[2]

Note: The content for Brassaiopsis glomerulata was calculated based on the reported yield of 3.5 mg of this compound from an 8.1 g ethyl acetate extract obtained from 1.1 kg of dried leaves[1].

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following are detailed methodologies for its extraction and analysis.

Protocol 1: Extraction of this compound from Brassaiopsis glomerulata

This protocol is based on the methods described in the study of Brassaiopsis glomerulata[1].

1. Plant Material Preparation:

  • Air-dry the leaves of Brassaiopsis glomerulata.

  • Grind the dried leaves into a fine powder.

2. Solvent Extraction:

  • Macerate the ground leaf powder in methanol (B129727) overnight. Repeat this process three times.

  • Concentrate the combined methanol extracts under reduced pressure (in vacuo) to obtain a crude extract.

  • Partition the crude methanol extract successively with petroleum ether and ethyl acetate.

3. Isolation:

  • Subject the ethyl acetate extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel.

  • Elute the column with a gradient of petroleum ether-ethyl acetate, followed by ethyl acetate-methanol.

  • Further purify the fractions containing this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • HPLC system equipped with a UV detector and a C18 reversed-phase column.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

3. Standard Preparation:

  • Prepare a stock solution of pure this compound in methanol.

  • Create a series of standard solutions of known concentrations by diluting the stock solution.

4. Sample Preparation:

  • Dissolve the purified extract containing this compound in methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • GC-MS system equipped with a capillary column (e.g., HP-5MS).

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Sample Preparation:

  • Derivatize the sample containing this compound if necessary to improve volatility and thermal stability.

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

5. Quantification:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify using an internal or external standard method.

Signaling Pathways and Biological Activity

This compound has been shown to exhibit biological activity, notably as an aromatase inhibitor[3][4]. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, this compound can modulate estrogen levels, a mechanism relevant in the context of hormone-dependent cancers.

The related compound, loliolide, has been found to be a general signal of plant stress that activates jasmonate-related defense responses[5]. This suggests that this compound may also play a role in plant defense signaling.

While the direct signaling pathways of this compound are still under investigation, its aromatase inhibitory activity points to its interaction with the estrogen biosynthesis pathway .

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Plant Material (e.g., Leaves) Grinding Grinding Plant_Material->Grinding Maceration Solvent Maceration (e.g., Methanol) Grinding->Maceration Concentration Concentration Maceration->Concentration Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Concentration->Partitioning VLC Vacuum Liquid Chromatography Partitioning->VLC HPLC RP-HPLC Purification VLC->HPLC GCMS GC-MS Analysis HPLC->GCMS Quantification Quantification GCMS->Quantification

Fig. 1: Experimental workflow for the extraction and quantification of this compound.

Signaling_Pathway This compound This compound Aromatase Aromatase Enzyme This compound->Aromatase Inhibition Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate Biological_Effect Modulation of Hormone-Dependent Processes Estrogens->Biological_Effect

Fig. 2: Proposed mechanism of action of this compound via aromatase inhibition.

References

Safety Operating Guide

Navigating the Disposal of Dehydrololiolide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Procedures

When handling dehydrololiolide, it is essential to follow standard safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. In the event of a spill, the material should be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Treat all this compound waste, including contaminated materials, as hazardous unless confirmed otherwise by an environmental health and safety (EHS) officer.[1] Do not dispose of it down the drain or in regular trash.[1][2]

  • Containerization:

    • Use a chemically compatible container with a secure, leak-proof screw cap for waste collection.[3][4] Plastic containers are often preferred.[5]

    • Ensure the container is in good condition, free from cracks or deterioration.[3][4]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][5]

    • Include the date when the waste was first added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][5]

    • Ensure the SAA is inspected weekly for any signs of leakage.[3]

    • Store incompatible chemicals separately. For instance, acids should be stored separately from bases and cyanides.[3]

  • Request for Pickup:

    • Once the container is full or waste is no longer being generated, submit a hazardous waste disposal form to your institution's EHS department for pickup.[2]

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-list" chemicals, the limit is one quart.[2][5]

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste.

    • If the chemical is determined to be an acute hazardous waste, the empty container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[1] The rinsate must be collected and disposed of as hazardous waste.

    • For non-acute hazardous waste, the empty container can be disposed of as regular trash after all contents have been removed, the label has been defaced, and the cap is removed.[1]

Quantitative Data for Laboratory Chemical Waste

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuideline
Maximum Hazardous Waste in SAA 55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)
Container Headspace Minimum of 1 inch
pH for Drain Disposal (if permitted) Between 5.0 and 12.5
Time to Remove Full Container from SAA Within 3 calendar days
Maximum Storage Time for Partially Filled Container in SAA Up to 12 months

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A This compound Waste Generated B Assume Hazardous Waste A->B C Wear Appropriate PPE B->C D Select Compatible Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Is Container Full or Waste Generation Complete? G->H I Submit HazWaste Disposal Form to EHS H->I Yes K Continue to Store Safely in SAA H->K No J EHS Collects Waste for Proper Disposal I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dehydrololiolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dehydrololiolide

Disclaimer: Specific toxicological and safety data for this compound is limited. Therefore, it is crucial to handle this compound with the utmost care, treating it as a substance with unknown potential hazards. The following guidelines are based on standard laboratory safety protocols for handling fine organic compounds and should be supplemented by a thorough risk assessment for your specific experimental conditions.

Chemical and Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below. The lack of comprehensive data underscores the need for cautious handling.

PropertyValue
Molecular Formula C₁₁H₁₄O₃[1][2][3]
Molecular Weight 194.23 g/mol [2][4]
CAS Number 1133-04-6[1]
Appearance Not specified (likely a solid)
Solubility Soluble in water (estimated at 2.882e+004 mg/L @ 25 °C)[5]
Boiling Point Not available[1]
Melting Point Not available[1]
Flash Point Not available[1]
Oral/Parenteral Toxicity Not determined[5]
Dermal Toxicity Not determined[5]
Inhalation Toxicity Not determined[5]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[6] The following table summarizes the recommended PPE for handling this compound.[6]

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[6]To prevent eye contact with dust or splashes.[6]
Hand Protection Nitrile or other impervious gloves.[6]To prevent skin contact.[6]
Body Protection A standard laboratory coat.[6]To prevent contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter for dust-generating operations.To prevent inhalation of airborne particles.[6]

Operational and Disposal Plans

Handling this compound in the Laboratory: A Step-by-Step Protocol

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or preparing solutions, use a chemical fume hood or other ventilated enclosure.[6]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available.

2. Weighing and Transfer:

  • Minimize Dust: Handle the compound carefully to minimize dust generation.

  • Enclosed Weighing: If possible, use a balance with a draft shield or conduct weighing operations within a fume hood.

  • Static Control: Take precautionary measures against static discharge.[7]

3. Solution Preparation and Use:

  • Solvent Selection: If preparing a solution, select a solvent for which you have appropriate gloves that provide adequate protection.[6]

  • Controlled Addition: Add the solid this compound to the solvent slowly to avoid splashing.

  • Clear Labeling: Clearly label all containers with the compound name, concentration, and any known hazards.

4. Spill and Emergency Procedures:

  • Spill Containment: In case of a spill, immediately alert others in the area. Use appropriate spill containment materials to clean up the spill, avoiding dust generation.

  • First Aid - Inhalation: If inhaled, move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

  • First Aid - Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • First Aid - Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • First Aid - Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal of this compound Waste: A Step-by-Step Protocol

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, sealed container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and clearly labeled waste container.

2. Container Labeling:

  • Clear Identification: Label all waste containers with "this compound Waste" and any other relevant hazard information.

3. Storage Pending Disposal:

  • Secure Storage: Store waste containers in a designated, secure area away from incompatible materials.

4. Final Disposal:

  • Follow Regulations: Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not allow the chemical to enter drains or waterways.[6]

  • Professional Disposal: Utilize your institution's hazardous waste disposal service for final removal.

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Proceed if safe Prep_Work_Area Prepare Ventilated Work Area Gather_Materials->Prep_Work_Area Weigh_Transfer Weigh & Transfer Compound (Minimize Dust) Prep_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution (If Applicable) Weigh_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Spill Spill Occurs Conduct_Experiment->Spill Potential Hazard Segregate_Waste Segregate Solid & Liquid Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste via Institutional Protocol Segregate_Waste->Dispose First_Aid Administer First Aid Spill->First_Aid Immediate Action Notify Notify Supervisor First_Aid->Notify

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.